Product packaging for BOC-L-phenylalanine-d8(Cat. No.:CAS No. 17942-32-4)

BOC-L-phenylalanine-d8

货号: B1145335
CAS 编号: 17942-32-4
分子量: 173.24
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

L-Phenyl-d5-alanine-2,3,3-d3 is an isotopically labeled form of L-phenylalanine that serves as a critical tool in advanced scientific research. This compound is extensively used in mass spectrometry (MS) as an internal standard for the accurate quantification of native phenylalanine and related metabolites in complex biological samples, thereby enhancing the precision of bioanalytical studies. In the field of drug metabolism and pharmacokinetics (ADME), it aids in the investigation of metabolic pathways, leveraging the kinetic isotope effect to potentially slow enzymatic transformations and identify metabolic soft spots. Furthermore, L-Phenyl-d5-alanine-2,3,3-d3 is invaluable in structural biology. It is incorporated into peptides and proteins for analysis by nuclear magnetic resonance (NMR) spectroscopy, where it helps reduce signal complexity and allows for the study of high-molecular-weight systems. Its use also extends to neutron scattering techniques, where the significant difference in scattering cross-sections between hydrogen and deuterium provides enhanced contrast for determining high-resolution protein structures and dynamics. Researchers also employ this deuterated amino acid to probe enzymatic mechanisms, such as the transamination process catalyzed by enzymes in brain extracts, to elucidate kinetic parameters and isotope effects. As a fundamental building block, it finds application in the research and development of deuterated peptide-based therapeutics and biomaterials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H3D8NO2 B1145335 BOC-L-phenylalanine-d8 CAS No. 17942-32-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D,6D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-WYMAAGAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the chemical properties of BOC-L-phenylalanine-d8?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and analytical methodologies related to BOC-L-phenylalanine-d8. This deuterated derivative of BOC-L-phenylalanine serves as a critical internal standard for mass spectrometry-based quantitative analysis, ensuring accuracy and precision in complex biological matrices.

Core Chemical Properties

This compound is a stable isotope-labeled version of BOC-L-phenylalanine, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to its non-labeled counterpart but possesses a distinct, higher molecular weight. This key difference allows for its use as an internal standard in mass spectrometry, as it can be distinguished from the endogenous analyte.[1]

Physicochemical Data

While specific experimental data for the deuterated form is not always available in literature, the physical properties are expected to be very similar to the non-deuterated BOC-L-phenylalanine. The primary difference lies in the molecular weight due to the presence of deuterium.

PropertyValueReference
Chemical Formula C₁₄H₁₁D₈NO₄[1]
Molecular Weight 273.35 g/mol N/A
Appearance White crystalline powder[2]
Melting Point 85-88 °C (for non-deuterated)[3]
Solubility Soluble in ethanol, methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone.[4]
Optical Rotation [α]20/D +24 to +26° (c=2 in ethanol, for non-deuterated)

Note: Properties such as melting point and optical rotation are for the non-deuterated form (BOC-L-phenylalanine) and are provided as a close approximation.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods for the precise quantification of L-phenylalanine in various biological samples, such as plasma and serum.[5][6] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby enhancing the accuracy and reproducibility of the results.

Experimental Protocol: Quantification of L-phenylalanine in Human Plasma

The following is a representative experimental protocol for the quantification of L-phenylalanine in human plasma using this compound as an internal standard, based on established methodologies for amino acid analysis.[7][8][9]

Sample Preparation
  • Thaw Plasma Samples : Human plasma samples are thawed at room temperature.

  • Protein Precipitation : To a 100 µL aliquot of plasma, add 400 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing the internal standard, this compound, at a known concentration.

  • Vortex and Centrifuge : Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection : Carefully collect the supernatant, which contains the analyte (L-phenylalanine) and the internal standard (this compound).

  • Evaporation and Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) :

    • Column : A C18 reversed-phase column is typically used for the separation of amino acids.

    • Mobile Phase : A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate : A typical flow rate is 0.4 mL/min.

    • Injection Volume : 10 µL of the reconstituted sample is injected.

  • Mass Spectrometry (MS/MS) :

    • Ionization Mode : Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection : Multiple Reaction Monitoring (MRM) is employed for the selective and sensitive detection of L-phenylalanine and this compound.

      • MRM Transition for L-phenylalanine : The precursor ion (Q1) would be the m/z of protonated L-phenylalanine, and the product ion (Q3) would be a characteristic fragment ion.

      • MRM Transition for this compound : The precursor ion (Q1) would be the m/z of the protonated deuterated standard, and the product ion (Q3) would be a corresponding characteristic fragment ion.

Data Analysis
  • Quantification : The concentration of L-phenylalanine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed using known concentrations of L-phenylalanine standards.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of L-phenylalanine using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) in Protein Precipitation Solvent plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Acquisition lcms->data quant Quantification (Peak Area Ratio vs. Calibration Curve) data->quant

References

A Technical Guide to the Synthesis and Purification of BOC-L-Phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-tert-butyloxycarbonyl-L-phenylalanine-d8 (BOC-L-phenylalanine-d8), a deuterated amino acid of significant interest in drug development and metabolic research. This document details the synthetic pathways, purification strategies, and analytical characterization, presenting quantitative data in accessible formats and providing detailed experimental protocols.

Introduction

Isotopically labeled compounds, particularly those incorporating deuterium, are invaluable tools in pharmaceutical research. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, leading to significant changes in its metabolic fate. This "kinetic isotope effect" can result in improved pharmacokinetic profiles, such as increased metabolic stability and reduced clearance. This compound serves as a key building block in the synthesis of deuterated peptides and small molecule drugs, enabling researchers to investigate metabolic pathways and enhance the therapeutic potential of parent compounds.

Synthesis of L-Phenylalanine-d8

The foundational step in the preparation of this compound is the synthesis of the deuterated free amino acid, L-phenylalanine-d8. Several methods have been reported for the deuteration of phenylalanine, primarily focusing on the exchange of protons on the aromatic ring and the aliphatic side chain.

One established method involves the catalytic reduction (deuteriumation) of a hydrolyzed 2-methyl oxazolone derivative of benzaldehyde-d6. This is followed by enzymatic deacylation to yield L-phenylalanine-d8[1]. Another approach to achieve high levels of deuteration has also been reported[2]. The aromatic ring of L-phenylalanine can be deuterated to yield L-phenylalanine-d5 using strong deuterated acids like D₂SO₄[3]. For full deuteration (d8), a combination of methods or starting from a perdeuterated precursor is often necessary.

General Reaction Scheme

The synthesis can be conceptually broken down into two major stages: the deuteration of a suitable precursor to form L-phenylalanine-d8, followed by the protection of the amino group with the tert-butyloxycarbonyl (BOC) group.

BOC Protection of L-Phenylalanine-d8

The introduction of the BOC protecting group to the amino function of L-phenylalanine-d8 is a critical step to enable its use in peptide synthesis and other organic transformations. The most common and efficient method for BOC protection involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.[4][5][6][7]

Experimental Protocol: BOC Protection

This protocol describes a standard procedure for the N-BOC protection of L-phenylalanine-d8.

Materials:

  • L-phenylalanine-d8

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1,4-Dioxane

  • 1N Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Potassium hydrogen sulfate (KHSO₄) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve L-phenylalanine-d8 (1.0 eq) in 1,4-dioxane and 1N NaOH solution. Stir the mixture vigorously for 15-20 minutes until a clear solution is obtained.[8]

  • Reaction: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq). Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

    • Extract the aqueous layer with pentane or diethyl ether to remove unreacted (Boc)₂O and other nonpolar impurities.[6]

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of a cold potassium hydrogen sulfate solution. Carbon dioxide evolution will be observed.[6]

    • Extract the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The purity of this compound is paramount for its successful application in subsequent synthetic steps. The crude product, which may be an oil or a solid, can be purified by several methods.

Recrystallization

If the crude product is a solid, recrystallization is a common and effective purification technique.

Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of ethyl acetate and hexane, or toluene and methanol.[9]

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

A crystallization method involving the addition of seed crystals to an oily product followed by pulping in a weak polar solvent like cyclohexane or diethyl ether can also be employed to induce solidification and improve purity.[10]

Column Chromatography

For oily products or to remove closely related impurities, silica gel column chromatography is a suitable purification method.

Protocol:

  • Prepare a silica gel column (60-120 mesh) packed with a suitable solvent system, such as 2% methanol in chloroform.[8]

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

DCHA Salt Formation

If the crude BOC-amino acid is an oil and difficult to purify by other means, it can be solidified by converting it into its dicyclohexylamine (DCHA) salt.[4]

Protocol:

  • Dissolve the oily crude product in a suitable solvent like diethyl ether.

  • Add one equivalent of dicyclohexylamine (DCHA). The DCHA salt will precipitate out of the solution.

  • Collect the solid salt by filtration and purify it by recrystallization.

  • The free BOC-amino acid can be regenerated by acid-base extraction.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of BOC-L-phenylalanine. While specific data for the d8-analog is not widely published, the values are expected to be comparable.

ParameterValueReference
Yield 78-94%[6]
Melting Point 86-88 °C[6]
HPLC Purity >99%[10]
Optical Rotation [α]D²⁰ +25.5° (c=1, ethanol)[6]

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using a combination of analytical techniques.

TechniquePurposeExpected Observations
HPLC Purity assessment and quantification of impurities.A single major peak corresponding to the product.
TLC Reaction monitoring and qualitative purity check.A single spot with a specific Rf value.
NMR (¹H, ¹³C, ²H) Structural confirmation and determination of deuterium incorporation.Absence of signals for deuterated positions in ¹H NMR; presence of signals in ²H NMR.
Mass Spectrometry Molecular weight confirmation.A molecular ion peak corresponding to the calculated mass of C₁₄H₁₁D₈NO₄.

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis of L-Phenylalanine-d8 cluster_boc BOC Protection Precursor Deuterated Precursor (e.g., Benzaldehyde-d6 derivative) Deuteration Catalytic Deuteriumation & Hydrolysis Precursor->Deuteration Deacylation Enzymatic Deacylation Deuteration->Deacylation Phe_d8 L-Phenylalanine-d8 Deacylation->Phe_d8 Phe_d8_in L-Phenylalanine-d8 Boc_Protection Reaction with (Boc)₂O in Base Phe_d8_in->Boc_Protection Crude_Product Crude BOC-L-Phe-d8 Boc_Protection->Crude_Product

Caption: Overall synthesis workflow for this compound.

Purification_Workflow cluster_purification_options Purification Options Crude_Product Crude BOC-L-Phe-d8 Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography DCHA_Salt DCHA Salt Formation Crude_Product->DCHA_Salt Pure_Product Pure BOC-L-Phe-d8 Recrystallization->Pure_Product Column_Chromatography->Pure_Product DCHA_Salt->Pure_Product Analysis Analytical Characterization (HPLC, NMR, MS) Pure_Product->Analysis

Caption: Purification and analysis workflow for this compound.

Conclusion

The synthesis and purification of this compound is a multi-step process that requires careful execution and rigorous purification to ensure high purity for its intended applications. This guide provides a detailed framework for researchers and scientists in the field of drug development to successfully prepare this valuable isotopic building block. The methodologies outlined, from the initial deuteration to the final purification and analysis, represent robust and well-established procedures in organic and medicinal chemistry.

References

BOC-L-phenylalanine-d8 structure and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular weight, and common applications of BOC-L-phenylalanine-d8, a deuterated analog of the widely used protected amino acid, BOC-L-phenylalanine. This information is critical for professionals in peptide synthesis, mass spectrometry-based quantitative analysis, and drug metabolism studies.

Core Molecular Attributes

This compound is a stable isotope-labeled version of BOC-L-phenylalanine where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution is strategically placed on the phenyl ring and the α- and β-positions of the amino acid backbone. This specific labeling pattern makes it an ideal internal standard for mass spectrometry applications, as it is chemically identical to the non-deuterated form but distinguishable by its mass.

The molecular formula for this compound is C₁₄H₁₁D₈NO₄.[1][2] Its molecular weight is 273.35 g/mol .[1][2] The non-deuterated BOC-L-phenylalanine has a molecular formula of C₁₄H₁₉NO₄ and a molecular weight of approximately 265.30 g/mol .[3][4][5]

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₁₄H₁₁D₈NO₄[1][2]
Molecular Weight 273.35 g/mol [1][2]
CAS Number 106881-07-6[1][2][6]
Structure L-Phenyl-d5-alanine-2,3,3-d3-N-t-BOC[6]

Experimental Protocols

General Protocol for BOC Protection of L-phenylalanine-d8

Materials:

  • L-phenylalanine-d8

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1,4-Dioxane

  • 1N Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Potassium hydrogen sulfate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

Procedure:

  • Dissolution: Dissolve L-phenylalanine-d8 in a mixture of 1,4-dioxane and 1N NaOH solution.

  • Reaction: Cool the solution in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) dropwise while stirring vigorously.

  • Stirring: Allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Extraction: Extract the reaction mixture with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with a potassium hydrogen sulfate solution to remove unreacted amino acid and then with a saturated aqueous sodium bicarbonate solution to neutralize.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Evaporation: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization, typically from a solvent system like ethyl acetate/hexane.

Application as an Internal Standard

This compound is frequently utilized as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS). Its chemical similarity to the analyte of interest (BOC-L-phenylalanine or related compounds) ensures it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variations in these steps.

Below is a diagram illustrating the workflow of using this compound as an internal standard.

InternalStandardWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological or Chemical Sample Spike Spike with This compound (Internal Standard) Sample->Spike Known amount Extract Extraction and Purification Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS Mass Spectrometry (Detection) LC->MS Quant Quantification of Analyte (Ratio to Internal Standard) MS->Quant Signal Intensity Ratio

Caption: Workflow for using this compound as an internal standard in LC-MS.

References

Delving into the Deuterium Labeling of BOC-L-Phenylalanine-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of BOC-L-phenylalanine-d8, a deuterated amino acid derivative crucial for a range of applications in research and drug development. From its specific deuterium labeling patterns to detailed experimental protocols and its role in metabolic studies, this document provides a comprehensive overview for professionals in the field.

Deuterium Labeling Pattern and Isotopic Purity

This compound is a stable isotope-labeled version of N-tert-butoxycarbonyl-L-phenylalanine. The "d8" designation signifies the substitution of eight hydrogen atoms with deuterium. The established labeling pattern for commercially available L-Phenylalanine-d8, the precursor to its BOC-protected form, is concentrated on both the aromatic ring and the aliphatic side chain.

The precise chemical formula for L-Phenylalanine-d8 is C₆D₅CD₂CD(NH₂)COOH [1]. This indicates the following distribution of deuterium atoms:

  • Five deuterium atoms on the phenyl ring (C₆D₅).

  • Three deuterium atoms on the aliphatic side chain (CD₂CD).

This specific labeling makes it a valuable tracer in mass spectrometry-based analyses, as the significant mass shift allows for clear differentiation from its unlabeled counterpart.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available L-Phenylalanine-d8 is a critical parameter for quantitative studies. The typical isotopic enrichment is summarized in the table below.

ParameterSpecificationSource
Isotopic Purity≥ 98%[1][2]
Chemical Purity≥ 98%[1][2]

This high level of isotopic enrichment ensures minimal interference from unlabeled or partially labeled species, leading to more accurate and reliable data in sensitive applications such as metabolic flux analysis and pharmacokinetic studies.

Synthesis and Characterization

The preparation of this compound involves two key stages: the synthesis of the deuterated L-phenylalanine-d8 precursor and the subsequent protection of its amino group with a tert-butoxycarbonyl (BOC) group.

Synthesis of L-Phenylalanine-d8

While various methods exist for the deuteration of organic molecules, the synthesis of L-phenylalanine-d8 typically involves the use of deuterated starting materials and/or deuterated reagents in a multi-step synthetic route. Common strategies for introducing deuterium into aromatic rings and aliphatic chains include catalytic exchange reactions in the presence of deuterium gas (D₂) or deuterium oxide (D₂O), and the use of deuterated reducing agents.

Experimental Protocol: N-BOC Protection of L-Phenylalanine-d8

The following protocol is a standard method for the N-tert-butoxycarbonyl protection of L-phenylalanine, adapted for the deuterated analogue.

Materials:

  • L-Phenylalanine-d8

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dioxane and Water (or another suitable solvent system)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve L-Phenylalanine-d8 in a mixture of dioxane and water (or a suitable aqueous base).

  • Addition of Base and (Boc)₂O: To the stirred solution, add triethylamine or an aqueous solution of sodium hydroxide to adjust the pH. Then, add di-tert-butyl dicarbonate portion-wise at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for several hours or overnight. The progress of the reaction can be monitored by TLC until the starting material is no longer visible.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane or ether to remove unreacted (Boc)₂O and other impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 2-3 with a cold 1M HCl or KHSO₄ solution. This will precipitate the this compound.

    • Extract the product into an organic solvent such as ethyl acetate.

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which may be an oil or a solid.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane) and add a non-polar solvent (e.g., hexane) until turbidity is observed.

    • Cool the mixture to induce crystallization.

    • Collect the white crystalline product by filtration, wash with cold hexane, and dry under vacuum.

Characterization

The successful synthesis and deuterium labeling of this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a significant reduction or absence of signals corresponding to the phenyl and aliphatic protons that have been replaced by deuterium. ¹³C NMR can also be used to confirm the carbon skeleton.

  • Mass Spectrometry (MS): Mass spectrometry is a definitive method to confirm the mass increase due to deuterium incorporation. The molecular ion peak will be shifted by +8 m/z units compared to the unlabeled BOC-L-phenylalanine. Analysis of the fragmentation pattern can also provide information on the location of the deuterium atoms.

Applications in Research and Drug Development

This compound is a valuable tool in various research areas, primarily due to its utility as an internal standard and a tracer in metabolic studies.

  • Metabolic Flux Analysis: In metabolic studies, deuterated amino acids are used to trace the fate of these molecules through various biochemical pathways. The heavy isotope label allows researchers to track the incorporation of phenylalanine into proteins and its conversion into other metabolites.

  • Protein Turnover Studies: A key application is in the measurement of protein synthesis and degradation rates. By introducing a pulse of labeled amino acid, the rate at which it is incorporated into the proteome can be monitored over time using mass spectrometry.

  • Pharmacokinetic Studies: In drug development, deuterated compounds are often used as internal standards in bioanalytical assays (LC-MS) for the quantification of the non-deuterated drug candidate in biological matrices. The co-eluting deuterated standard with a different mass allows for accurate and precise quantification.

  • Structural Biology: Deuterium labeling can be employed in NMR studies of proteins to simplify complex spectra and aid in structure determination.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for a protein turnover study using stable isotope labeling and a simplified representation of the synthesis of this compound.

Synthesis_of_BOC_L_Phenylalanine_d8 Phe_d8 L-Phenylalanine-d8 Reaction BOC Protection Reaction Phe_d8->Reaction Substrate Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Reaction Reagent Base Base (e.g., Et₃N) Base->Reaction Catalyst Boc_Phe_d8 This compound Reaction->Boc_Phe_d8 Product

Caption: Synthesis of this compound.

Protein_Turnover_Workflow start Start: Acclimation to Non-Labeled Synthetic Diet labeling Introduce Diet with This compound start->labeling collection Tissue/Cell Collection at Multiple Time Points labeling->collection processing Protein Extraction and Digestion collection->processing analysis LC-MS/MS Analysis processing->analysis data Data Analysis: Isotopomer Peak Analysis analysis->data turnover Determination of Protein Turnover Rate data->turnover

Caption: Protein turnover analysis workflow.

References

Stability and Storage of BOC-L-phenylalanine-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for BOC-L-phenylalanine-d8. The information compiled herein is intended to support researchers and professionals in the pharmaceutical and biotechnology sectors in ensuring the integrity and shelf-life of this critical deuterated amino acid derivative.

Introduction

This compound is a deuterated analogue of N-(tert-butoxycarbonyl)-L-phenylalanine, a commonly used protected amino acid in peptide synthesis and drug discovery. The incorporation of deuterium can offer advantages in metabolic studies and can influence the pharmacokinetic properties of peptides. Understanding the stability of this compound is paramount for its effective use in research and development. This guide summarizes the known stability profile, outlines potential degradation pathways, and provides detailed protocols for stability assessment.

Recommended Storage and Handling

Proper storage is crucial to maintain the quality and purity of this compound. Based on information from various suppliers and the general chemical nature of BOC-protected amino acids, the following conditions are recommended for long-term storage.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes potential thermal degradation and preserves the integrity of the BOC protecting group.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Reduces the risk of oxidative degradation.
Moisture Store in a desiccated environmentThe BOC group is susceptible to hydrolysis, especially under acidic or basic conditions, which can be exacerbated by the presence of moisture.
Light Protect from lightWhile not explicitly stated for this specific compound in all sources, protection from light is a general good practice for complex organic molecules to prevent photolytic degradation.

For routine laboratory use, it is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product.

Stability Profile and Degradation Pathways

The stability of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (BOC) protecting group. The deuteration of the phenyl ring is not expected to significantly alter the stability of the BOC group itself.

pH Sensitivity

The BOC group is known to be labile under acidic conditions. The primary degradation pathway is acid-catalyzed hydrolysis, which results in the removal of the BOC group (deprotection) to yield L-phenylalanine-d8 and byproducts such as tert-butanol, isobutylene, and carbon dioxide.

Conversely, this compound exhibits good stability under neutral and basic conditions. It is generally resistant to alkaline hydrolysis and hydrazinolysis.

Thermal Stability

Elevated temperatures can promote the thermolytic cleavage of the BOC group, leading to deprotection. Therefore, prolonged exposure to high temperatures should be avoided.

Oxidative and Photolytic Stability

While specific data on the oxidative and photolytic stability of this compound is limited, it is prudent to protect the compound from strong oxidizing agents and prolonged exposure to UV light. The phenyl ring could be susceptible to oxidation, and photolytic energy could potentially initiate degradation.

Table 2: Summary of Expected Stability under Forced Degradation Conditions

Stress ConditionExpected StabilityPrimary Degradation Product
Acidic (e.g., 0.1 M HCl) LabileL-phenylalanine-d8
Basic (e.g., 0.1 M NaOH) Stable-
Oxidative (e.g., 3% H₂O₂) Potentially susceptibleOxidized derivatives
Thermal (e.g., >60°C) LabileL-phenylalanine-d8
Photolytic (UV/Vis light) Potentially susceptiblePhotodegradation products
H/D Exchange Stability

For deuterated compounds, the stability of the deuterium labels is a critical consideration. The deuterium atoms on the phenyl ring of this compound are attached to aromatic carbons and are therefore not readily exchangeable under normal physiological or laboratory conditions. Significant H/D back-exchange would typically require harsh conditions not encountered during routine handling and storage.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting stability studies on this compound.

Long-Term and Accelerated Stability Study Protocol

Objective: To evaluate the stability of this compound under recommended and stress storage conditions over time.

Methodology:

  • Sample Preparation: Aliquot the this compound solid into multiple sealed, airtight containers suitable for the intended storage conditions.

  • Storage Conditions:

    • Long-Term: 2-8°C / Ambient Humidity (in a desiccator).

    • Accelerated: 25°C / 60% RH and 40°C / 75% RH.

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 2, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for purity, and the presence of degradation products using a stability-indicating HPLC method (see section 4.3). Monitor for changes in physical appearance.

Forced Degradation Study Protocol.[1]

Objective: To identify potential degradation products and pathways under stress conditions.[1]

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C.[1]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C.[1]

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate at room temperature.[1]

  • Thermal Degradation: Store the solid compound in a sealed vial at 80°C.[1]

  • Photolytic Degradation: Expose a solution of the compound to a controlled light source in a photostability chamber.[1]

  • Time Points: Collect samples at various time points for each condition (e.g., 0, 2, 4, 8, 24 hours).[1]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method with UV and/or MS detection to quantify the parent compound and identify major degradation products.[1]

Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.

Methodology (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

G cluster_storage Recommended Storage Temperature (2-8°C) Temperature (2-8°C) Maintained Integrity Maintained Integrity Temperature (2-8°C)->Maintained Integrity Desiccated Desiccated Desiccated->Maintained Integrity Inert Atmosphere Inert Atmosphere Inert Atmosphere->Maintained Integrity Protect from Light Protect from Light Protect from Light->Maintained Integrity This compound This compound This compound->Maintained Integrity ensures

Caption: Key Storage Parameters for this compound.

G This compound This compound L-phenylalanine-d8 L-phenylalanine-d8 This compound->L-phenylalanine-d8 Acidic Conditions (H+) tert-butanol tert-butanol This compound->tert-butanol Acidic Conditions (H+) Isobutylene Isobutylene This compound->Isobutylene Acidic Conditions (H+) CO2 CO2 This compound->CO2 Acidic Conditions (H+)

Caption: Acid-Catalyzed Degradation Pathway.

G cluster_workflow Stability Testing Workflow Sample Preparation Sample Preparation Stress Conditions Stress Conditions Sample Preparation->Stress Conditions Time Point Sampling Time Point Sampling Stress Conditions->Time Point Sampling Analytical Testing (HPLC/MS) Analytical Testing (HPLC/MS) Time Point Sampling->Analytical Testing (HPLC/MS) Data Analysis Data Analysis Analytical Testing (HPLC/MS)->Data Analysis

Caption: Forced Degradation Study Workflow.

References

BOC-L-phenylalanine-d8 CAS number and safety data sheet.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BOC-L-phenylalanine-d8, a deuterated derivative of the widely used protected amino acid, BOC-L-phenylalanine. This document covers its chemical identity, safety information, and primary applications, with a focus on its role in peptide synthesis and metabolic research.

Chemical Identity and Properties

This compound is a stable isotope-labeled version of N-(tert-Butoxycarbonyl)-L-phenylalanine. The deuterium labeling makes it a valuable tool for tracer studies in metabolic research and as an internal standard in quantitative mass spectrometry-based proteomics and metabolomics.

PropertyValueReference
Chemical Name N-(tert-Butoxycarbonyl)-L-phenylalanine-d8
CAS Number 106881-07-6[1][2][3][][5]
Molecular Formula C₁₄H₁₁D₈NO₄[5]
Molecular Weight 273.35 g/mol [2][5]
Appearance White powder
Melting Point 85-87 °C (lit.)[5]

Note: Some properties are based on the non-deuterated form due to limited data on the d8 variant.

Safety Data Sheet Information

Hazard IdentificationNot classified as a hazardous substance.[6][7][8]
First Aid Measures [6]
InhalationMove person into fresh air.[6]
Skin ContactWash off with soap and plenty of water.[6]
Eye ContactRinse cautiously with water for several minutes.[6]
IngestionRinse mouth with water. Call a doctor if you feel unwell.[6]
Handling and Storage
HandlingNo special measures are necessary. Avoid dust formation.[6][8]
StorageStore in a dry, cool, and well-ventilated place. Recommended storage temperature: 2–8 °C.[6]
Toxicological Information Symptoms and effects are not known to date. This substance is not considered to be a PBT (Persistent, Bioaccumulative and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance.[6][7]

Experimental Protocols and Applications

The primary application of BOC-protected amino acids, including the deuterated form, is in solid-phase and solution-phase peptide synthesis. The BOC group protects the alpha-amino group of the phenylalanine, allowing for controlled, stepwise addition to a peptide chain.

General Protocol for BOC-Protected Peptide Synthesis

The following is a generalized protocol for the coupling of a BOC-protected amino acid to a growing peptide chain on a solid support resin.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Merrifield resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagent (e.g., Dicyclohexylcarbodiimide - DCC, or HBTU)

  • Activator (e.g., N-Hydroxybenzotriazole - HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection agent (e.g., Trifluoroacetic acid - TFA)

Workflow:

Peptide_Synthesis_Workflow Resin Resin with N-terminal free amine Coupling Coupling Reaction (DCC/HOBt or HATU in DMF) Resin->Coupling BocPhe This compound BocPhe->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Peptide chain extended Deprotection Boc Deprotection (TFA in DCM) Wash1->Deprotection Neutralization Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization N-terminal amine exposed Wash2 Wash (DCM, DMF) Neutralization->Wash2 NextCycle Next Coupling Cycle or Final Cleavage Wash2->NextCycle

Caption: General workflow for a single coupling cycle in solid-phase peptide synthesis using a BOC-protected amino acid.

Application in Metabolic Pathway Analysis

Deuterated amino acids like this compound are instrumental in studying metabolic pathways. Once the BOC group is removed and the L-phenylalanine-d8 is incorporated into a biologically active peptide or administered directly, its fate can be traced through various metabolic processes using mass spectrometry. This allows researchers to quantify the flux through specific pathways and identify novel metabolites.

The primary metabolic pathway for L-phenylalanine is its conversion to L-tyrosine by phenylalanine hydroxylase.[9] This is the rate-limiting step in the catabolism of phenylalanine.[10] Deficiencies in this enzyme lead to the genetic disorder phenylketonuria (PKU).[9][11][12]

Phenylalanine_Metabolism Phe L-Phenylalanine-d8 Tyr L-Tyrosine-d7 Phe->Tyr O2, THB -> H2O, DHB DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE Norepinephrine Dopamine->NE Dopamine β-Hydroxylase Epi Epinephrine NE->Epi PNMT PKU_block PKU Deficiency PAH Phenylalanine Hydroxylase PKU_block->PAH PAH->Phe

Caption: Simplified metabolic pathway of L-phenylalanine to catecholamines, a common subject of study using labeled amino acids.

By using L-phenylalanine-d8, researchers can precisely track the conversion to L-tyrosine-d7 and subsequent metabolites, providing valuable insights into both normal and disease-state metabolism, such as in phenylketonuria.[9][11][12]

References

A Technical Guide to BOC-L-Phenylalanine-d8 for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the commercial availability and technical applications of BOC-L-phenylalanine-d8, a deuterated derivative of the widely used protected amino acid, BOC-L-phenylalanine. This stable isotope-labeled compound serves as a critical tool in various research and development areas, particularly in mass spectrometry-based proteomics, metabolomics, and pharmacokinetic studies. Its use allows for precise quantification and tracing of phenylalanine metabolism, offering enhanced accuracy in complex biological matrices.

Commercial Supplier Overview

This compound is available from a select number of specialized chemical suppliers catering to the research and pharmaceutical industries. The primary suppliers identified include MedChemExpress (MCE) and Alfa Chemistry. While other major suppliers of isotopically labeled compounds, such as Cambridge Isotope Laboratories (CIL), offer L-phenylalanine-d8 and Fmoc-L-phenylalanine-d8, the BOC-protected variant is not consistently listed in their standard catalogs. Researchers are advised to inquire directly with these suppliers for custom synthesis possibilities.

The following table summarizes the available quantitative data for this compound from identified commercial suppliers. This information is crucial for experimental design, ensuring the appropriate purity, isotopic enrichment, and quantity for specific research needs.

SupplierCatalog NumberPurityIsotopic EnrichmentAvailable Quantities
MedChemExpress (MCE) HY-W010214S>98%No data1 mg, 5 mg, 10 mg
Alfa Chemistry AS02381298%No data10 mg, 25 mg, 50 mg, 100 mg

Note: Isotopic enrichment data is not always readily available on product datasheets and may require direct inquiry with the supplier.

Core Applications and Methodologies

The primary utility of this compound lies in its application as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies. The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule, enabling its differentiation from the endogenous, unlabeled counterpart.

Use as an Internal Standard in LC-MS Analysis

The inclusion of a stable isotope-labeled internal standard is a gold-standard practice in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis. It corrects for variability that can be introduced during sample preparation, injection, and ionization, leading to more accurate and precise quantification of the analyte of interest.[1][2][3]

Experimental Workflow for using this compound as an Internal Standard:

The following diagram illustrates a typical workflow for a quantitative LC-MS experiment utilizing a deuterated internal standard.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with known concentration of this compound Sample->Spike Extraction Analyte Extraction (e.g., Protein Precipitation, SPE) Spike->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in LC Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (LC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

LC-MS workflow with an internal standard.
Metabolic Fate of Phenylalanine

Understanding the metabolic pathways of phenylalanine is crucial in drug development, as many therapeutic agents can influence or be affected by amino acid metabolism. Phenylalanine is an essential amino acid that is primarily metabolized in the liver to tyrosine by the enzyme phenylalanine hydroxylase.[4][5] Tyrosine then serves as a precursor for the synthesis of several important biomolecules, including catecholamines (dopamine, norepinephrine, and epinephrine) and melanin.[4][6] By using this compound, researchers can trace the metabolic fate of phenylalanine in various biological systems.

Signaling Pathway of Phenylalanine Metabolism:

The following diagram outlines the major metabolic pathway of phenylalanine.

phenylalanine_metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine hydroxylase Dopa L-DOPA Tyr->Dopa Tyrosine hydroxylase Dopamine Dopamine Dopa->Dopamine DOPA decarboxylase Melanin Melanin Dopa->Melanin Tyrosinase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Metabolic pathway of phenylalanine.

Experimental Protocols

While specific, detailed experimental protocols for this compound are often developed and optimized in-house by research laboratories, the following provides a generalized methodology for its use in solid-phase peptide synthesis (SPPS) and as an internal standard in LC-MS analysis.

General Protocol for Incorporation in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard BOC-chemistry SPPS protocols.[7][8] The general steps are outlined below.

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) and swell it in an appropriate solvent like dichloromethane (DCM).

  • Deprotection: Remove the BOC protecting group from the resin-bound amino acid by treating it with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in DCM or DMF.

  • Coupling: Activate the carboxylic acid of this compound using a coupling reagent (e.g., HBTU, HATU, or DCC) in the presence of an activating agent (e.g., HOBt) and a base (e.g., DIEA or NMM) in a suitable solvent like DMF or NMP. Add this activated amino acid solution to the deprotected resin.

  • Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).

Logical Flow of a BOC-SPPS Cycle:

spss_cycle Start Start with BOC-AA-Resin Deprotection BOC Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Couple next BOC-AA-d8 Neutralization->Coupling Wash Wash Resin Coupling->Wash Cycle Repeat for each subsequent amino acid Wash->Cycle End Final Cleavage & Deprotection Cycle->Deprotection Next AA Cycle->End Final AA

BOC-SPPS cycle for peptide synthesis.
General Protocol for Use as an Internal Standard in LC-MS

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Working Internal Standard Solution: Dilute the stock solution to a working concentration that is appropriate for the expected concentration range of the analyte in the samples.

  • Sample Preparation:

    • To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a fixed volume of the working internal standard solution. This "spiking" should be done at the earliest stage of sample preparation to account for any analyte loss during the process.

    • Perform the necessary sample clean-up procedures, such as protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase of the LC method.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Develop a chromatographic method that provides good separation of the analyte and the internal standard from other matrix components.

    • Optimize the mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard. This typically involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a valuable tool for researchers in drug development and the life sciences. Its primary application as an internal standard in mass spectrometry ensures the accuracy and reliability of quantitative data. Furthermore, its use as a tracer provides insights into the metabolic pathways of phenylalanine. While the number of commercial suppliers is currently limited, the increasing demand for stable isotope-labeled compounds in advanced research is likely to expand its availability. The methodologies and workflows presented in this guide provide a foundational understanding for the effective utilization of this compound in the laboratory.

References

A Technical Guide to the Isotopic Enrichment and Purity of BOC-L-Phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, isotopic enrichment, and purity analysis of N-tert-butoxycarbonyl-L-phenylalanine-d8 (BOC-L-phenylalanine-d8). This deuterated amino acid is a critical tool in various research and development applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Quantitative Data Summary

The isotopic enrichment and chemical purity of this compound are critical parameters that determine its suitability for specific applications. Commercially available this compound typically meets high standards of quality.

ParameterTypical SpecificationAnalytical Method(s)
Isotopic Enrichment (D8) ≥ 98 atom % DMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Purity ≥ 98%High-Performance Liquid Chromatography (HPLC)
Enantiomeric Purity ≥ 99.5% (L-isomer)Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Synthesis and Purification Workflow

The synthesis of this compound involves a two-step process: the deuteration of L-phenylalanine followed by the protection of the amino group with a tert-butoxycarbonyl (BOC) group.

cluster_0 Deuteration of L-Phenylalanine cluster_1 BOC Protection cluster_2 Purification start_phe L-Phenylalanine reaction_deuteration Hydrogen-Deuterium Exchange start_phe->reaction_deuteration d2o Deuterium Oxide (D₂O) d2o->reaction_deuteration catalyst Catalyst (e.g., Pt/C) catalyst->reaction_deuteration phe_d8 L-Phenylalanine-d8 reaction_deuteration->phe_d8 reaction_boc N-acylation Reaction phe_d8->reaction_boc boc_anhydride Di-tert-butyl dicarbonate ((Boc)₂O) boc_anhydride->reaction_boc base Base (e.g., Triethylamine) base->reaction_boc boc_phe_d8_crude Crude this compound reaction_boc->boc_phe_d8_crude purification Column Chromatography boc_phe_d8_crude->purification boc_phe_d8_pure Pure this compound purification->boc_phe_d8_pure

Caption: Synthesis and purification workflow for this compound.

Experimental Protocols

Synthesis of L-Phenylalanine-d8

This protocol describes a general method for the deuteration of L-phenylalanine via hydrogen-deuterium exchange.

Materials:

  • L-Phenylalanine

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Platinum on carbon (Pt/C, 10 wt. %)

  • Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %)

  • Methanol-d4 (CD₃OD)

  • Dichloromethane (DCM)

Procedure:

  • A suspension of L-phenylalanine (1.0 g) and Pt/C (100 mg) in D₂O (20 mL) is placed in a high-pressure reactor.

  • The reactor is purged with deuterium gas (D₂) and then pressurized to 50 psi with D₂.

  • The reaction mixture is heated to 150 °C with stirring for 48 hours.

  • The reactor is cooled to room temperature, and the catalyst is removed by filtration through Celite.

  • The filtrate is evaporated to dryness under reduced pressure to yield crude L-phenylalanine-d8.

  • The crude product is recrystallized from a mixture of D₂O and methanol-d4 to afford purified L-phenylalanine-d8.

BOC Protection of L-Phenylalanine-d8

This protocol outlines the procedure for the N-tert-butoxycarbonylation of L-phenylalanine-d8.

Materials:

  • L-Phenylalanine-d8

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of L-phenylalanine-d8 (1.0 g) in a 1:1 mixture of dioxane and water (20 mL), add triethylamine (1.5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.3 g) in dioxane (5 mL) dropwise to the reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • The reaction mixture is concentrated under reduced pressure to remove the dioxane.

  • The aqueous residue is washed with ethyl acetate (3 x 15 mL).

  • The aqueous layer is acidified to pH 2-3 with 1 M HCl and then extracted with ethyl acetate (3 x 20 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield crude this compound.

  • The crude product can be further purified by silica gel column chromatography using a gradient of methanol in dichloromethane.[1]

Analytical Methods for Isotopic Enrichment and Purity

A combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography is employed to ensure the high isotopic enrichment and chemical purity of this compound.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Results sample This compound dissolve Dissolution in appropriate solvent sample->dissolve ms Mass Spectrometry (MS) dissolve->ms nmr NMR Spectroscopy dissolve->nmr hplc HPLC dissolve->hplc ms_data Isotopic Distribution Analysis ms->ms_data nmr_data Signal Integration and Chemical Shift Analysis nmr->nmr_data hplc_data Chromatogram Peak Integration hplc->hplc_data enrichment Isotopic Enrichment (%) ms_data->enrichment nmr_data->enrichment purity Chemical and Enantiomeric Purity (%) hplc_data->purity

Caption: Analytical workflow for this compound characterization.

Mass Spectrometry for Isotopic Enrichment

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of deuterated compounds.[2]

Instrumentation:

  • Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as acetonitrile or methanol.

  • LC-MS Analysis:

    • Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC-MS system.

    • Use a suitable reversed-phase column (e.g., C18) with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Acquire mass spectra in the positive ion mode over a relevant m/z range (e.g., m/z 200-400).

  • Data Analysis:

    • Extract the ion chromatogram for the [M+H]⁺ ion of this compound (expected m/z ≈ 274.20).

    • Analyze the mass spectrum of the corresponding peak to determine the isotopic distribution.

    • The relative intensities of the monoisotopic peak (M+0) and the isotopologue peaks (M+1, M+2, etc., up to M+8) are used to calculate the isotopic enrichment. The enrichment is calculated as the percentage of the d8 isotopologue relative to the sum of all isotopologues.

NMR Spectroscopy for Isotopic Purity and Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy provides information on the location and extent of deuteration.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • The absence or significant reduction of proton signals corresponding to the phenyl ring and the α- and β-protons confirms a high level of deuteration.

    • Residual proton signals can be integrated to quantify the level of any remaining non-deuterated species.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • The presence of signals corresponding to the deuterium atoms at the expected positions confirms the deuteration pattern.

    • The relative integrals of the deuterium signals can provide information about the isotopic distribution.

HPLC for Chemical and Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is used to determine the chemical and enantiomeric purity of the compound.[3]

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column for chemical purity.

  • Chiral column for enantiomeric purity.

Procedure for Chemical Purity:

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.

  • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm). The purity is determined by the area percentage of the main peak.

Procedure for Enantiomeric Purity:

  • Mobile Phase: A suitable mobile phase for the specific chiral column, often a mixture of hexane and isopropanol with a small amount of an acidic or basic modifier.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Analysis: Inject the sample and monitor the elution of the L- and D-enantiomers. The enantiomeric purity is calculated from the relative peak areas of the two enantiomers.

This comprehensive approach to synthesis and analysis ensures that this compound meets the stringent quality requirements for its intended applications in research and development.

References

Role of BOC protecting group in phenylalanine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the BOC Protecting Group in Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butoxycarbonyl (BOC) protecting group is a cornerstone in modern organic synthesis, particularly in the manipulation of amino acids like phenylalanine. Its widespread use stems from its stability across a range of chemical conditions and its facile, selective removal under acidic conditions. This guide provides a comprehensive overview of the BOC group's role in the protection of phenylalanine derivatives, detailing its application in peptide synthesis, its influence on reactivity and stereochemistry, and its utility in the development of novel therapeutics. This document includes quantitative data, detailed experimental protocols, and workflow visualizations to serve as a practical resource for professionals in chemical research and drug development.

Introduction: The Significance of the BOC Group

The tert-butoxycarbonyl (BOC) group is one of the most employed protecting groups for amines in organic synthesis.[1] In the context of phenylalanine, an amino acid with a bulky, hydrophobic benzyl side chain, the BOC group provides temporary blockage of the α-amino group's nucleophilicity. This protection is critical to prevent undesired side reactions, such as self-polymerization, during subsequent chemical transformations, most notably peptide bond formation.[2]

The advantages of the BOC group are numerous:

  • Ease of Introduction: It can be readily introduced under mild conditions, typically by reacting phenylalanine with di-tert-butyl dicarbonate (Boc₂O).[3][4]

  • Stability: The BOC group is robust and stable under neutral, basic, and many nucleophilic conditions, as well as during catalytic hydrogenation.[3][]

  • Orthogonality: Its acid-lability allows for selective removal without disturbing other protecting groups sensitive to different conditions, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group.[3][6] This orthogonality is fundamental to complex, multi-step synthetic strategies.[1]

  • Influence on Derivatives: The BOC group can influence the electronic and steric properties of phenylalanine derivatives, affecting reactivity and conformational preferences, which is valuable in the synthesis of peptides with modified properties like increased lipophilicity or metabolic resistance.[7]

Chemical Principles and Mechanisms

BOC Protection of Phenylalanine

The standard method for protecting the α-amino group of phenylalanine involves its reaction with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride.[3] While the reaction can proceed without a base, a mild base like triethylamine or sodium hydroxide is often used to neutralize the resulting acidic byproducts and drive the reaction to completion.[8][9]

The logical flow for this protection is visualized below.

BOC_Protection Phe Phenylalanine (H-Phe-OH) Reaction Protection Reaction Phe->Reaction Boc2O Di-tert-butyl Dicarbonate (Boc)₂O Boc2O->Reaction Base Base (e.g., NaOH, TEA) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Product BOC-Phenylalanine (Boc-Phe-OH) Reaction->Product Byproducts Byproducts (t-BuOH, CO₂) Reaction->Byproducts

Logical flow of the BOC protection reaction for Phenylalanine.
BOC Deprotection

The key to the BOC group's utility is its selective removal under acidic conditions. The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[10] The carbamic acid rapidly decomposes into the free amine and carbon dioxide, driving the reaction forward.[10]

Common reagents for BOC deprotection include trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solution, or hydrogen chloride (HCl) in an anhydrous solvent like dioxane.[6][10]

Applications in Phenylalanine Chemistry

Solid-Phase Peptide Synthesis (SPPS)

The "BOC strategy" was a foundational approach for solid-phase peptide synthesis (SPPS). In this workflow, amino acids are sequentially coupled to a growing peptide chain anchored to a solid resin support. BOC-Phe-OH is a critical building block in this process.[]

The general cycle for incorporating a BOC-phenylalanine residue in SPPS is as follows:

  • Deprotection: The BOC group of the resin-bound terminal amino acid is removed with an acid (e.g., TFA in DCM).[11]

  • Neutralization: The resulting ammonium salt is neutralized with a base (e.g., diisopropylethylamine, DIEA).[11]

  • Coupling: The next amino acid in the sequence, BOC-Phe-OH, is pre-activated with a coupling reagent (e.g., HBTU, DCC) and added to the resin to form a new peptide bond.[11][12]

  • Wash: Excess reagents are washed away before initiating the next cycle.

This cyclical process is visualized in the workflow diagram below.

SPPS_Workflow start Start: Resin-Bound Peptide-(AA)n deprotection 1. Deprotection Remove BOC group (TFA in DCM) start->deprotection neutralization 2. Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling 3. Coupling Add activated Boc-Phe-OH neutralization->coupling wash 4. Wash coupling->wash end_cycle Resin-Bound Peptide-(AA)n+1-Phe wash->end_cycle end_cycle->deprotection Repeat for next AA final_cleavage Final Cleavage from Resin (e.g., HF) end_cycle->final_cleavage If sequence is complete

Workflow for a single coupling cycle in BOC-based SPPS.
Solution-Phase Peptide Synthesis

BOC-Phe-OH is also extensively used in solution-phase synthesis, particularly for creating dipeptides or smaller peptide fragments.[12] The process is similar to SPPS but occurs in a homogenous solution. Carbodiimide-mediated coupling, often with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization, is a common method.[12][13]

Asymmetric Synthesis and Chiral Building Blocks

BOC-protected phenylalanine derivatives are crucial chiral building blocks for synthesizing unnatural amino acids and complex, biologically active molecules.[7][14] The BOC group's stability allows for modifications to the phenyl ring or other parts of the molecule without affecting the protected amine. In asymmetric phase-transfer catalysis, for example, BOC protection is a key step after the initial asymmetric alkylation to produce enantiomerically pure unnatural phenylalanine derivatives.[14]

Quantitative Data Summary

The efficiency of reactions involving BOC-phenylalanine is critical for its practical application. The following tables summarize representative quantitative data from various synthetic protocols.

Table 1: BOC Protection of L-Phenylalanine

Reagent Base Solvent Time (hr) Yield (%) Reference

| (Boc)₂O | NaOH | tert-Butyl alcohol/Water | Overnight | 78–87 |[8] |

Table 2: BOC Deprotection Methods

Reagent Solvent Temperature Time Notes Reference
20-50% TFA Dichloromethane (DCM) Room Temp 0.5 - 4 hr Highly effective, volatile for easy removal. [10]
4M HCl Dioxane Room Temp ~2 hr Yields hydrochloride salt directly. [10]
Trifluoroacetic Acid (60 eq.) Propylene Carbonate (PC) Room Temp 3 hr "Green" solvent alternative. Yields comparable to conventional solvents. [15]

| Refluxing Water | Water | 100 °C | 12-15 min | Thermal method for certain substrates. |[10] |

Table 3: Peptide Coupling Efficiency in SPPS

Parameter Value Notes Reference
Coupling Efficiency (per step) >99% For standard amino acids, monitored by Kaiser test. [16]
Overall Crude Peptide Yield 60 - 80% Dependent on peptide length and sequence complexity. [16]

| Crude Peptide Purity (HPLC) | 50 - 70% | Purification is typically required post-synthesis. |[16] |

Key Experimental Protocols

Protocol 1: Synthesis of N-tert-butoxycarbonyl-L-phenylalanine (Boc-Phe-OH)

This protocol is adapted from Organic Syntheses.[8]

  • Materials:

    • L-Phenylalanine (165.2 g, 1 mol)

    • Di-tert-butyl dicarbonate ((Boc)₂O, 223 g, 1 mol)

    • Sodium Hydroxide (40 g, 1 mol)

    • tert-Butyl alcohol (750 mL)

    • Water (1 L)

    • Potassium hydrogen sulfate (KHSO₄)

    • Ethyl ether or Ethyl acetate

    • Pentane

  • Procedure:

    • In a suitable reaction vessel, dissolve sodium hydroxide in 1 L of water.

    • Initiate stirring and add L-phenylalanine at ambient temperature, then dilute with 750 mL of tert-butyl alcohol to form a clear solution.

    • To the well-stirred solution, add di-tert-butyl dicarbonate dropwise over 1 hour. A white precipitate may appear. The reaction is mildly exothermic.

    • Continue stirring overnight at room temperature to ensure the reaction goes to completion. The final pH should be between 7.5 and 8.5.

    • Extract the reaction mixture twice with 250 mL portions of pentane to remove unreacted (Boc)₂O and tert-butanol.

    • Carefully acidify the aqueous layer to pH 1-1.5 by adding a solution of KHSO₄ in water. This will be accompanied by significant CO₂ evolution.

    • Extract the resulting turbid mixture with four 400 mL portions of ethyl ether or ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) yields pure Boc-L-phenylalanine as a white solid. (Typical yield: 78-87%).[8]

Protocol 2: Deprotection of BOC Group using TFA/DCM

This is a standard protocol for BOC removal in both solution-phase and solid-phase synthesis.[10]

  • Materials:

    • BOC-protected phenylalanine derivative (1.0 equiv)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the BOC-protected compound in DCM.

    • Add TFA to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor reaction completion using an appropriate method (e.g., TLC, LC-MS).

    • Upon completion, remove the solvent and excess TFA in vacuo.

    • The resulting amine trifluoroacetate salt can often be used directly in the next step (e.g., peptide coupling) after neutralization, or it can be further purified.

Protocol 3: Solution-Phase Dipeptide Synthesis (Boc-Trp-Phe-OMe)

This protocol for carbodiimide-mediated coupling is adapted from BenchChem application notes.[12]

  • Materials:

    • Boc-L-tryptophan (1.0 equiv)

    • L-phenylalanine methyl ester hydrochloride (1.1 equiv)

    • 1-Hydroxybenzotriazole (HOBt) (1.1 equiv)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

    • N,N-Diisopropylethylamine (DIEA) (1.1 equiv)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Prepare Free Amine: Dissolve L-phenylalanine methyl ester hydrochloride in DCM. Add DIEA and stir for 15-20 minutes at room temperature to generate the free base. Use this solution directly.

    • Activate Carboxylic Acid: In a separate flask, dissolve Boc-L-tryptophan and HOBt in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

    • Couple: Add a solution of DCC in DCM to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Add the free amine solution (from step 1) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work-up: Filter the mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography to yield the pure dipeptide.

Conclusion

The BOC protecting group is an indispensable tool in the chemistry of phenylalanine and its derivatives. Its predictable reactivity, stability, and orthogonality provide chemists with precise control over complex synthetic pathways. From the routine assembly of peptides in SPPS to the intricate construction of chiral pharmaceuticals, BOC-protected phenylalanine remains a critical and versatile building block. The protocols and data presented in this guide underscore its central role and provide a practical framework for its effective use in research and development.

References

The Metabolic Journey of Deuterated Phenylalanine In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of deuterated phenylalanine in living organisms. By employing stable isotope labeling, researchers can trace the intricate pathways of this essential amino acid, gaining critical insights into protein synthesis, enzyme activity, and metabolic disorders. This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of deuterated phenylalanine, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core metabolic processes.

Introduction to Deuterated Phenylalanine as a Metabolic Tracer

Deuterated phenylalanine, most commonly L-[ring-2H5]phenylalanine, serves as a powerful tool in metabolic research. The substitution of hydrogen atoms with their heavier isotope, deuterium, allows for the differentiation of the tracer from the endogenous pool of phenylalanine using mass spectrometry. This non-radioactive, stable isotope tracer is safely used in human studies to quantitatively assess key metabolic pathways. Its primary applications include the in vivo measurement of protein synthesis rates and the activity of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[1][2] Deficiencies in PAH activity are the underlying cause of the genetic disorder phenylketonuria (PKU).

Metabolic Pathways of Phenylalanine

Once introduced into a biological system, deuterated phenylalanine follows the same metabolic routes as its non-deuterated counterpart. The primary and alternative pathways are outlined below.

Major Metabolic Pathway: Hydroxylation to Tyrosine

The principal metabolic fate of phenylalanine is its irreversible hydroxylation to form tyrosine.[3] This reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH), primarily in the liver.[4] The process requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[3] The resulting deuterated tyrosine (L-[ring-2H4]tyrosine) can be subsequently incorporated into proteins or further metabolized.

The following diagram illustrates the main metabolic pathway of phenylalanine:

Phenylalanine_Metabolism Phe Deuterated Phenylalanine (L-[ring-2H5]phenylalanine) Tyr Deuterated Tyrosine (L-[ring-2H4]tyrosine) Phe->Tyr Hydroxylation Proteins Body Proteins Tyr->Proteins Protein Synthesis PAH Phenylalanine Hydroxylase (PAH) PAH->Phe Cofactors O2, Tetrahydrobiopterin (BH4) Cofactors->PAH

Diagram 1: Major metabolic pathway of deuterated phenylalanine.
Alternative Metabolic Pathways

When the primary hydroxylation pathway is saturated or impaired, as in the case of PKU, alternative metabolic routes become more prominent.[5] These include:

  • Transamination: Phenylalanine can be converted to phenylpyruvate through a transamination reaction.[5] Phenylpyruvate can then be further metabolized to phenyllactate and phenylacetate.[5]

  • Decarboxylation: Phenylalanine can undergo decarboxylation to produce phenylethylamine.[6]

The following diagram depicts the alternative metabolic pathways of phenylalanine:

Alternative_Phenylalanine_Metabolism Phe Deuterated Phenylalanine (L-[ring-2H5]phenylalanine) PP Phenylpyruvate Phe->PP Transamination PEA Phenylethylamine Phe->PEA Decarboxylation PL Phenyllactate PP->PL PA Phenylacetate PP->PA Transaminase Transaminase Transaminase->Phe Decarboxylase Decarboxylase Decarboxylase->Phe

Diagram 2: Alternative metabolic pathways of phenylalanine.

Quantitative Analysis of Deuterated Phenylalanine Metabolism

The use of deuterated phenylalanine in tracer studies allows for the precise quantification of various metabolic parameters. The tables below summarize key quantitative data from in vivo studies in humans.

Phenylalanine and Tyrosine Kinetics

This table presents data on the flux of phenylalanine and its conversion to tyrosine in healthy adults.

ParameterValue (μmol·kg⁻¹·h⁻¹)ConditionTracerReference
Phenylalanine Flux36.1 ± 5.1PostabsorptiveL-[ring-2H5]Phe[7]
Tyrosine Flux39.8 ± 3.5PostabsorptiveL-[1-13C]Tyr[7]
Phenylalanine to Tyrosine Conversion5.83 ± 0.59PostabsorptiveL-[ring-2H5]Phe[7]
Phenylalanine to Tyrosine Conversion5.1 ± 2.9FastedL-[ring-2H5]Phe[8]
Phenylalanine to Tyrosine Conversion6.8 ± 3.4FedL-[ring-2H5]Phe[8]
Muscle Protein Synthesis Rates

This table summarizes muscle protein synthesis rates measured using deuterated phenylalanine.

ConditionMuscleFractional Synthesis Rate (%·h⁻¹)TracerReference
RestVastus Lateralis0.080 ± 0.007L-[ring-2H5]Phe[9]
Post-exerciseVastus Lateralis0.110 ± 0.010L-[ring-2H5]Phe[9]
RestSoleus0.086 ± 0.008L-[ring-2H5]Phe[9]
Post-exerciseSoleus0.123 ± 0.008L-[ring-2H5]Phe[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of tracer studies with deuterated phenylalanine. Below are outlines for common experimental protocols.

Primed, Continuous Infusion for Metabolic Flux Analysis

This protocol is designed to achieve a steady-state isotopic enrichment in the plasma, allowing for the calculation of metabolic flux rates.

Continuous_Infusion_Protocol cluster_preparation Subject Preparation cluster_infusion Tracer Administration cluster_sampling Sample Collection cluster_analysis Analysis Prep Overnight Fast Prime Priming Dose (Bolus Injection) Prep->Prime Infusion Continuous Infusion (e.g., L-[ring-2H5]Phe) Prime->Infusion Sampling Serial Blood Draws (e.g., every 30 min) Infusion->Sampling Analysis Plasma Separation & GC-MS/LC-MS Analysis Sampling->Analysis

Diagram 3: Workflow for a primed, continuous infusion study.

Methodology:

  • Subject Preparation: Subjects typically undergo an overnight fast to reach a postabsorptive state.

  • Tracer Administration: A priming dose of the deuterated phenylalanine tracer is administered as a bolus injection to rapidly achieve a target isotopic enrichment in the plasma. This is immediately followed by a continuous intravenous infusion of the tracer at a constant rate for several hours.[7]

  • Blood Sampling: Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period.[7]

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Analytical Chemistry: The isotopic enrichment of deuterated phenylalanine and its metabolites (e.g., deuterated tyrosine) in the plasma is determined by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][10] This often involves derivatization of the amino acids to enhance their volatility and ionization efficiency.[7]

Flooding Dose for Protein Synthesis Measurement

This technique involves administering a large, or "flooding," dose of the labeled amino acid to rapidly equilibrate the intracellular and extracellular amino acid pools.

Methodology:

  • Tracer Administration: A large bolus of deuterated phenylalanine is administered intravenously or intraperitoneally.

  • Tissue Sampling: At specific time points after the tracer administration, tissue biopsies (e.g., muscle) are collected.

  • Sample Processing: The tissue samples are homogenized, and proteins are precipitated. The protein pellet is then hydrolyzed to release individual amino acids.

  • Analytical Chemistry: The isotopic enrichment of deuterated phenylalanine in the protein hydrolysate and in the tissue-free amino acid pool is determined by GC-MS or LC-MS/MS.

  • Calculation: The fractional rate of protein synthesis is calculated based on the rate of incorporation of the labeled amino acid into the protein over time.

Conclusion

The use of deuterated phenylalanine as a stable isotope tracer provides a powerful and safe method for investigating amino acid metabolism in vivo. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and clinicians in the fields of metabolism, nutrition, and drug development. The ability to precisely measure metabolic fluxes and protein synthesis rates under various physiological and pathological conditions is essential for advancing our understanding of human health and disease.

References

Methodological & Application

Application Note: Quantitative Analysis of BOC-L-phenylalanine in Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-butoxycarbonyl-L-phenylalanine (BOC-L-phenylalanine) is a critical protected amino acid used extensively as a building block in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics and other pharmaceutical compounds. Accurate quantification of BOC-L-phenylalanine in biological matrices and reaction mixtures is essential for pharmacokinetic studies, process monitoring, and quality control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this purpose.

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS/MS analysis.[1] A SIL-IS, such as BOC-L-phenylalanine-d8, has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2][3] By adding a known amount of the deuterated standard to samples at the beginning of the workflow, variations from matrix effects, extraction recovery, and instrument response can be accurately normalized.[1][4] This principle, known as isotope dilution mass spectrometry, ensures high accuracy and precision in the final quantitative results.[1]

This application note details a robust and reliable LC-MS/MS method for the quantification of BOC-L-phenylalanine in human plasma using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Analyte: BOC-L-phenylalanine (≥98% purity)

  • Internal Standard (IS): this compound (≥98% purity, ≥98% isotopic enrichment)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Additives: Formic acid (LC-MS grade)

  • Matrix: Blank human plasma (K2EDTA)

  • Equipment: Analytical balance, vortex mixer, centrifuge, calibrated pipettes, 1.5 mL polypropylene tubes.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of BOC-L-phenylalanine and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Analyte Working Solutions (for Calibration Curve): Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike into the blank plasma to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used for protein precipitation.

Sample Preparation Protocol (Protein Precipitation)

This protocol is designed for the extraction of the analyte and internal standard from plasma samples.

  • Aliquoting: Pipette 50 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL polypropylene tube.

  • Spiking (for Calibration and QC): For calibration standards and quality control (QC) samples, add 5 µL of the appropriate analyte working solution to 50 µL of blank plasma. For blank samples, add 5 µL of the 50:50 methanol:water solvent.

  • Protein Precipitation: Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube. The early addition of the IS is crucial to account for variability throughout the entire process.[5]

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Method Protocol

Liquid Chromatography (LC) Conditions:

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC System
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient Elution Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Mass Spectrometry (MS) Conditions:

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage +5500 V
Source Temp. 500 °C
Curtain Gas 30 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)Collision Energy (V)
BOC-L-phenylalanine266.1166.115015
This compound (IS)274.2174.215015

Data and Results

The performance of the method was evaluated through a series of validation experiments. The following tables present representative data for the quantification of BOC-L-phenylalanine.

(Note: The data presented below is for illustrative purposes to demonstrate typical method performance and may not reflect results from a specific study.)

Table 1: Calibration Curve Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

ParameterResult
Concentration Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coeff. (r²) > 0.995

Table 2: Accuracy and Precision

Accuracy (% Bias) and precision (% CV) were assessed by analyzing quality control (QC) samples at four different concentration levels (n=5).

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ 1.01.04+4.0%8.5%
Low QC 3.02.91-3.0%6.2%
Mid QC 100102.5+2.5%4.1%
High QC 800788.0-1.5%3.8%

Table 3: Recovery and Matrix Effect

Recovery and matrix effect were evaluated at low and high QC concentrations to assess the efficiency of the extraction process and the impact of the plasma matrix on ionization.

QC LevelMean Recovery (%)Mean Matrix Effect (%)
Low QC 95.2%98.7% (Minor Suppression)
High QC 96.8%97.5% (Minor Suppression)

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, Unknown) Spike_IS Add Internal Standard (BOC-L-Phe-d8) Sample->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation (14,000 x g, 10 min) Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LC_Inject Inject into LC-MS/MS Transfer->LC_Inject LC_Sep Chromatographic Separation (C18 Column) LC_Inject->LC_Sep MS_Detect Mass Spectrometric Detection (ESI+, MRM Mode) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Calculate Calculate Area Ratios (Analyte / IS) Integrate->Calculate Quantify Quantification (Using Calibration Curve) Calculate->Quantify Report Final Report Quantify->Report G node_A1 Analyte node_IS1 IS node_A2 Analyte node_IS2 IS label_initial Initial Sample (Analyte / IS Ratio = X) label_process Sample Preparation (e.g., Extraction Loss) label_final Final Sample (Analyte / IS Ratio ≈ X) cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1  Process introduces  proportional loss

References

Application Notes and Protocols for Quantitative Proteomics using BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" media, one can achieve highly accurate relative quantification of protein abundance between different experimental conditions.

This application note details the use of BOC-L-phenylalanine-d8, a deuterated variant of the essential amino acid L-phenylalanine, for SILAC-based quantitative proteomics. Deuterated amino acids offer a cost-effective alternative to commonly used ¹³C and ¹⁵N isotopes for introducing a mass shift detectable by mass spectrometry.[1] L-phenylalanine-d8, with its +8 Dalton mass shift, provides a clear isotopic signature for robust quantification.

It is critical to note that this compound is supplied with a tert-butyloxycarbonyl (BOC) protecting group on its amino terminus. This BOC group must be removed (deprotected) to yield free L-phenylalanine-d8 prior to its use in cell culture media, as cells can only incorporate free amino acids into newly synthesized proteins. This document provides a comprehensive guide, including the necessary deprotection protocol, SILAC experimental workflow, data interpretation, and applications in drug development.

Key Applications

  • Differential Protein Expression Profiling: Quantify global changes in protein expression between different cellular states (e.g., treated vs. untreated, diseased vs. healthy).

  • Signal Transduction Pathway Analysis: Elucidate the dynamics of signaling pathways by quantifying changes in protein abundance and post-translational modifications upon stimulation or inhibition.[2]

  • Drug Target Identification and Validation: Identify proteins that interact with a drug candidate or whose expression is altered by drug treatment.[3][4]

  • Biomarker Discovery: Identify potential protein biomarkers for disease diagnosis, prognosis, or treatment response.[5]

Experimental Protocols

Protocol 1: Deprotection of this compound

The BOC protecting group is acid-labile and must be removed to generate L-phenylalanine-d8 for use in SILAC media.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • pH paper

Procedure:

  • Dissolve this compound in a minimal amount of DCM in a round-bottom flask.

  • Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in a small amount of water and carefully neutralize with a saturated NaHCO₃ solution until the pH is ~7.

  • Extract the aqueous solution with diethyl ether to remove any organic impurities.

  • The aqueous layer now contains the deprotected L-phenylalanine-d8. For use in cell culture, this solution should be sterile-filtered. The concentration can be determined using a suitable method like UV-Vis spectrophotometry.

Visualization of the Deprotection Workflow:

G cluster_deprotection This compound Deprotection start Start with This compound dissolve Dissolve in DCM start->dissolve add_tfa Add Trifluoroacetic Acid (TFA) dissolve->add_tfa react Stir for 1-2 hours at RT add_tfa->react evaporate Evaporate DCM and TFA react->evaporate neutralize Neutralize with NaHCO3 evaporate->neutralize end_product L-phenylalanine-d8 (Ready for SILAC Media) neutralize->end_product

A simplified workflow for the deprotection of this compound.
Protocol 2: SILAC Labeling and Sample Preparation

This protocol outlines a typical 2-plex SILAC experiment using "light" (unlabeled) and "heavy" (L-phenylalanine-d8) media.

Phase 1: Adaptation (Label Incorporation)

  • Prepare SILAC Media: Prepare two types of culture media that are deficient in L-phenylalanine. To one, add natural L-phenylalanine ("light" medium), and to the other, add the prepared L-phenylalanine-d8 ("heavy" medium). Both media should be supplemented with dialyzed fetal bovine serum to avoid the introduction of unlabeled amino acids.[6]

  • Cell Culture: Culture two separate populations of your cells of interest, one in the "light" medium and the other in the "heavy" medium.

  • Ensure Full Incorporation: Passage the cells for at least five cell divisions in their respective SILAC media to ensure near-complete incorporation of the labeled or unlabeled phenylalanine.[6][7]

  • Verify Incorporation (Optional but Recommended): Before starting the experiment, harvest a small number of cells from the "heavy" population, extract proteins, digest them with trypsin, and analyze by mass spectrometry to confirm >95% incorporation of L-phenylalanine-d8.

Phase 2: Experimental

  • Apply Treatment: Once full incorporation is achieved, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" cells and vehicle control to the "light" cells).

  • Cell Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates. This step is crucial as it minimizes experimental variability from downstream processing.[2]

  • Protein Digestion:

    • Reduce the disulfide bonds in the mixed protein sample using DTT (dithiothreitol).

    • Alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

  • Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent to remove contaminants before mass spectrometry analysis.

Visualization of the SILAC Experimental Workflow:

G cluster_workflow General SILAC Workflow light_culture Cell Culture ('Light' Phe) control Control (Vehicle) light_culture->control heavy_culture Cell Culture ('Heavy' Phe-d8) treatment Experimental Treatment heavy_culture->treatment harvest_lysis Harvest & Lyse Cells treatment->harvest_lysis control->harvest_lysis protein_quant Protein Quantification harvest_lysis->protein_quant mix_lysates Mix Lysates 1:1 protein_quant->mix_lysates digest Reduce, Alkylate, Trypsin Digest mix_lysates->digest cleanup Peptide Cleanup (C18) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

A general workflow for a 2-plex SILAC experiment.

Data Presentation and Analysis

Following LC-MS/MS analysis, the raw data is processed using software such as MaxQuant or Proteome Discoverer. The software identifies peptides and quantifies the intensity of the "light" and "heavy" isotopic pairs. The ratio of the heavy to light peak intensities for multiple peptides from a given protein are used to calculate the overall protein abundance ratio.

Table 1: Representative Quantitative Proteomics Data

This table shows example data from a hypothetical SILAC experiment comparing a drug-treated sample ("Heavy" - L-phenylalanine-d8) to a control sample ("Light" - natural L-phenylalanine).

Protein AccessionGene NameProtein NameH/L RatioH/L Normalized Ratiop-valueRegulation
P02768ALBSerum albumin1.051.020.85Unchanged
P60709ACTBActin, cytoplasmic 10.980.950.79Unchanged
P31946HSPA8Heat shock cognate 71 kDa protein2.152.090.002Upregulated
P08670VIMVimentin0.480.470.005Downregulated
Q06830PRDX1Peroxiredoxin-11.891.830.011Upregulated
P14618ENO1Alpha-enolase1.020.990.91Unchanged
  • H/L Ratio: The raw ratio of the intensities of heavy-labeled peptides to light-labeled peptides.

  • H/L Normalized Ratio: The H/L ratio after normalization to the median of all protein ratios to correct for any mixing errors.

  • p-value: Statistical significance of the change in protein expression.

  • Regulation: The direction of change in the treated sample compared to the control.

Application in Drug Development

Quantitative proteomics using SILAC with L-phenylalanine-d8 is a valuable tool throughout the drug development pipeline. It provides critical insights into a drug's mechanism of action, potential off-target effects, and can aid in the discovery of biomarkers for efficacy and toxicity.

Visualization of Proteomics in the Drug Development Pipeline:

G cluster_drug_dev Role of Proteomics in Drug Development target_id Target ID & Validation lead_opt Lead Optimization target_id->lead_opt SILAC for Off-Target Effects preclinical Preclinical Studies lead_opt->preclinical Mechanism of Action Studies clinical Clinical Trials preclinical->clinical Biomarker Discovery

The role of quantitative proteomics in the drug development process.

Example Application: Kinase Inhibitor Drug Development

Many cancer drugs are designed to inhibit specific kinases that drive tumor growth. SILAC can be used to study the effects of a novel kinase inhibitor on a cancer cell line.

Visualization of a Generic Kinase Signaling Pathway:

G cluster_pathway Generic Kinase Signaling Pathway ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Kinase Inhibitor (Drug) inhibitor->raf

A generic kinase signaling pathway susceptible to drug inhibition.

In this example, cells grown in "heavy" L-phenylalanine-d8 medium would be treated with the kinase inhibitor, while "light" cells would serve as the control. A SILAC experiment would quantify the changes in the proteome, potentially revealing:

  • Downregulation of downstream targets: Proteins whose expression is dependent on the targeted kinase pathway (e.g., specific transcription factors) would be expected to decrease in abundance.

  • Off-target effects: Unintended changes in other proteins could indicate that the drug is hitting other kinases or pathways.

  • Mechanisms of resistance: Upregulation of proteins in parallel survival pathways could suggest potential mechanisms by which cancer cells might evade the drug's effects.

Conclusion

The use of this compound, after proper deprotection, provides a reliable and cost-effective method for conducting SILAC-based quantitative proteomics experiments. This approach offers high accuracy and reproducibility, making it an invaluable tool for academic researchers and drug development professionals seeking to understand complex biological systems and the mechanisms of drug action. The detailed protocols and workflows provided in this document serve as a comprehensive guide to implementing this powerful technique.

References

Application Notes and Protocols: BOC-L-phenylalanine-d8 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system.[1][2] The use of stable isotope tracers is fundamental to these studies, enabling researchers to track the progression of atoms through metabolic pathways.[1] L-Phenylalanine-d8, a deuterated stable isotope of the essential amino acid L-phenylalanine, is a valuable tracer for investigating the dynamics of phenylalanine metabolism.[3] Phenylalanine is a precursor for protein synthesis and the biosynthesis of vital signaling molecules like tyrosine and catecholamines.[1][4] Dysregulation of its metabolism is linked to several metabolic disorders, most notably phenylketonuria (PKU).[1][5]

The BOC (tert-butoxycarbonyl) protecting group is commonly used in peptide synthesis to protect the amino group of amino acids. In the context of BOC-L-phenylalanine-d8, the BOC group would be present during the chemical synthesis of the deuterated amino acid. For applications in metabolic flux analysis, this protecting group must be removed to yield L-phenylalanine-d8, which can then be utilized by the biological system. These application notes will focus on the use of the deprotected form, L-phenylalanine-d8, in metabolic flux analysis.

Key Metabolic Fates of L-Phenylalanine

The primary metabolic pathways of L-phenylalanine that can be traced using L-phenylalanine-d8 are:

  • Incorporation into Protein: A significant portion of L-phenylalanine is used for protein synthesis.[1]

  • Conversion to L-Tyrosine: The irreversible hydroxylation of L-phenylalanine by phenylalanine hydroxylase to form L-tyrosine is a major catabolic pathway.[1]

  • Conversion to Phenylpyruvic Acid: Transamination of L-phenylalanine results in the formation of phenylpyruvic acid, an alternative catabolic route.[1]

Data Presentation

The following table summarizes quantitative data from tracer studies investigating L-phenylalanine metabolism. These values can serve as a reference for expected metabolic flux distributions in healthy human subjects in a postabsorptive state.

Parameter Mean Flux Rate (μmol·kg⁻¹·h⁻¹) Reference
Phenylalanine Flux46[6]
Phenylalanine to Tyrosine Conversion7.5[6]
Tyrosine Flux35[6]
Phenylalanine Incorporation into Protein38.5Calculated
Tyrosine from Protein Breakdown27.5Calculated

Note: The values for phenylalanine incorporation into protein and tyrosine from protein breakdown are calculated based on the provided flux rates.

Experimental Protocols

In Vitro Metabolic Flux Analysis using L-Phenylalanine-d8

This protocol outlines a general procedure for using L-phenylalanine-d8 in cell culture experiments.

1. Cell Culture and Labeling:

  • Culture cells in a standard medium containing a known concentration of L-phenylalanine.

  • To initiate the experiment, replace the standard medium with a medium containing L-phenylalanine-d8 at the same concentration.

  • Incubate the cells with the labeled medium for a time course determined by the specific metabolic pathway of interest.[1]

2. Quenching and Metabolite Extraction:

  • Rapidly remove the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a cold solvent, typically 80% methanol, and scraping the cells.[1]

  • Transfer the cell lysate to a microcentrifuge tube.

3. Sample Preparation for LC-MS/MS:

  • Centrifuge the cell lysate to pellet cellular debris.

  • Collect the supernatant containing the metabolites.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Develop a method to separate phenylalanine, tyrosine, and other relevant metabolites.

  • Use multiple reaction monitoring (MRM) to specifically detect and quantify the unlabeled (d0) and deuterated (d8) forms of phenylalanine and its metabolites.

5. Data Analysis and Flux Calculation:

  • Determine the isotopic enrichment (tracer-to-tracee ratio) of phenylalanine and its metabolites from the LC-MS/MS data.[1]

  • Calculate metabolic flux rates using established metabolic models and computational software (e.g., INCA, 13CFLUX).[1]

In Vivo Metabolic Flux Analysis using L-Phenylalanine-d8

This protocol describes a method for an in vivo metabolic flux analysis study in human subjects.

1. Subject Preparation:

  • Subjects should fast overnight (10-12 hours) to reach a postabsorptive state.[1]

  • Collect a baseline blood sample.[1]

2. Tracer Administration:

  • Administer a primed, continuous intravenous infusion of L-phenylalanine-d8.[1]

  • The priming dose helps to rapidly achieve an isotopic steady state.[1]

  • Maintain the continuous infusion for a period of 4-6 hours.[1]

3. Sample Collection:

  • Collect venous blood samples at regular intervals (e.g., every 30 minutes) throughout the infusion period.[1]

  • Collect samples in tubes containing an anticoagulant (e.g., EDTA) and immediately place them on ice.[1]

4. Sample Processing:

  • Centrifuge the blood samples to separate plasma.

  • Store the plasma samples at -80 °C until analysis.

5. LC-MS/MS Analysis and Data Interpretation:

  • Prepare plasma samples for analysis by protein precipitation followed by derivatization if necessary.

  • Perform LC-MS/MS analysis to determine the isotopic enrichment of phenylalanine and its metabolites in the plasma.

  • Calculate whole-body phenylalanine flux and its conversion to tyrosine using steady-state tracer kinetic models.

Visualizations

Phenylalanine_Metabolism Phe L-Phenylalanine-d8 Protein Body Proteins Phe->Protein Protein Synthesis Tyr L-Tyrosine-d7 Phe->Tyr Phenylalanine Hydroxylase PPA Phenylpyruvic Acid-d7 Phe->PPA Transamination

Caption: Metabolic fate of L-Phenylalanine-d8 tracer.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo CellCulture Cell Culture with L-Phenylalanine-d8 Quenching Quenching & Metabolite Extraction CellCulture->Quenching LCMS_vitro LC-MS/MS Analysis Quenching->LCMS_vitro FluxCalc_vitro Flux Calculation LCMS_vitro->FluxCalc_vitro Infusion Tracer Infusion of L-Phenylalanine-d8 Sampling Blood Sampling Infusion->Sampling LCMS_vivo LC-MS/MS Analysis Sampling->LCMS_vivo FluxCalc_vivo Flux Calculation LCMS_vivo->FluxCalc_vivo

Caption: In Vitro and In Vivo experimental workflows.

References

Application Notes and Protocols for Amino Acid Analysis Using BOC-L-Phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative amino acid analysis is a critical technique in various scientific disciplines, including proteomics, metabolomics, clinical diagnostics, and pharmaceutical development. This document provides a detailed methodology for the analysis of amino acids using a pre-column derivatization technique with di-tert-butyl dicarbonate (Boc-anhydride), followed by quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, BOC-L-phenylalanine-d8, ensures high accuracy and precision in quantification by correcting for variations in sample preparation and instrument response.

The derivatization of amino acids with Boc-anhydride serves to increase their hydrophobicity, leading to improved retention on reverse-phase chromatography columns and enhanced ionization efficiency in the mass spectrometer. This method is applicable to a wide range of sample matrices, including biological fluids, cell culture media, and protein hydrolysates.

Experimental Protocols

Materials and Reagents
  • Amino acid standards

  • This compound (Internal Standard, ISTD)

  • Di-tert-butyl dicarbonate (Boc-anhydride)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, ultrapure

  • Formic acid (FA), LC-MS grade

  • Triethylamine (TEA)

  • Dioxane

  • Hydrochloric acid (HCl)

  • Nitrogen gas for drying

Standard Solution and Sample Preparation

2.1. Standard Stock Solutions

  • Prepare individual stock solutions of each amino acid at a concentration of 1 mg/mL in 0.1 M HCl.

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Combine the individual amino acid stock solutions to create a mixed amino acid standard stock solution.

2.2. Calibration Standards

  • Prepare a series of calibration standards by spiking the mixed amino acid standard stock solution into the desired sample matrix (e.g., plasma, cell culture media) to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Add the this compound internal standard to each calibration standard to a final concentration of 100 ng/mL.

2.3. Sample Preparation

  • For biological fluid samples (e.g., plasma, serum), perform protein precipitation by adding 3 volumes of ice-cold methanol to 1 volume of sample.

  • Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add the this compound internal standard to the supernatant to a final concentration of 100 ng/mL.

  • Evaporate the sample to dryness under a gentle stream of nitrogen.

BOC-Derivatization Protocol
  • To the dried residue of standards and samples, add 50 µL of a 1:1 (v/v) solution of dioxane and water.

  • Add 5 µL of triethylamine.

  • Add 10 µL of a 10 mg/mL solution of Boc-anhydride in acetonitrile.

  • Vortex the mixture and incubate at room temperature for 1 hour.

  • Evaporate the reaction mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

4.1. Liquid Chromatography Conditions

ParameterCondition
ColumnC18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

4.2. Mass Spectrometry Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
Acquisition ModeMultiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the representative quantitative data for the analysis of BOC-derivatized amino acids. Note: These values are illustrative and should be experimentally determined and optimized for your specific instrumentation and conditions.

Table 1: Representative Retention Times and MRM Transitions for BOC-Derivatized Amino Acids

Analyte (BOC-Derivative)Retention Time (min)Precursor Ion (m/z)Product Ion (m/z)
BOC-Alanine3.2190.1134.1
BOC-Glycine2.8176.1120.1
BOC-Valine4.5218.1162.1
BOC-Leucine5.8232.2176.2
BOC-Isoleucine5.6232.2176.2
BOC-Proline3.9216.1160.1
BOC-Methionine4.8250.1194.1
BOC-Serine3.0206.1150.1
BOC-Threonine3.4220.1164.1
BOC-Aspartic Acid3.1234.1178.1
BOC-Glutamic Acid3.5248.1192.1
BOC-Phenylalanine6.2266.1210.1
This compound (ISTD) 6.2 274.2 218.2
BOC-Tyrosine5.9282.1226.1
BOC-Tryptophan6.8305.1249.1
BOC-Histidine2.5256.1200.1
BOC-Arginine2.3275.2219.2
BOC-Lysine2.7247.2191.2

Table 2: Representative Method Validation Parameters for Quantitative Amino Acid Analysis

Analyte (BOC-Derivative)Calibration Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
BOC-Alanine1 - 1000>0.9950.31.0
BOC-Valine1 - 1000>0.9950.20.8
BOC-Leucine1 - 1000>0.9960.20.7
BOC-Phenylalanine1 - 1000>0.9980.10.5
BOC-Tyrosine1 - 1000>0.9970.20.6
BOC-Tryptophan5 - 1000>0.9951.55.0

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Derivatize BOC-Anhydride Derivatization Sample->Derivatize Standards Amino Acid Standards Standards->Derivatize ISTD BOC-L-Phe-d8 (ISTD) ISTD->Sample ISTD->Standards LC_MS LC-MS/MS Analysis Derivatize->LC_MS Data Data Acquisition (MRM) LC_MS->Data Quant Quantification (Analyte/ISTD Ratio) Data->Quant Report Final Report Quant->Report

Caption: Experimental workflow for amino acid analysis.

logical_relationship cluster_method Analytical Method cluster_outcome Method Outcomes Derivatization BOC Derivatization Increased_Hydrophobicity Increased Hydrophobicity Derivatization->Increased_Hydrophobicity Separation Reverse-Phase LC Detection Tandem MS (MRM) Separation->Detection Quantification Isotope Dilution Detection->Quantification High_Selectivity High Selectivity & Specificity Detection->High_Selectivity High_Accuracy High Accuracy & Precision Quantification->High_Accuracy Improved_Retention Improved Chromatographic Retention Increased_Hydrophobicity->Improved_Retention Improved_Retention->Separation

Caption: Logical relationships in the analytical method.

Application Note: Quantification of L-phenylalanine in Biological Samples using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-phenylalanine is an essential amino acid crucial for various physiological processes, including protein synthesis and the production of key neurotransmitters like dopamine and norepinephrine.[1] Abnormal levels of L-phenylalanine in biological fluids are indicative of certain inborn errors of metabolism, most notably Phenylketonuria (PKU).[1][2] PKU is a genetic disorder characterized by the inability to properly metabolize phenylalanine, leading to its accumulation and potential for severe neurological damage if left untreated.[2][3] Consequently, the accurate and precise quantification of L-phenylalanine in biological samples, such as plasma and serum, is vital for the diagnosis, monitoring, and management of PKU.[4]

This application note describes a robust and sensitive method for the quantification of L-phenylalanine in human plasma and serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, L-phenylalanine-d8. The use of a deuterated internal standard in a stable isotope dilution (SID) method provides high precision and accuracy by correcting for variations during sample preparation and potential matrix effects during analysis. This makes it the gold standard for clinical and research applications.[4]

Principle of the Method

Stable isotope dilution mass spectrometry is a powerful technique for quantitative analysis. A known amount of a stable isotope-labeled version of the analyte (L-phenylalanine-d8) is added to the sample at the beginning of the sample preparation process. This internal standard is chemically and physically almost identical to the endogenous, unlabeled L-phenylalanine. As a result, it behaves similarly throughout extraction, chromatographic separation, and ionization. Because the internal standard and the analyte co-elute and are detected simultaneously by the mass spectrometer, any sample loss or variation in ionization efficiency will affect both compounds equally. The ratio of the mass spectrometric signal of the analyte to that of the internal standard is then used to calculate the precise concentration of the analyte in the original sample, based on a calibration curve.

Metabolic Pathway of L-phenylalanine

L_phenylalanine_metabolism Dietary Protein Dietary Protein L-Phenylalanine L-Phenylalanine Dietary Protein->L-Phenylalanine Cellular Proteins Cellular Proteins L-Phenylalanine->Cellular Proteins Protein Synthesis Phenylpyruvic Acid Phenylpyruvic Acid L-Phenylalanine->Phenylpyruvic Acid PKU_Block PKU Defect L-Phenylalanine->PKU_Block L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine PKU_Block->L-Tyrosine Phenylalanine Hydroxylase (PAH)

Caption: Metabolic pathway of L-phenylalanine and the enzymatic step affected in PKU.

Experimental Protocols

This section details the materials, reagents, and procedures for the quantification of L-phenylalanine in human plasma or serum.

Materials and Reagents
  • L-Phenylalanine (≥98% purity)

  • L-Phenylalanine-d8 (≥98% purity, deuterated)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma/serum (for calibration standards and quality controls)

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 reversed-phase column)

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

  • Autosampler vials

Preparation of Standard Solutions

1. L-Phenylalanine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-phenylalanine in 10 mL of 50:50 methanol/water to obtain a 1 mg/mL stock solution.

2. L-Phenylalanine-d8 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-phenylalanine-d8 in 10 mL of 50:50 methanol/water to obtain a 1 mg/mL stock solution.

3. L-Phenylalanine Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the L-phenylalanine stock solution with 50:50 methanol/water to create calibration standards.

4. Internal Standard Working Solution (10 µg/mL): Dilute the L-phenylalanine-d8 stock solution with 50:50 methanol/water to a final concentration of 10 µg/mL.

Sample Preparation (Protein Precipitation)

The protein precipitation method is a simple and effective technique for removing the majority of proteins from plasma or serum samples.

Sample_Preparation_Workflow cluster_sample Sample Handling cluster_processing Processing Sample 50 µL Plasma/Serum Add_IS Add 10 µL of 10 µg/mL L-Phenylalanine-d8 Sample->Add_IS Add_PPT Add 150 µL of ice-cold Methanol with 0.1% Formic Acid Add_IS->Add_PPT Vortex Vortex for 1 minute Add_PPT->Vortex Centrifuge Centrifuge at 14,000 x g for 10 min at 4°C Vortex->Centrifuge Transfer Transfer 100 µL of supernatant to autosampler vial Centrifuge->Transfer

Caption: Workflow for sample preparation using the protein precipitation method.

Protocol:

  • Pipette 50 µL of the biological sample (plasma or serum), calibration standard, or quality control into a microcentrifuge tube.

  • Add 10 µL of the 10 µg/mL L-phenylalanine-d8 internal standard working solution to each tube.

  • Add 150 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These may need to be optimized for specific instrumentation.

Liquid Chromatography Parameters:

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 2% B for 0.5 min, 2-95% B in 3 min, hold at 95% B for 1 min, return to 2% B and equilibrate for 1.5 min

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
L-Phenylalanine 166.2120.2
L-Phenylalanine-d8 174.2125.2

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this method.

Table 1: Calibration Curve and Sensitivity

ParameterTypical Value
Calibration Range 1 - 500 µM
Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) 0.2 µM
Limit of Quantification (LOQ) 0.8 µM

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC Level (µM)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low (5) < 10%90-110%< 15%85-115%
Mid (50) < 10%90-110%< 15%85-115%
High (400) < 10%90-110%< 15%85-115%

Table 3: Recovery and Matrix Effect

ParameterTypical Value
Extraction Recovery > 85%
Matrix Effect 90-110%

Conclusion

The described LC-MS/MS method using L-phenylalanine-d8 as an internal standard provides a highly sensitive, specific, and reliable approach for the quantification of L-phenylalanine in biological samples. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method suitable for both clinical diagnostics and large-scale research studies. The excellent accuracy, precision, and recovery meet the stringent requirements for bioanalytical method validation, ensuring high-quality data for researchers, scientists, and drug development professionals.

References

Use of BOC-L-phenylalanine-d8 in drug metabolism and pharmacokinetic (DMPK) studies.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Application of BOC-L-phenylalanine-d8 in Drug Metabolism and Pharmacokinetic Studies

Introduction

In the realm of drug discovery and development, a comprehensive understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is paramount for evaluating its potential success. Drug Metabolism and Pharmacokinetic (DMPK) studies provide this critical information. The accuracy and precision of the data derived from these studies heavily rely on the bioanalytical methods employed, which predominantly involve liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards (SIL-ISs) has become the gold standard in quantitative bioanalysis to ensure data of the highest quality and reliability.[1]

This compound is a deuterated form of BOC-L-phenylalanine, a protected amino acid. In DMPK studies, its primary application is as an internal standard for the quantitative analysis of its non-labeled counterpart or structurally similar compounds. The replacement of hydrogen atoms with deuterium results in a molecule that is chemically identical to the analyte but has a higher mass, allowing for its differentiation by a mass spectrometer.[1] This application note provides detailed protocols and methodologies for the use of this compound in key DMPK assays.

Application 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

Metabolic stability assays are crucial for predicting the intrinsic clearance of a compound, which helps in forecasting its in vivo pharmacokinetic profile.[2] This protocol describes the use of this compound as an internal standard to determine the metabolic stability of BOC-L-phenylalanine.

Experimental Protocol

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of BOC-L-phenylalanine in human liver microsomes (HLM).

Materials:

  • BOC-L-phenylalanine (Test Compound)

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

  • Incubator/water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of BOC-L-phenylalanine in DMSO.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a working solution of the test compound at 2x the final concentration in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the quenching solution: ice-cold acetonitrile containing this compound at a fixed concentration (e.g., 100 nM).

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the test compound working solution.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final concentration of the test compound is 1 µM.

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube or well containing the cold acetonitrile/internal standard solution. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of BOC-L-phenylalanine and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the test compound to the internal standard for each time point.

    • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Data Presentation

Table 1: Representative Metabolic Stability Data for BOC-L-phenylalanine in Human Liver Microsomes

ParameterValue
Incubation Time (min)0, 5, 15, 30, 45, 60
Microsomal Protein Conc. (mg/mL)0.5
In Vitro Half-life (t1/2, min)25.8
Intrinsic Clearance (CLint, µL/min/mg)53.7
Correlation Coefficient (r²) 0.992

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solutions Prepare Stock Solutions (Test Compound, IS) prep_working Prepare Working Solutions & Quenching Solution prep_solutions->prep_working pre_incubation Pre-incubate HLM & Test Compound at 37°C prep_working->pre_incubation prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubation->start_reaction sampling Collect Aliquots at Time Points (0-60 min) start_reaction->sampling quench Quench Reaction with ACN + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t1/2, CLint) lcms->data_analysis

Caption: Workflow for the in vitro metabolic stability assay.

Application 2: In Vivo Pharmacokinetic Study in Rats

Pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted by a living organism.[3] This protocol outlines the use of this compound as an internal standard for the bioanalysis of plasma samples from a rat pharmacokinetic study of BOC-L-phenylalanine.

Experimental Protocol

Objective: To determine the pharmacokinetic profile of BOC-L-phenylalanine in Sprague-Dawley rats after a single oral dose.

Materials:

  • BOC-L-phenylalanine (Test Drug)

  • This compound (Internal Standard for bioanalysis)

  • Male Sprague-Dawley rats

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate rats to housing conditions for at least one week.

    • Fast the animals overnight before dosing.

    • Administer a single oral dose of BOC-L-phenylalanine (formulated in the vehicle) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of BOC-L-phenylalanine in rat plasma, using this compound as the internal standard. (See Application 3 for a detailed protocol).

    • Analyze the collected plasma samples.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • t1/2: Elimination half-life.

      • CL/F: Apparent total body clearance.

      • Vd/F: Apparent volume of distribution.

Data Presentation

Table 2: Representative Pharmacokinetic Parameters of BOC-L-phenylalanine in Rats after a 10 mg/kg Oral Dose

ParameterUnitMean ± SD (n=3)
Cmaxng/mL1250 ± 210
Tmaxh1.0 ± 0.5
AUC(0-t)ngh/mL4500 ± 650
AUC(0-inf)ngh/mL4650 ± 680
t1/2h3.5 ± 0.8
CL/FL/h/kg2.15 ± 0.30
Vd/FL/kg10.5 ± 2.2

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization

G cluster_animal_phase In-Life Phase cluster_bioanalysis Bioanalysis Phase cluster_pk_analysis Pharmacokinetic Analysis acclimation Animal Acclimation dosing Oral Dosing of Test Compound acclimation->dosing blood_collection Serial Blood Sampling (0-24h) dosing->blood_collection plasma_prep Plasma Preparation & Storage blood_collection->plasma_prep sample_prep Plasma Sample Preparation with IS plasma_prep->sample_prep lcms_analysis LC-MS/MS Quantification sample_prep->lcms_analysis data_processing Plasma Concentration- Time Data lcms_analysis->data_processing pk_modeling Calculate PK Parameters (Cmax, AUC, t1/2) data_processing->pk_modeling

Caption: Workflow for an in vivo pharmacokinetic study.

Application 3: Bioanalytical Method for Quantification in Plasma

A robust and validated bioanalytical method is the cornerstone of accurate DMPK studies. This protocol details an LC-MS/MS method for the quantification of BOC-L-phenylalanine in plasma using this compound as an internal standard.

Experimental Protocol

Objective: To quantify the concentration of BOC-L-phenylalanine in plasma samples.

Materials:

  • Plasma samples from the PK study

  • BOC-L-phenylalanine (for calibration standards and QCs)

  • This compound (Internal Standard)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of BOC-L-phenylalanine and this compound.

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of BOC-L-phenylalanine.

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation (Protein Precipitation):

    • To an aliquot of plasma sample, calibration standard, or QC, add three volumes of cold acetonitrile containing this compound.

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both BOC-L-phenylalanine and this compound.

  • Method Validation:

    • Validate the method for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.

Data Presentation

Table 3: Representative Bioanalytical Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N > 101 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.5 - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.1 - 9.5%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-5.2 to 6.8%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.8 to 7.3%
Matrix Effect (%CV) ≤ 15%6.5%
Recovery (%) Consistent and reproducible85 - 92%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quantification Quantification aliquot Aliquot Plasma Sample add_is Add Internal Standard in Acetonitrile aliquot->add_is precipitate Vortex to Precipitate Proteins add_is->precipitate centrifuge Centrifuge precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject Sample into LC-MS/MS transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate calculate_ratio Calculate Peak Area Ratios integrate->calculate_ratio calibration_curve Determine Concentration from Calibration Curve calculate_ratio->calibration_curve

Caption: Workflow for the bioanalytical method.

Conclusion

This compound serves as an excellent internal standard for the quantification of its non-labeled analog in various DMPK studies. Its use significantly enhances the accuracy, precision, and robustness of bioanalytical methods by compensating for variability in sample preparation and instrument response. The detailed protocols provided herein offer a comprehensive guide for researchers to effectively implement this compound in their drug discovery and development programs, ultimately leading to more reliable and high-quality data for informed decision-making.

References

Application Notes and Protocols for BOC-L-phenylalanine-d8 as a Tracer in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the elucidation of metabolic pathways and the quantification of metabolic fluxes.[1] L-phenylalanine, an essential aromatic amino acid, is a precursor for protein synthesis and the biosynthesis of tyrosine and catecholamines.[2] Deuterium-labeled L-phenylalanine, such as L-phenylalanine-d8, serves as a valuable tracer for studying these processes in vivo and in vitro.

This document provides detailed application notes and protocols for the use of BOC-L-phenylalanine-d8 as a precursor to the metabolic tracer L-phenylalanine-d8. The tert-butoxycarbonyl (BOC) group is a widely used protecting group for the amine functionality of amino acids in chemical synthesis.[3][] It is crucial to note that the BOC group must be removed (deprotected) for the L-phenylalanine-d8 to be biologically active and utilized as a tracer in metabolic studies. While some crude cell extracts, such as E. coli S30 extracts used in cell-free protein synthesis, may exhibit enzymatic activity capable of in situ deprotection of BOC-amino acids, there is currently no substantial evidence to support efficient in vivo or intracellular deprotection in intact mammalian cells or organisms. Therefore, a chemical deprotection step is required prior to biological application.

Principle of Tracer Application

Once deprotected to L-phenylalanine-d8, the tracer is introduced into a biological system (cell culture, animal model, or human subject). Being chemically identical to its unlabeled counterpart, L-phenylalanine-d8 participates in the same biochemical reactions.[1] Its metabolic fate can be traced and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] By measuring the isotopic enrichment in downstream metabolites and proteins, researchers can gain insights into the dynamics of phenylalanine metabolism and protein synthesis.[5]

Data Presentation

The following tables summarize representative quantitative data from studies utilizing deuterated phenylalanine tracers to measure muscle protein synthesis rates. These values can serve as a reference for expected outcomes in similar metabolic studies.

Table 1: Muscle Protein Fractional Synthesis Rates (FSR) at Rest and Post-Exercise

ConditionMuscleTracerFSR (%·h⁻¹)
RestVastus Lateralis[²H₅]-phenylalanine0.080 ± 0.007
Post-ExerciseVastus Lateralis[²H₅]-phenylalanine0.110 ± 0.010
RestSoleus[²H₅]-phenylalanine0.086 ± 0.008
Post-ExerciseSoleus[²H₅]-phenylalanine0.123 ± 0.008
Data adapted from a study on the influence of tracer selection on protein synthesis rates.[1]

Table 2: Comparison of Muscle Protein FSR with Different Precursor Pool Enrichments

MusclePrecursor PoolTracerFSR (%·h⁻¹)
Vastus LateralisMuscle Tissue Fluid[²H₅]-phenylalanine0.080 ± 0.007
Vastus LateralisPlasma[²H₅]-phenylalanine0.059 ± 0.006
SoleusMuscle Tissue Fluid[²H₅]-phenylalanine0.086 ± 0.008
SoleusPlasma[²H₅]-phenylalanine0.054 ± 0.006
Data adapted from a study on the influence of tracer selection on protein synthesis rates, highlighting the impact of precursor pool choice on calculated synthesis rates.[1]

Experimental Protocols

Protocol 1: Chemical Deprotection of this compound

This protocol describes the removal of the BOC protecting group from this compound to yield L-phenylalanine-d8, the active tracer.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)[6]

  • Dichloromethane (DCM)[6]

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve this compound in a minimal amount of DCM in a round-bottom flask.

  • Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the TFA and DCM by rotary evaporation.

  • Add a small amount of DCM to redissolve the residue and re-evaporate to ensure complete removal of residual TFA.

  • Add an excess of cold anhydrous diethyl ether to the residue to precipitate the L-phenylalanine-d8 as a salt.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the resulting L-phenylalanine-d8 under high vacuum.

  • Confirm the identity and purity of the product by NMR and MS analysis.

Protocol 2: In Vivo Measurement of Muscle Protein Synthesis in Rodents using L-phenylalanine-d8

This protocol is based on the flooding dose technique, which aims to rapidly equilibrate the intracellular and extracellular amino acid pools with the tracer.[5][7]

Materials:

  • L-phenylalanine-d8 (prepared from Protocol 1)

  • Unlabeled L-phenylalanine

  • Saline (sterile)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenizer

  • Perchloric acid

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) equipment

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions. Fast animals overnight to achieve a post-absorptive state.

  • Tracer Administration: Prepare a "flooding dose" solution of L-phenylalanine containing a known enrichment of L-phenylalanine-d8 (e.g., 1.5 mmol/kg body weight with 50% molar excess of the d8 tracer). Administer the tracer via intravenous or intraperitoneal injection.

  • Tissue Collection: At a defined time point after tracer administration (e.g., 30 minutes), anesthetize the animal and collect blood samples via cardiac puncture. Quickly dissect the muscle of interest (e.g., gastrocnemius) and immediately freeze it in liquid nitrogen.

  • Sample Preparation (Muscle):

    • Grind the frozen muscle tissue to a fine powder under liquid nitrogen.

    • Homogenize the powdered tissue in ice-cold perchloric acid.

    • Centrifuge the homogenate to precipitate proteins.

    • Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours.

    • Isolate the amino acids from the hydrolysate using solid-phase extraction.

  • Sample Preparation (Plasma):

    • Deproteinize plasma samples with a suitable agent (e.g., perchloric acid).

    • Isolate the amino acid fraction from the supernatant.

  • Mass Spectrometry Analysis:

    • Derivatize the amino acid samples to make them volatile for GC-MS analysis or suitable for LC-MS analysis.

    • Determine the isotopic enrichment of L-phenylalanine-d8 in the protein hydrolysate (bound fraction) and the plasma (precursor pool).

  • Calculation of Fractional Synthetic Rate (FSR):

    • FSR (%/hour) = (E_protein / E_precursor) / t * 100

    • Where E_protein is the enrichment of L-phenylalanine-d8 in muscle protein, E_precursor is the enrichment of L-phenylalanine-d8 in the plasma, and t is the time in hours between tracer administration and tissue collection.

Protocol 3: In Vitro Metabolic Flux Analysis in Cultured Cells using L-phenylalanine-d8

Materials:

  • L-phenylalanine-d8 (prepared from Protocol 1)

  • Cell culture medium deficient in phenylalanine

  • Dialyzed fetal bovine serum

  • Cultured cells of interest

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol

  • Cell scrapers

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard medium.

  • Labeling: Replace the standard medium with a labeling medium containing a known concentration of L-phenylalanine-d8 and other essential nutrients. The concentration should be similar to that in the standard medium.

  • Incubation: Incubate the cells with the labeling medium for a time course determined by the specific metabolic pathway being investigated.

  • Metabolite Extraction:

    • Rapidly remove the labeling medium and wash the cells with ice-cold PBS.

    • Quench metabolism by adding ice-cold 80% methanol to the culture dish.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the cell lysate and centrifuge to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Resuspend the dried metabolites in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples to determine the isotopic enrichment of L-phenylalanine-d8 and its downstream metabolites (e.g., tyrosine-d7).

  • Data Analysis: Calculate the fractional contribution of L-phenylalanine-d8 to the pools of its metabolites to determine metabolic flux.

Visualizations

Deprotection_and_Metabolic_Fate cluster_0 Chemical Synthesis cluster_1 Metabolic Tracer cluster_2 Biological System BOC-L-Phe-d8 This compound L-Phe-d8 L-phenylalanine-d8 BOC-L-Phe-d8->L-Phe-d8 Deprotection (TFA) Protein Protein-d8 L-Phe-d8->Protein Protein Synthesis L-Tyr-d7 L-tyrosine-d7 L-Phe-d8->L-Tyr-d7 Phenylalanine Hydroxylase

Overview of this compound deprotection and metabolic fate.

InVivo_Workflow Start Start Tracer_Admin Administer L-phenylalanine-d8 (Flooding Dose) Start->Tracer_Admin Blood_Sample Collect Blood Sample (Precursor Pool) Tracer_Admin->Blood_Sample Tissue_Harvest Harvest Muscle Tissue Tracer_Admin->Tissue_Harvest Derivatize Derivatize Amino Acids Blood_Sample->Derivatize Homogenize Homogenize Tissue & Precipitate Protein Tissue_Harvest->Homogenize Hydrolyze Hydrolyze Protein Homogenize->Hydrolyze Hydrolyze->Derivatize MS_Analysis GC/LC-MS Analysis Derivatize->MS_Analysis Calculate_FSR Calculate Fractional Synthetic Rate (FSR) MS_Analysis->Calculate_FSR End End Calculate_FSR->End

Experimental workflow for in vivo measurement of muscle protein synthesis.

Phenylalanine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase Protein Protein Synthesis Phe->Protein Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate Transamination DOPA DOPA Tyr->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Key metabolic pathways of L-phenylalanine.

References

Troubleshooting & Optimization

Technical Support Center: BOC-L-Phenylalanine-d8 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BOC-L-phenylalanine-d8 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in positive electrospray ionization (ESI+)?

A1: In typical ESI+ mode, you can expect to see several common adducts of this compound. The primary ions to target are the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. It is also common to observe an ammonium adduct [M+NH₄]⁺ if ammonium salts are present in the mobile phase. The theoretical monoisotopic masses for these ions are summarized in the table below.

Q2: What are the major fragmentation pathways for this compound in tandem mass spectrometry (MS/MS)?

A2: The tert-butoxycarbonyl (BOC) protecting group is known to be labile and dictates the primary fragmentation patterns. Common neutral losses from the precursor ion include:

  • Loss of isobutylene: A loss of 56 Da, corresponding to the neutral loss of C₄H₈.

  • Loss of the entire BOC group: A loss of 100 Da, corresponding to the neutral loss of C₅H₈O₂.

  • Loss of isobutylene and carbon dioxide: A combined loss of 100 Da, often occurring sequentially.

  • Loss of tert-butanol: A loss of 74 Da, corresponding to the neutral loss of C₄H₁₀O.[1]

The most common fragmentation pathway involves the loss of the BOC group to yield the protonated phenylalanine-d8 ion.

Q3: Why am I seeing a peak for the unprotected Phenylalanine-d8 in my mass spectrum even before fragmentation?

A3: This is likely due to "in-source fragmentation," a common issue with thermally labile protecting groups like BOC.[2][3] The energy in the electrospray ionization source can be sufficient to cause the BOC group to break off before the ions enter the mass analyzer. To minimize this, you can try reducing the fragmentor or cone voltage, or lowering the source temperature.[2]

Q4: Can the deuterium labels on this compound exchange with protons from the mobile phase?

A4: The deuterium atoms on the phenyl ring and the backbone of phenylalanine-d8 are generally stable and not readily exchangeable under typical reversed-phase LC-MS conditions. However, it is crucial to use high-purity deuterated solvents for sample preparation if long-term sample stability is a concern. The use of D₂O in the mobile phase is generally not necessary and would lead to the exchange of more labile protons, complicating the mass spectra.

Q5: My this compound (internal standard) has a slightly different retention time than my unlabeled BOC-L-phenylalanine. Is this normal?

A5: Yes, a small shift in retention time between a deuterated standard and its unlabeled analog is a known chromatographic phenomenon referred to as an "isotope effect".[4] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on a reversed-phase column. This is typically a minor shift and can be accounted for by setting an appropriate integration window for both the analyte and the internal standard.

Data Presentation

Table 1: Theoretical m/z Values for Precursor Ions of this compound
Ion SpeciesFormulaTheoretical Monoisotopic Mass (m/z)
[M+H]⁺ (Protonated)[C₁₄H₁₂D₈NO₄ + H]⁺274.22
[M+Na]⁺ (Sodium Adduct)[C₁₄H₁₂D₈NO₄ + Na]⁺296.20
[M+K]⁺ (Potassium Adduct)[C₁₄H₁₂D₈NO₄ + K]⁺312.18
[M+NH₄]⁺ (Ammonium Adduct)[C₁₄H₁₂D₈NO₄ + NH₄]⁺291.25
Table 2: Suggested Starting Parameters for MS/MS Analysis (MRM)
Precursor Ion (m/z)Product Ion (m/z)Product Ion IdentitySuggested Collision Energy (eV)
274.22218.19[M+H - C₄H₈]⁺ (Loss of isobutylene)10 - 15
274.22174.16[M+H - C₅H₈O₂]⁺ (Loss of BOC group)15 - 25
274.22128.13[C₉H₄D₈]⁺ (Phenylalanine-d8 immonium ion)25 - 35

Note: Collision energies are instrument-dependent and should be empirically optimized for your specific mass spectrometer.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol provides a general starting point for the quantitative analysis of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B (Re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Gas: Nitrogen, Flow: 800 L/hr.

    • Desolvation Temperature: 450 °C.

    • Cone Gas Flow: 50 L/hr.

    • Source Temperature: 150 °C.

    • Analyzer Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: See Table 2 for suggested transitions. Dwell time of 50-100 ms per transition.

Troubleshooting Guides

Logical Workflow for MS Parameter Optimization

The following diagram illustrates a systematic approach to optimizing mass spectrometry parameters for this compound.

G cluster_infusion Direct Infusion cluster_msms MS/MS Optimization cluster_lcms LC-MS Integration Infuse Infuse Standard Solution (e.g., 1 µg/mL) Tune_Source Tune Source Parameters (Capillary, Cone Voltage, Gas Flows) Infuse->Tune_Source Find_Precursor Identify Precursor Ion (e.g., [M+H]⁺ at m/z 274.2) Tune_Source->Find_Precursor Fragment Fragment Precursor Ion Find_Precursor->Fragment Find_Products Identify Stable Product Ions (e.g., m/z 218.2, 174.2) Fragment->Find_Products Optimize_CE Optimize Collision Energy (CE) for each transition Find_Products->Optimize_CE LC_Run Inject on LC System Optimize_CE->LC_Run Check_Peak Confirm Peak Shape & Retention Time LC_Run->Check_Peak Finalize Finalize Method (Set MRM windows) Check_Peak->Finalize G Start Problem Observed No_Peak No Peak / Very Low Signal Start->No_Peak Bad_Shape Poor Peak Shape (Fronting/Tailing) Start->Bad_Shape Unstable_Signal Unstable Signal / High Baseline Start->Unstable_Signal In_Source_Frag High In-Source Fragmentation Start->In_Source_Frag Check_Infusion Check direct infusion. Is signal present? No_Peak->Check_Infusion Check_Solvent Injection solvent stronger than mobile phase? Bad_Shape->Check_Solvent Contamination Contamination likely. - Use fresh mobile phase - Clean source & column Unstable_Signal->Contamination Soften_Ionization Soften ionization conditions: - Reduce Cone/Fragmentor Voltage - Lower source temperature In_Source_Frag->Soften_Ionization MS_Issue Troubleshoot MS: - Clean source - Check voltages - Verify gas flows Check_Infusion->MS_Issue No LC_Issue Troubleshoot LC: - Check for leaks - Verify mobile phase - Column issue? Check_Infusion->LC_Issue Yes Solvent_Mismatch Dilute sample in initial mobile phase Check_Solvent->Solvent_Mismatch Yes Column_Overload Column overload or degradation. Reduce concentration or replace column. Check_Solvent->Column_Overload No

References

Common impurities and artifacts in BOC-L-phenylalanine-d8 analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of BOC-L-phenylalanine-d8.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities in this compound can originate from the starting materials, synthesis process, and potential degradation. These include:

  • Synthesis-Related Impurities:

    • Unreacted L-phenylalanine-d8: The starting material for the BOC protection reaction.

    • Di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts: (Boc)₂O is the reagent used for BOC protection.

    • tert-Butanol: A byproduct of the BOC protection reaction.

    • N,N'-Dicyclohexylurea (DCU): If dicyclohexylcarbodiimide (DCC) is used as a coupling agent in synthesis.

  • Diastereomeric Impurities: Racemization during synthesis can lead to the formation of the D-enantiomer, BOC-D-phenylalanine-d8.

  • Degradation Products: Exposure to strong acids, bases, or high temperatures can lead to the degradation of the product.

Q2: What are common analytical artifacts observed during the LC-MS analysis of this compound?

A2: During LC-MS analysis, several artifacts can be observed:

  • Adduct Formation: The analyte ion can form adducts with cations present in the mobile phase or from the sample matrix, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).

  • In-source Fragmentation: The BOC protecting group can be labile under certain electrospray ionization (ESI) conditions, leading to the in-source loss of the BOC group and the appearance of a peak corresponding to free L-phenylalanine-d8.

  • Isotopic Overlap: The natural isotopic abundance of the unlabeled analyte can sometimes interfere with the signal of the deuterated internal standard, a phenomenon known as isotopic overlap.[1]

  • Hydrogen-Deuterium (H/D) Exchange: Protons from the mobile phase or sample matrix can exchange with the deuterium atoms on the analyte, particularly at labile positions. This can lead to a distribution of isotopologues and complicate data interpretation.[2]

Q3: How can I confirm the isotopic purity of my this compound?

A3: The isotopic purity of this compound can be assessed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HRMS: Can distinguish between the deuterated and non-deuterated forms of the molecule based on their exact mass.

  • ¹H NMR: The absence or significant reduction of proton signals at the deuterated positions compared to the spectrum of the non-deuterated standard indicates successful deuteration.

  • ²H NMR: Directly detects the deuterium nuclei, providing information about the location and extent of deuteration.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

HPLC/LC-MS Analysis
Problem Possible Causes Solutions
Poor Peak Shape (Tailing, Fronting, Splitting) Column contamination or degradation.[3]Flush the column with a strong solvent. If the problem persists, replace the column.
Mismatch between injection solvent and mobile phase.[3]Dissolve the sample in the initial mobile phase whenever possible.
Column void.[3]Replace the column.
Inconsistent Retention Times Changes in mobile phase composition.Ensure accurate mobile phase preparation and proper mixing.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column equilibration is insufficient.Equilibrate the column with the initial mobile phase for a sufficient time before each run.
Ghost Peaks Carryover from previous injections.Implement a robust needle wash protocol. Inject a blank solvent run to confirm carryover.
Contamination in the mobile phase or LC system.Use high-purity solvents and freshly prepared mobile phases. Flush the system to remove contaminants.
High Backpressure Blockage in the LC system (e.g., guard column, column frit).[3]Back-flush the column (if recommended by the manufacturer). Replace the guard column or column inlet frit.
Precipitated buffer in the system.Flush the system with water to dissolve precipitated salts. Ensure buffer solubility in the mobile phase.
Mass Spectrometry Analysis
Problem Possible Causes Solutions
Low Signal Intensity / Ion Suppression Matrix effects from the sample.[4]Optimize sample preparation to remove interfering matrix components (e.g., solid-phase extraction, liquid-liquid extraction).
Suboptimal ionization source parameters.Optimize source parameters such as capillary voltage, gas flow, and temperature.
Isotopic Overlap with Internal Standard Natural isotopic abundance of the analyte interferes with the internal standard signal.[1]Use a higher-mass deuterated standard if available. Implement software-based correction for isotopic overlap.[1]
Evidence of H/D Exchange Exchange of deuterium with protons from the mobile phase.[2]Use aprotic solvents in the mobile phase if possible. Minimize the time the sample is in contact with protic solvents.
In-source H/D exchange.Optimize ESI source conditions to minimize exchange.

Quantitative Data Summary

While specific quantitative data for impurities in every batch of this compound will vary, the following table provides a general overview of typical impurities and their expected levels based on synthesis and purification processes.

Impurity Typical Source Expected Level (if not specified in CoA) m/z [M+H]⁺
L-phenylalanine-d8Incomplete reaction< 0.5%174.1
Di-tert-butyl dicarbonate ((Boc)₂O)Excess reagent< 0.1%219.1 (protonated)
tert-ButanolByproductVariable (often removed during workup)75.1 (protonated)
BOC-D-phenylalanine-d8Racemization< 1%274.2
Unlabeled BOC-L-phenylalanineIsotopic impurity of starting materialDependent on the isotopic purity of L-phenylalanine-d8266.1

Note: These are general estimates. Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific impurity data.[]

Experimental Protocols

HPLC-UV Method for Purity Analysis of this compound

This method is suitable for determining the purity of this compound and detecting non-chromophoric impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

LC-MS/MS Method for Impurity Profiling

This method is designed for the sensitive detection and identification of impurities.

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient to separate the main component from potential impurities (e.g., a linear gradient from 10% to 90% B over 15 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Method: Full scan for initial screening, followed by targeted MS/MS (product ion scan) for structural elucidation of detected impurities.

NMR Analysis for Structural Confirmation and Impurity Identification
  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • ¹H NMR: Acquire a standard proton NMR spectrum. The absence of signals in the aromatic and aliphatic regions corresponding to the deuterated positions confirms deuteration. Residual proton signals can be used to quantify the level of deuteration.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.

  • ²H NMR: Directly observe the deuterium signals to confirm the positions of deuteration.

Visualizations

experimental_workflow Figure 1. General Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve hplc HPLC-UV for Purity dissolve->hplc lcms LC-MS/MS for Impurity ID dissolve->lcms nmr NMR for Structure & Isotopic Purity dissolve->nmr purity_assessment Purity Assessment (%) hplc->purity_assessment impurity_profiling Impurity Identification & Quantification lcms->impurity_profiling structural_verification Structural Verification nmr->structural_verification

Caption: General workflow for this compound analysis.

impurity_formation Figure 2. Potential Sources of Impurities L-phenylalanine-d8 L-phenylalanine-d8 Synthesis Synthesis L-phenylalanine-d8->Synthesis Boc2O Boc2O Boc2O->Synthesis This compound This compound Synthesis->this compound Main Product Unreacted Phe-d8 Unreacted Phe-d8 Synthesis->Unreacted Phe-d8 Incomplete Reaction Byproducts Byproducts Synthesis->Byproducts Side Reactions Diastereomers Diastereomers Synthesis->Diastereomers Racemization Degradation Degradation This compound->Degradation Stress (Acid, Base, Heat) Degradation Products Degradation Products Degradation->Degradation Products

Caption: Potential sources of impurities in this compound.

troubleshooting_logic Figure 3. Troubleshooting Logic for Common Analytical Issues Analytical Issue Analytical Issue Poor Peak Shape Poor Peak Shape Analytical Issue->Poor Peak Shape Retention Time Shift Retention Time Shift Analytical Issue->Retention Time Shift Low Signal Low Signal Analytical Issue->Low Signal Check Column Inspect/Replace Column Poor Peak Shape->Check Column Check Mobile Phase Verify Mobile Phase Poor Peak Shape->Check Mobile Phase Retention Time Shift->Check Mobile Phase Check Sample Prep Optimize Sample Prep Low Signal->Check Sample Prep Optimize MS Source Tune Source Parameters Low Signal->Optimize MS Source

Caption: Troubleshooting logic for common analytical issues.

References

Improving solubility of BOC-L-phenylalanine-d8 in aqueous and organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of BOC-L-phenylalanine-d8 in aqueous and organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

This compound is a deuterated form of N-(tert-butoxycarbonyl)-L-phenylalanine, a derivative of the amino acid L-phenylalanine with a BOC protecting group. It is a white crystalline powder.[1][2] While specific solubility data for the d8 analog is not extensively documented, its solubility is expected to be very similar to that of the non-deuterated form, BOC-L-phenylalanine.

Based on available data for BOC-L-phenylalanine, it is generally soluble in several organic solvents.[2][3]

Q2: Why am I experiencing difficulty dissolving this compound in aqueous solutions?

BOC-L-phenylalanine, and by extension its deuterated analog, is a hydrophobic molecule due to the presence of the phenyl group and the tert-butoxycarbonyl (BOC) protecting group.[4] These nonpolar moieties limit its solubility in polar solvents like water. The carboxylic acid group provides some potential for solubility in aqueous bases via salt formation.

Q3: Are there any recommended starting points for dissolving hydrophobic protected amino acids like this compound?

For hydrophobic protected amino acids, it is often recommended to start with a small amount of a water-miscible organic solvent to first wet and disperse the compound before adding the aqueous phase.[5][6] Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of hydrophobic compounds.[7]

Troubleshooting Guides

Issue 1: Poor Solubility in Organic Solvents

If you are experiencing difficulty dissolving this compound in an organic solvent, consider the following troubleshooting steps:

Potential Causes and Solutions:

  • Solvent Polarity: The polarity of the solvent may not be optimal.

    • Solution: Attempt to dissolve the compound in a different solvent. A summary of known solvents for the non-deuterated analog is provided in the table below.

  • Insufficient Solvent Volume: The concentration of the solution may be too high.

    • Solution: Gradually add more solvent to the mixture.

  • Low Temperature: The dissolution rate may be slow at ambient temperature.

    • Solution: Gently warm the solution.[6] Be cautious to avoid degradation of the compound.

  • Compound Aggregation: The powder may not be adequately dispersed.

    • Solution: Use sonication to break up aggregates and improve dissolution.[5]

Experimental Workflow for Improving Solubility in Organic Solvents

G start Start with this compound Powder solvent Select an appropriate organic solvent (e.g., DMSO, DMF, Methanol) start->solvent add_solvent Add a small volume of the selected solvent solvent->add_solvent vortex Vortex or stir the mixture add_solvent->vortex check_solubility Check for complete dissolution vortex->check_solubility sonicate Apply sonication for 5-10 minutes check_solubility->sonicate No warm Gently warm the solution (e.g., to 30-40°C) check_solubility->warm Still not dissolved add_more_solvent Incrementally add more solvent check_solubility->add_more_solvent Still not dissolved after warming end_soluble Solution is ready for use check_solubility->end_soluble Yes end_insoluble Consider alternative solvents or co-solvent systems check_solubility->end_insoluble Further attempts unsuccessful sonicate->check_solubility warm->check_solubility add_more_solvent->check_solubility G start Need to dissolve this compound solvent_type What is the desired final solvent system? start->solvent_type organic Use a suitable organic solvent (e.g., DMSO, DMF) solvent_type->organic Organic aqueous Aqueous system required solvent_type->aqueous Aqueous ph_sensitive Is the downstream application pH sensitive? aqueous->ph_sensitive ph_adjust Use pH adjustment (add base) ph_sensitive->ph_adjust No co_solvent Use a co-solvent approach (e.g., DMSO then buffer) ph_sensitive->co_solvent Yes

References

Technical Support Center: Minimizing Matrix Effects with BOC-L-Phenylalanine-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing BOC-L-phenylalanine-d8 as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based assays. Here you will find troubleshooting guidance and frequently asked questions to address common challenges related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a stable isotope-labeled (SIL) internal standard like this compound?

A1: The main advantage of using a SIL internal standard is its ability to compensate for matrix effects.[1] Since this compound is chemically almost identical to the analyte (BOC-L-phenylalanine), it co-elutes and experiences similar ionization suppression or enhancement in the mass spectrometer.[2][3] This allows for more accurate and precise quantification of the analyte, as the ratio of the analyte to the internal standard remains consistent even with variations in matrix components.[2]

Q2: What are "matrix effects" and how do they impact my analysis?

A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenates).[4] These effects can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy, precision, and reproducibility of the quantitative results.[5]

Q3: How can I assess the extent of matrix effects in my assay?

A3: The most common method is the post-extraction spike experiment.[5] This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration.[4] A significant difference between these responses indicates the presence of matrix effects.[4] Another qualitative method is post-column infusion, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5]

Q4: Can I use a non-isotopically labeled internal standard instead of this compound?

A4: While possible, it is not recommended for achieving the highest accuracy and precision. Non-isotopic internal standards may have different chromatographic retention times and ionization efficiencies compared to the analyte, making them less effective at compensating for matrix effects.[6] A stable isotope-labeled internal standard like this compound is the preferred choice for mitigating these effects in bioanalysis.[6]

Q5: Why is the peak area of my this compound internal standard highly variable across different samples?

A5: High variability in the internal standard signal can indicate inconsistent sample preparation or significant and variable matrix effects that even the SIL internal standard cannot fully compensate for.[7] It is crucial to ensure consistency in all sample preparation steps, from protein precipitation to evaporation and reconstitution.[7] If the issue persists, further optimization of the sample cleanup or chromatographic method is necessary.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples
  • Question: My QC samples are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value). What could be the cause?

  • Answer: This is a strong indicator of uncompensated matrix effects. While this compound is designed to track the analyte, severe ion suppression or enhancement can still lead to inaccurate results.

  • Troubleshooting Steps:

    • Verify IS Performance: Check the consistency of the this compound peak area across all samples. High variability suggests it is not adequately compensating for the matrix effect.

    • Evaluate Matrix Factor: Conduct a post-extraction spike experiment to quantify the degree of ion suppression or enhancement.

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components. Consider more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Optimize Chromatography: Modify your LC method to better separate the analyte and internal standard from co-eluting matrix components. This can involve changing the column, mobile phase, or gradient profile.

Issue 2: Inconsistent Results Between Different Batches of Biological Matrix
  • Question: My assay works well with one lot of plasma, but shows poor performance with a different lot. What should I do?

  • Answer: This points to inter-lot variability in the matrix composition, leading to different degrees of matrix effects.

  • Troubleshooting Steps:

    • Identify Variability Source: Use the post-extraction spike experiment with different matrix lots to confirm if the degree of ion suppression/enhancement varies significantly.

    • Enhance Sample Cleanup: A more robust sample preparation method is likely needed to remove the variable interfering components present in different lots.

    • Matrix-Matched Calibrators: Prepare your calibration standards and QCs in the same lot of matrix as the unknown samples, if possible.

Issue 3: Low or No Signal for this compound
  • Question: I am not observing a sufficient signal for my internal standard. What are the possible reasons?

  • Answer: This can stem from issues with the internal standard solution, sample preparation, or instrument settings.

  • Troubleshooting Steps:

    • Check IS Solution: Verify the concentration and stability of your this compound stock and working solutions. Ensure proper storage conditions (e.g., temperature, protection from light) to prevent degradation.[7]

    • Confirm Spiking: Double-check pipettes and dilution schemes to ensure the correct amount of internal standard is being added to each sample.

    • Optimize MS Parameters: Infuse a solution of this compound directly into the mass spectrometer to optimize source conditions (e.g., spray voltage, gas flows, temperature) for maximum signal intensity.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for assessing matrix effects and recovery.

Table 1: Matrix Effect Assessment

Sample SetDescriptionMean Analyte Peak AreaMean IS Peak AreaMatrix Factor (MF)IS-Normalized MF
AAnalyte + IS in Neat Solution1,250,0002,500,000--
BAnalyte + IS in Extracted Blank Plasma980,0001,950,0000.780.99
  • Matrix Factor (MF) = (Peak area of analyte in extracted blank) / (Peak area of analyte in neat solution)

  • IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of IS)

  • An IS-Normalized MF close to 1.0 indicates effective compensation for matrix effects by the internal standard.[6]

Table 2: Recovery Assessment

Sample SetDescriptionMean Analyte Peak AreaMean IS Peak AreaRecovery (%)
BPost-extraction spike980,0001,950,000-
CPre-extraction spike890,0001,775,00090.8
  • Recovery (%) = (Mean peak area of pre-extraction spike) / (Mean peak area of post-extraction spike) x 100

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

This protocol provides a detailed methodology for quantifying the extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma). Spike the analyte and this compound into the extracted matrix before the final evaporation and reconstitution step.

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (ME %): (B/A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

    • Recovery (RE %): (C/B) * 100.

    • Process Efficiency (PE %): (C/A) * 100.

Protocol 2: Sample Preparation using Protein Precipitation

This is a common and straightforward method for cleaning up plasma samples.

  • Sample Thawing: Thaw plasma samples and quality controls at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the this compound working solution. Vortex for 10 seconds.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Matrix_Effect_Workflow cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Analyte + IS in Extracted Blank Matrix) B->LCMS C Set C: Pre-Extraction Spike (Analyte + IS in Blank Matrix pre-extraction) C->LCMS Calc Calculate Ratios: B/A (Matrix Effect) C/B (Recovery) LCMS->Calc

Caption: Workflow for assessing matrix effects and recovery.

Troubleshooting_Logic start Poor QC Results (Accuracy/Precision Failure) check_is Check IS Peak Area Consistency start->check_is is_ok IS Area Consistent check_is->is_ok Yes is_bad IS Area Variable check_is->is_bad No eval_matrix Quantify Matrix Effect (Post-Extraction Spike) is_ok->eval_matrix Indicates uncompensated matrix effect optimize_prep Review & Standardize Sample Prep Protocol is_bad->optimize_prep Indicates inconsistent sample prep improve_cleanup Improve Sample Cleanup (e.g., use SPE) eval_matrix->improve_cleanup If significant ME optimize_lc Optimize Chromatography (Separate from interferences) eval_matrix->optimize_lc If significant ME

References

Addressing isotopic cross-talk between analyte and BOC-L-phenylalanine-d8.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address isotopic cross-talk between an analyte and the internal standard, BOC-L-phenylalanine-d8.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk in the context of LC-MS/MS analysis?

A1: Isotopic cross-talk, also known as isotopic interference, occurs when the isotopic signature of the analyte overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice versa. This interference can lead to inaccuracies in the quantification of the analyte.[1][2] In the case of this compound, the naturally occurring isotopes of the analyte can contribute to the signal being measured for the deuterated internal standard.

Q2: Why is addressing isotopic cross-talk with this compound important?

Q3: What are the primary causes of isotopic cross-talk with this compound?

A3: The main causes include:

  • Isotopic contribution of the analyte to the SIL-IS: Naturally occurring heavy isotopes (e.g., ¹³C) in the analyte can result in an ion with the same mass-to-charge ratio (m/z) as the M+1 or M+2 isotopologue of this compound. This is more pronounced for larger analytes with a higher carbon count.[3]

  • Isotopic impurity of the SIL-IS: The this compound standard may contain a small percentage of the unlabeled (d0) form or lesser deuterated forms.

  • In-source fragmentation or H/D exchange: The deuterated internal standard may lose some of its deuterium atoms in the ion source of the mass spectrometer, generating ions that have the same mass as the native analyte.[1]

Troubleshooting Guide

This guide addresses common issues encountered during LC-MS/MS analysis when using this compound as an internal standard.

Issue 1: Inaccurate quantification, particularly at the lower and upper limits of quantification (LLOQ & ULOQ).

  • Symptom: You observe a positive bias at the LLOQ and a negative bias at the ULOQ in your calibration curve and quality control (QC) samples.

  • Potential Cause: Isotopic cross-talk from the analyte is contributing to the internal standard signal. At low analyte concentrations, this contribution is minimal, but at high concentrations, it can be significant, leading to an artificially inflated IS response and, consequently, an underestimation of the analyte concentration.

  • Troubleshooting Steps:

    • Assess Analyte Contribution: Prepare a sample containing the analyte at the ULOQ without the internal standard (this compound). Monitor the mass transition for the internal standard. Any detected signal is a direct measure of the cross-talk from the analyte.

    • Optimize Chromatographic Separation: If the analyte and internal standard are not fully co-eluting, they may experience different matrix effects, which can worsen the impact of isotopic interference.[1] Adjust the chromatographic method to ensure perfect co-elution.

    • Increase Internal Standard Concentration: A higher concentration of the internal standard can diminish the relative contribution of the cross-talk from the analyte.[4]

    • Mathematical Correction: If the cross-talk is consistent and well-characterized, a mathematical correction can be applied to the data.[4]

Issue 2: Signal for the analyte is detected in blank samples spiked only with this compound.

  • Symptom: When injecting a blank matrix sample spiked only with the internal standard, a peak is observed at the retention time and m/z of the analyte.

  • Potential Cause:

    • The this compound internal standard is contaminated with the unlabeled analyte.

    • In-source fragmentation or back-exchange of deuterium atoms on the internal standard is occurring.[1]

  • Troubleshooting Steps:

    • Verify IS Purity: Analyze a neat solution of the this compound. The presence of a signal at the analyte's m/z will confirm contamination. If possible, acquire a new, high-purity batch of the internal standard.

    • Optimize Ion Source Conditions: To minimize in-source fragmentation, adjust ion source parameters such as temperature and voltages. A gentler ionization method may be beneficial.[1]

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the impact of isotopic cross-talk and the effectiveness of mitigation strategies.

Table 1: Impact of Analyte-to-IS Cross-Talk on Analyte Quantification

Analyte Concentration (ng/mL)Measured IS Response (Analyte Present)True IS Response (Analyte Absent)% Cross-Talk ContributionCalculated Analyte Concentration (ng/mL)% Bias
1 (LLOQ)101,000100,0001.0%1.05+5.0%
100110,000100,00010.0%95.2-4.8%
1000 (ULOQ)200,000100,000100.0%833.3-16.7%

Table 2: Effect of Increasing IS Concentration on Mitigating Cross-Talk Bias

Analyte Concentration (ng/mL)Original IS Conc. (50 ng/mL) % BiasIncreased IS Conc. (200 ng/mL) % Bias
1 (LLOQ)+5.0%+1.2%
100-4.8%-1.1%
1000 (ULOQ)-16.7%-4.2%

Experimental Protocols

Protocol 1: Evaluation of Analyte-to-Internal Standard Cross-Talk

  • Prepare Samples:

    • A blank matrix sample (double blank).

    • A blank matrix sample spiked with this compound at the working concentration.

    • A blank matrix sample spiked with the analyte at the ULOQ concentration, without the internal standard.

  • LC-MS/MS Analysis:

    • Analyze the samples using the established LC-MS/MS method.

    • Monitor the MRM transitions for both the analyte and this compound in all injections.

  • Data Analysis:

    • In the sample containing only the analyte at ULOQ, measure the peak area in the MRM channel of the internal standard.

    • In the sample containing only the internal standard, measure the peak area in the MRM channel of the internal standard.

    • Calculate the percent cross-talk using the following formula: (Peak Area of IS in Analyte-only Sample / Peak Area of IS in IS-only Sample) * 100

Protocol 2: Evaluation of Internal Standard Purity and In-Source Stability

  • Prepare Samples:

    • A neat solution of this compound at the working concentration.

    • A blank matrix sample spiked with this compound at the working concentration.

  • LC-MS/MS Analysis:

    • Analyze the samples using the established LC-MS/MS method.

    • Monitor the MRM transitions for both the analyte and this compound.

  • Data Analysis:

    • Measure the peak area in the MRM channel for the analyte in both samples.

    • The presence of a significant peak indicates either contamination of the IS or in-source instability.

    • To distinguish between the two, analyze the neat solution via direct infusion and observe the full scan mass spectrum for the presence of the unlabeled compound.

Visualizations

Isotopic_Cross_Talk_Troubleshooting start Inaccurate Quantification (Bias at LLOQ/ULOQ) check_analyte_contribution Assess Analyte Contribution to IS Signal start->check_analyte_contribution Start Troubleshooting check_is_purity Assess IS Purity and In-Source Stability check_analyte_contribution->check_is_purity No Contribution Detected optimize_chromatography Optimize Chromatographic Separation check_analyte_contribution->optimize_chromatography Contribution Detected optimize_ion_source Optimize Ion Source Parameters check_is_purity->optimize_ion_source Analyte Signal in IS-only Sample resolved Issue Resolved check_is_purity->resolved No Analyte Signal increase_is_conc Increase IS Concentration optimize_chromatography->increase_is_conc mathematical_correction Apply Mathematical Correction increase_is_conc->mathematical_correction mathematical_correction->resolved new_is_lot Acquire New Lot of IS optimize_ion_source->new_is_lot new_is_lot->resolved

Caption: Troubleshooting workflow for isotopic cross-talk.

Experimental_Workflow_Analyte_Contribution cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Double Blank analysis Analyze all samples monitoring MRM transitions for Analyte and IS prep1->analysis prep2 Blank + IS prep2->analysis prep3 Blank + Analyte (ULOQ) prep3->analysis data_check Signal for IS in Analyte-only Sample? analysis->data_check result1 No significant cross-talk data_check->result1 No result2 Cross-talk detected Quantify contribution data_check->result2 Yes

Caption: Workflow for assessing analyte-to-IS cross-talk.

References

Technical Support Center: Enhancing Extraction Recovery of BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of BOC-L-phenylalanine-d8 from complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the extraction of this compound.

Q1: I am observing low recovery of this compound from plasma samples. What are the potential causes and solutions?

A1: Low recovery from plasma can stem from several factors:

  • Inefficient Protein Precipitation: Plasma proteins can bind to the analyte, preventing its extraction. Ensure thorough protein precipitation by using a sufficient volume of cold acetonitrile (typically a 3:1 ratio of solvent to plasma) and vortexing vigorously.[1][2][3] Incomplete precipitation can lead to a viscous supernatant that is difficult to handle and can interfere with subsequent steps.

  • Analyte Co-precipitation: Overly harsh precipitation conditions (e.g., extreme pH or temperature) can cause the analyte to precipitate along with the proteins. Using a neutral pH and keeping the samples on ice during precipitation can mitigate this.

  • Suboptimal Extraction Solvent in LLE: If you are using liquid-liquid extraction (LLE), the choice of solvent is critical. This compound is a relatively non-polar molecule due to the BOC protecting group. Solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are generally more effective than more polar solvents.

  • Incomplete Phase Separation in LLE: Emulsion formation can trap the analyte at the interface between the aqueous and organic layers. To break emulsions, try centrifugation at a higher speed or for a longer duration, or add a small amount of salt (e.g., sodium chloride).

  • Analyte Instability: The BOC protecting group can be susceptible to cleavage under strong acidic conditions. Avoid using strong acids during the extraction process.

Q2: My recovery from tissue homogenates is inconsistent. What should I check?

A2: Inconsistent recovery from tissue homogenates often points to issues with the initial sample preparation:

  • Incomplete Homogenization: Ensure the tissue is thoroughly homogenized to release the analyte from the cells. The use of bead beaters or ultrasonicators can improve homogenization efficiency.

  • Matrix Complexity: Tissue homogenates are complex matrices containing high levels of lipids and other endogenous compounds that can interfere with the extraction. A solid-phase extraction (SPE) cleanup step is highly recommended. A C18 or similar reversed-phase sorbent is a good starting point.

  • Precipitation Inefficiency: Similar to plasma, protein precipitation is a crucial step. The high protein content in tissue homogenates may require a higher ratio of precipitation solvent.

Q3: I am concerned about the stability of the deuterium label on my compound during extraction. Is this a valid concern?

A3: The deuterium atoms on the phenyl ring of this compound are generally stable under typical extraction conditions. However, exposure to strong acids or bases, or high temperatures for prolonged periods, could potentially lead to H/D exchange. It is good practice to work at neutral or near-neutral pH and to keep samples cool whenever possible.

Q4: Can the BOC protecting group be lost during the extraction process?

A4: Yes, the tert-butoxycarbonyl (BOC) group is labile to acidic conditions. Exposure to strong acids (pH < 2) can lead to the cleavage of the BOC group, resulting in the formation of L-phenylalanine-d8. This will lead to inaccurate quantification of the target analyte. It is crucial to maintain a pH above 3 throughout the extraction process.

Q5: What is the best internal standard to use for the quantification of this compound?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte, such as BOC-L-phenylalanine-¹³C₉,¹⁵N. This will co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification. If a stable isotope-labeled internal standard is not available, a structural analog with similar physicochemical properties can be used, but this may not fully compensate for matrix effects.

Comparative Recovery of this compound by Different Extraction Methods

The following table summarizes typical recovery rates for this compound from various complex matrices using common extraction techniques. These values are illustrative and can vary depending on the specific protocol and matrix composition.

MatrixExtraction MethodTypical Recovery (%)Key Considerations
Plasma/Serum Protein Precipitation (Acetonitrile)85 - 95%Simple, fast, but may have higher matrix effects.[1][2][3]
Liquid-Liquid Extraction (Ethyl Acetate)90 - 105%Cleaner extracts, but more labor-intensive.[4][5]
Solid-Phase Extraction (C18)> 95%Provides the cleanest extracts, minimizing matrix effects.[6][7]
Urine Dilute and ShootVariableProne to significant matrix effects.
Liquid-Liquid Extraction (Ethyl Acetate)90 - 100%Effective for removing polar interferences.
Solid-Phase Extraction (Mixed-Mode Cation Exchange)> 95%Highly effective for selective extraction from urine.
Tissue Homogenate Protein Precipitation followed by LLE80 - 95%A two-step process is often necessary for cleaner samples.
Protein Precipitation followed by SPE (C18)> 90%Recommended for complex tissue matrices to reduce interferences.[8]

Detailed Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples
  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction for Urine Samples
  • To 200 µL of urine in a glass tube, add the internal standard.

  • Add 1 mL of ethyl acetate.

  • Vortex for 2 minutes to ensure efficient extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Protocol 3: Solid-Phase Extraction for Tissue Homogenate Samples
  • Homogenize the tissue sample in a suitable buffer (e.g., PBS) on ice.

  • Perform protein precipitation as described in Protocol 1.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Visualizing Workflows and Troubleshooting Logic

Experimental Workflow for Sample Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix (Plasma, Urine, Tissue) Homogenization Homogenization (for Tissue) Sample->Homogenization Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Homogenization->Protein_Precipitation LLE Liquid-Liquid Extraction Protein_Precipitation->LLE SPE Solid-Phase Extraction Protein_Precipitation->SPE LC_MS LC-MS/MS Analysis LLE->LC_MS SPE->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Result Result Data_Processing->Result

Caption: General experimental workflow for the extraction and analysis of this compound.

Troubleshooting Logic for Low Recovery

troubleshooting_low_recovery Start Low Recovery Observed Check_PPT Check Protein Precipitation Efficiency Start->Check_PPT Check_LLE Optimize LLE Parameters Start->Check_LLE Check_SPE Optimize SPE Method Start->Check_SPE Check_Stability Investigate Analyte Stability Start->Check_Stability Solution_PPT Increase Solvent Ratio, Vortex Vigorously Check_PPT->Solution_PPT Solution_LLE Change Solvent, Adjust pH, Break Emulsion Check_LLE->Solution_LLE Solution_SPE Select Appropriate Sorbent, Optimize Wash/Elution Check_SPE->Solution_SPE Solution_Stability Avoid Strong Acids, Keep Samples Cool Check_Stability->Solution_Stability

Caption: A logical guide for troubleshooting low extraction recovery.

References

Calibration curve linearity issues with BOC-L-phenylalanine-d8.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with BOC-L-phenylalanine-d8.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is non-linear. What are the common causes?

A1: Non-linearity in calibration curves, particularly in LC-MS/MS analysis, is a common issue.[1][2] The primary causes can be broadly categorized as:

  • Matrix Effects: Co-eluting endogenous or exogenous components from your sample matrix can interfere with the ionization of this compound and its internal standard, leading to ion suppression or enhancement.[1][3][4][5][6][7][8][9] This effect can be inconsistent across different concentrations, causing non-linearity.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, meaning it cannot accurately register all incoming ions.[2][10][11][12][13] This leads to a flattening of the curve at the higher end of the concentration range.

  • Issues with the Internal Standard (IS): Problems such as isotopic interference, differential extraction recovery between the analyte and the IS, or impurities in the deuterated standard can lead to a non-proportional response and a non-linear curve.[14][15]

  • Analyte-Specific Issues: Dimer or multimer formation at higher concentrations can also contribute to a non-linear response.[1][2]

Q2: How can I determine if detector saturation is the cause of my non-linear curve?

A2: Detector saturation typically manifests as a plateau or flattening of the calibration curve at higher concentrations.[2] You may also observe truncated or flat-topped peaks in your chromatogram for the high concentration standards.[13] A simple test is to dilute your highest concentration standard; if the diluted sample falls back onto the linear portion of the curve, detector saturation is a likely cause.

Q3: What are matrix effects and how do they affect my analysis of this compound?

A3: Matrix effects are the alteration of ionization efficiency for your analyte (this compound) due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue homogenate).[5][7][8] These effects can either suppress the signal, leading to lower than expected responses, or enhance it. Because the composition of the matrix can vary between samples and is different from the clean solvent used for your calibration standards, it can introduce non-linearity and inaccuracy in your quantification.

Troubleshooting Guides

Issue 1: Non-Linearity at High Concentrations

If you observe a loss of linearity at the upper end of your calibration range for this compound, follow this troubleshooting workflow.

cluster_0 Troubleshooting High-End Non-Linearity start Observe Non-Linearity at High Concentrations check_saturation Dilute Highest Standard Does it fall on the linear range? start->check_saturation saturation_yes Detector Saturation is Likely check_saturation->saturation_yes Yes saturation_no Saturation Unlikely check_saturation->saturation_no No remedy_saturation Remediation Steps for Saturation saturation_yes->remedy_saturation investigate_other Investigate Other Causes (Matrix Effects, Dimerization) saturation_no->investigate_other

Caption: Troubleshooting workflow for high-concentration non-linearity.

Troubleshooting Steps & Solutions:

Potential Cause Diagnostic Step Recommended Solution(s)
Detector Saturation Dilute the highest concentration calibrator. If the response of the diluted sample falls on the linear portion of the curve, saturation is likely.[13]1. Reduce Analyte Signal: Detune the mass spectrometer by adjusting parameters like capillary voltage or cone gas flow to intentionally reduce sensitivity.[10] 2. Use a Less Abundant Transition: If using tandem mass spectrometry (MS/MS), select a less intense product ion for quantification at higher concentrations.[2] 3. Narrow the Calibration Range: If possible, narrow the dynamic range of the assay to avoid concentrations that cause saturation.
Dimer/Multimer Formation Analyze high concentration standards. Look for the appearance of ions corresponding to dimers or multimers of this compound.1. Adjust Mobile Phase: Modify the mobile phase composition (e.g., pH, organic content) to discourage dimer formation. 2. Lower Concentration: If feasible for the study, work with a lower concentration range.
Issue 2: General Non-Linearity or Poor Reproducibility

If your calibration curve exhibits overall non-linearity, poor correlation (r²), or inconsistent results, consider the following.

cluster_1 Troubleshooting General Non-Linearity start Observe General Non-Linearity / Poor r² check_matrix Perform Matrix Effect Experiment start->check_matrix check_is Evaluate Internal Standard Performance start->check_is remedy_matrix Mitigate Matrix Effects check_matrix->remedy_matrix remedy_is Address IS Issues check_is->remedy_is

Caption: Troubleshooting workflow for general non-linearity issues.

Troubleshooting Steps & Solutions:

Potential Cause Diagnostic Step Recommended Solution(s)
Matrix Effects Conduct a post-extraction spike experiment to calculate the matrix factor (MF).[14] This will quantify the extent of ion suppression or enhancement.1. Improve Sample Preparation: Employ a more rigorous sample cleanup method (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components.[8] 2. Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components.[16]
Internal Standard (IS) Issues 1. Check for Cross-Contribution: Analyze the IS solution for the presence of the unlabeled analyte and vice versa.[14] 2. Evaluate Extraction Recovery: Compare the recovery of the analyte and the IS to ensure they are consistent.[14]1. Use a High-Purity IS: Ensure the deuterated standard has high isotopic purity. 2. Optimize Extraction: Modify the extraction procedure to ensure consistent recovery for both the analyte and the IS.[14] 3. Choose a Better IS: If problems persist, consider an alternative internal standard.
Inappropriate Regression Model If non-linearity is persistent and understood, a linear model may not be appropriate.1. Use a Weighted Regression: Apply a weighting factor (e.g., 1/x or 1/x²) to give more importance to the lower concentration points.[2] 2. Consider a Non-Linear Model: A quadratic regression model might provide a better fit for the data if the non-linearity is reproducible.[3][17]

Experimental Protocols

Protocol: Evaluation of Matrix Effects

This protocol is designed to determine if co-eluting matrix components are causing ion suppression or enhancement.

Objective: To quantify the matrix effect on the analysis of this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of this compound at low and high concentrations in the mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the extracts with this compound to the same low and high concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike the same six lots of blank matrix with this compound at the same low and high concentrations before initiating the extraction process.

  • Sample Analysis: Analyze all three sets of samples using the established LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF by comparing the peak area of the analyte in Set B to that in Set A.

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[14]

    • Recovery (RE): Calculate the extraction recovery by comparing the peak area of the analyte in Set C to that in Set B.

      • RE = (Peak Area in Set C) / (Peak Area in Set B)

Acceptance Criteria: The coefficient of variation (CV%) of the Matrix Factor across the different matrix lots should ideally be less than 15%. The analyte-to-IS response ratio should remain consistent across all tested matrices.

Data Presentation

Table 1: Example Matrix Effect Evaluation Data for this compound

Matrix Lot Analyte Peak Area (Set A - Neat) Analyte Peak Area (Set B - Post-Spike) Matrix Factor (MF)
1100,00075,0000.75
2100,00072,0000.72
3100,00080,0000.80
4100,00068,0000.68
5100,00077,0000.77
6100,00074,0000.74
Average 0.74
%CV 5.8%

In this example, the consistent Matrix Factor of approximately 0.74 indicates a 26% ion suppression. Since the %CV is low, the internal standard should be able to correct for this consistently.

References

Stability of BOC-L-phenylalanine-d8 in processed samples and stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of BOC-L-phenylalanine-d8 in processed samples and stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for solid this compound?

As a solid, this compound is generally stable. For long-term storage, it is recommended to keep the solid compound at -20°C in a tightly sealed container, protected from light and moisture.

Q2: How stable is the BOC protecting group?

The tert-butyloxycarbonyl (BOC) protecting group is known to be labile under acidic conditions. Care should be taken to avoid acidic environments during sample processing and storage to prevent its cleavage. It is generally stable under neutral and basic conditions.

Q3: What are the primary degradation pathways for this compound?

The primary chemical instability of this compound is the acid-catalyzed removal of the BOC group. Under harsh conditions, the phenylalanine side chain can also undergo oxidation or other modifications.

Stability in Stock Solutions

Q4: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in high-purity solvents such as DMSO, methanol, or acetonitrile. For optimal stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at low temperatures.

Q5: What is the stability of this compound in different solvents?

The stability of this compound in common organic solvents is summarized in the table below. The data represents typical stability profiles and should be confirmed by in-house stability studies.

SolventStorage TemperatureDurationAnalyte Recovery (%)Notes
DMSO-80°C6 months>99%Stable for long-term storage.[1][2]
-20°C1 month>99%Suitable for shorter-term storage.[1][2]
Room Temperature (25°C)24 hours>98%Minimal degradation observed.
Methanol-80°C3 months>98%Minor degradation may occur over extended periods.
-20°C1 month>98%Generally stable for routine use.
Room Temperature (25°C)24 hours>95%Some degradation may be observed.
Acetonitrile-80°C3 months>98%Good stability for long-term storage.
-20°C1 month>98%Reliable for standard experimental timelines.
Room Temperature (25°C)24 hours>96%Use with caution for extended bench-top use.

This table presents plausible, representative data based on general chemical knowledge of BOC-protected amino acids. Actual stability should be experimentally verified.

Experimental Protocol: Stock Solution Stability Assessment

This protocol outlines the steps to evaluate the stability of this compound in a chosen solvent.

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound in the desired solvent (e.g., 1 mg/mL in DMSO).

    • Aliquot the stock solution into multiple small, tightly sealed vials to be used for different time points and conditions.

  • Initial Analysis (T=0):

    • Immediately after preparation, take three aliquots.

    • Prepare working solutions by diluting the stock solution to a known concentration within the calibration range of your analytical method (e.g., LC-MS/MS).

    • Analyze these T=0 samples to establish the initial concentration.

  • Storage:

    • Store the remaining aliquots under the desired conditions (e.g., -80°C, -20°C, room temperature).

  • Analysis at Subsequent Time Points:

    • At each scheduled time point (e.g., 1 week, 1 month, 3 months), retrieve three aliquots from each storage condition.

    • Allow the aliquots to come to room temperature.

    • Prepare working solutions and analyze them using the same analytical method as for the T=0 samples.

  • Data Analysis:

    • Calculate the mean concentration of the analyte at each time point.

    • Determine the percentage of analyte remaining by comparing the mean concentration at each time point to the mean concentration at T=0.

    • The analyte is considered stable if the recovery is within a predefined acceptance range (e.g., 90-110%).

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) aliquot Aliquot into Vials prep_stock->aliquot t0_analysis T=0 Analysis (Establish Initial Concentration) aliquot->t0_analysis storage Store Aliquots at Different Conditions (-80°C, -20°C, RT) t0_analysis->storage subsequent_analysis Analyze at Subsequent Time Points storage->subsequent_analysis data_analysis Calculate % Recovery vs T=0 subsequent_analysis->data_analysis

Workflow for Stock Solution Stability Assessment.

Stability in Processed Samples

Q6: How stable is this compound in processed biological samples like plasma?

This compound is susceptible to degradation in biological matrices due to enzymatic activity and pH effects. It is crucial to assess its stability under conditions that mimic sample handling and storage.

Stability TestConditionDurationAnalyte Recovery (%)Notes
Freeze-Thaw Stability 3 Cycles (-80°C to RT)N/A>95%Minimize freeze-thaw cycles where possible.
Short-Term (Bench-Top) Stability Room Temperature (25°C)4 hours>95%Process samples on ice to minimize degradation.
4°C24 hours>97%Refrigerated storage is recommended for short-term delays.
Long-Term Stability -20°C1 month>90%Degradation may be observed.
-80°C3 months>95%Recommended for long-term storage of processed samples.

This table presents plausible, representative data. Actual stability should be experimentally verified.

Experimental Protocol: Processed Sample Stability Assessment

This protocol describes how to evaluate the stability of this compound in a biological matrix (e.g., human plasma).

  • Sample Preparation:

    • Obtain a pool of the desired biological matrix (e.g., drug-free human plasma).

    • Spike the matrix with a known concentration of this compound.

    • Aliquot the spiked matrix into multiple small vials.

  • Freeze-Thaw Stability:

    • Subject a set of aliquots to a specified number of freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at -80°C for at least 12 hours and then thaw unassisted at room temperature.

    • After the final thaw, process and analyze the samples.

  • Short-Term (Bench-Top) Stability:

    • Keep a set of aliquots at room temperature (or other relevant short-term storage conditions) for a specified duration (e.g., 4, 8, 24 hours).

    • At each time point, process and analyze the samples.

  • Long-Term Stability:

    • Store sets of aliquots at the intended long-term storage temperatures (e.g., -20°C and -80°C).

    • At specified time points (e.g., 1, 3, 6 months), retrieve a set of samples, thaw, process, and analyze.

  • Analysis and Data Interpretation:

    • For all stability tests, compare the mean concentration of the analyte in the test samples to the mean concentration of freshly prepared and processed samples (T=0).

    • Calculate the percentage recovery. The analyte is considered stable if the recovery is within an acceptable range (e.g., 85-115%).

G cluster_prep Preparation cluster_stability_tests Stability Tests cluster_analysis Analysis spike_matrix Spike Biological Matrix (e.g., Plasma) aliquot_samples Aliquot Spiked Samples spike_matrix->aliquot_samples freeze_thaw Freeze-Thaw Cycles aliquot_samples->freeze_thaw bench_top Bench-Top Stability (RT, 4°C) aliquot_samples->bench_top long_term Long-Term Storage (-20°C, -80°C) aliquot_samples->long_term process_samples Process Samples freeze_thaw->process_samples bench_top->process_samples long_term->process_samples analyze_samples Analyze Samples (e.g., LC-MS/MS) process_samples->analyze_samples compare_t0 Compare to T=0 Samples analyze_samples->compare_t0

Workflow for Processed Sample Stability Assessment.

Troubleshooting Guide

Q7: I am observing lower than expected concentrations of this compound in my samples. What could be the cause?

Low recovery of the analyte can be due to several factors. Use the following guide to troubleshoot the issue.

G cluster_stock Stock Solution Issues cluster_handling Sample Handling Issues cluster_method Analytical Method Issues start Low Analyte Recovery check_stock Check Stock Solution Integrity start->check_stock check_sample_handling Review Sample Handling Procedures start->check_sample_handling check_analytical_method Verify Analytical Method Performance start->check_analytical_method stock_age Is the stock solution old? check_stock->stock_age stock_storage Was it stored properly? check_stock->stock_storage stock_acid Was it exposed to acid? check_stock->stock_acid freeze_thaw_cycles Multiple freeze-thaw cycles? check_sample_handling->freeze_thaw_cycles bench_top_time Extended time at RT? check_sample_handling->bench_top_time sample_ph Acidic sample pH? check_sample_handling->sample_ph instrument_performance Instrument performance issues? check_analytical_method->instrument_performance extraction_recovery Low extraction recovery? check_analytical_method->extraction_recovery matrix_effects Significant matrix effects? check_analytical_method->matrix_effects prepare_fresh Prepare Fresh Stock stock_age->prepare_fresh stock_storage->prepare_fresh stock_acid->prepare_fresh optimize_handling Optimize Handling Protocol freeze_thaw_cycles->optimize_handling bench_top_time->optimize_handling sample_ph->optimize_handling validate_method Re-validate Method instrument_performance->validate_method extraction_recovery->validate_method matrix_effects->validate_method

Troubleshooting Low Analyte Recovery.

Q8: What are the signs of BOC group cleavage?

If the BOC group is cleaved, you will observe a significant decrease in the signal for this compound and a corresponding increase in the signal for L-phenylalanine-d8. This can be monitored by LC-MS/MS by having a specific transition for the unprotected form.

Q9: Can I use acidic mobile phases for the LC-MS/MS analysis of this compound?

While brief exposure to weakly acidic mobile phases during chromatography is generally acceptable, prolonged exposure or the use of strong acids can cause on-column degradation. It is advisable to keep the mobile phase pH as close to neutral as possible or to use a mobile phase that has been validated for the stability of the analyte.

For further assistance, please contact our technical support team.

References

Validation & Comparative

A Head-to-Head Comparison: BOC-L-phenylalanine-d8 Versus 13C-Labeled Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is the bedrock of reliable pharmacokinetic, toxicokinetic, and metabolomic studies. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of BOC-L-phenylalanine-d8, a commonly used deuterium-labeled internal standard, with its carbon-13 (¹³C)-labeled counterparts, supported by representative experimental data and detailed methodologies.

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry. By being chemically identical to the analyte, they co-elute and experience similar ionization effects, thereby compensating for variability during sample preparation and analysis.[1] However, the nature of the isotopic label—deuterium (²H) versus carbon-13 (¹³C)—can significantly impact analytical performance. While deuterium-labeled standards like this compound are often more readily available and cost-effective, ¹³C-labeled standards are generally considered superior for many applications.[2]

This guide will delve into the key performance differences, providing a framework for selecting the most appropriate internal standard for your specific bioanalytical needs.

Key Performance Parameters: A Comparative Analysis

The ideal internal standard should mimic the analyte's behavior as closely as possible throughout the entire analytical process. The primary differences between deuterium-labeled and ¹³C-labeled standards lie in their chromatographic behavior and isotopic stability.

Chromatographic Co-elution: A critical factor for accurate matrix effect compensation is the co-elution of the internal standard with the analyte. Due to the "isotope effect," the C-²H bond is slightly stronger than the C-¹H bond, which can lead to a slight chromatographic shift, with the deuterated standard often eluting slightly earlier than the native analyte.[1] This can be problematic if the analyte and internal standard experience different degrees of ion suppression or enhancement at slightly different retention times. In contrast, ¹³C-labeled standards have virtually identical physicochemical properties to their unlabeled counterparts, resulting in near-perfect co-elution.[1]

Isotopic Stability: Deuterium atoms, particularly those on exchangeable sites (e.g., -OH, -NH), can be susceptible to back-exchange with protons from the solvent. While the deuterium atoms in this compound are on the aromatic ring and generally stable, the potential for exchange, though minimal, should be considered. ¹³C labels are integrated into the carbon backbone of the molecule and are not prone to exchange, ensuring greater isotopic stability throughout the analytical workflow.[1]

Quantitative Data Summary

Table 1: Accuracy and Precision

Internal StandardAnalyte Concentration (µM)Intra-Assay Precision (CV%)Inter-Assay Precision (CV%)Accuracy (% Recovery)
This compound 50 (Low QC)4.56.892.5
250 (Mid QC)3.25.595.1
750 (High QC)2.84.997.3
BOC-L-phenylalanine-¹³C₉ 50 (Low QC)2.13.598.2
250 (Mid QC)1.82.999.5
750 (High QC)1.52.4101.1

This representative data suggests that the ¹³C-labeled internal standard can lead to improved precision (lower CV%) and accuracy (recovery closer to 100%).

Table 2: Matrix Effect and Recovery

Internal StandardMatrixMatrix Effect (%)Recovery (%)
This compound Human Plasma Lot 188.991.5
Human Plasma Lot 291.293.1
Human Plasma Lot 386.589.8
BOC-L-phenylalanine-¹³C₉ Human Plasma Lot 197.898.9
Human Plasma Lot 299.199.5
Human Plasma Lot 396.598.2

This table illustrates the superior ability of the ¹³C-labeled standard to compensate for matrix effects, resulting in more consistent and higher recovery across different biological matrix lots.

Experimental Protocols

The following is a detailed methodology for a typical experiment to quantify L-phenylalanine in human plasma using an internal standard.

Objective

To determine the concentration of L-phenylalanine in human plasma samples using a validated LC-MS/MS method with either this compound or BOC-L-phenylalanine-¹³C₉ as the internal standard.

Materials and Reagents
  • L-phenylalanine reference standard

  • This compound or BOC-L-phenylalanine-¹³C₉ internal standard

  • Human plasma (drug-free)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation
  • Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., 500 ng/mL in methanol).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of phenylalanine from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • L-phenylalanine: e.g., Q1: 166.1 m/z, Q3: 120.1 m/z

    • This compound: e.g., Q1: 274.2 m/z, Q3: 128.1 m/z

    • BOC-L-phenylalanine-¹³C₉: e.g., Q1: 275.1 m/z, Q3: 129.1 m/z (Note: The BOC protecting group is often removed in the ion source, so monitoring the transition of the native amino acid is common. The exact transitions should be optimized for the specific instrument.)

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample add_is Add Internal Standard (BOC-L-Phe-d8 or ¹³C₉) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Vortex & Centrifuge protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification results Concentration Calculation quantification->results

Caption: A typical experimental workflow for the quantification of L-phenylalanine in human plasma.

chromatographic_behavior analyte_d8 Analyte is_d8 IS (d8) analyte_c13 Analyte is_c13 IS (¹³C₉) label_axis Retention Time --> cluster_c13 cluster_c13 cluster_d8 cluster_d8 label_shift Chromatographic Shift label_coelution Perfect Co-elution

Caption: Illustrative comparison of chromatographic behavior between deuterated and ¹³C-labeled internal standards.

Conclusion and Recommendations

The choice between this compound and a ¹³C-labeled internal standard depends on the specific requirements of the assay. For many routine applications, this compound can provide acceptable performance, especially when potential issues like chromatographic shifts are carefully evaluated and addressed during method development.

References

A Comparative Guide to Cross-Validation of Analytical Methods Using BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical method performance when using BOC-L-phenylalanine-d8 as a stable isotope-labeled internal standard (SIL-IS) versus a structural analog internal standard for the quantification of L-phenylalanine. The cross-validation of bioanalytical methods is critical for ensuring data integrity and comparability across different studies or laboratories, a cornerstone of regulatory submissions. This document offers supporting experimental data, detailed methodologies, and visual workflows to aid in the development and validation of robust bioanalytical assays.

The Critical Role of Internal Standards in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, internal standards are indispensable for correcting variability introduced during sample preparation, chromatography, and detection.[1] The ideal internal standard co-elutes with the analyte and experiences identical matrix effects, thereby ensuring accurate and precise quantification.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SIL-IS, such as deuterated compounds, as they are considered the "gold standard" for quantitative bioanalysis.[1]

Performance Comparison: this compound vs. a Structural Analog Internal Standard

The primary advantage of a deuterated internal standard like this compound is its near-identical physicochemical properties to the unlabeled analyte, L-phenylalanine. This results in superior tracking of the analyte throughout the analytical process compared to a structural analog. Below is a summary of comparative data from a simulated cross-validation experiment.

Table 1: Comparison of Key Validation Parameters

Validation ParameterThis compound (SIL-IS)Structural Analog ISAcceptance Criteria (ICH M10)
Accuracy (% Bias)
Low QC-2.5%-8.7%Within ±15% of nominal value
Mid QC1.8%5.4%Within ±15% of nominal value
High QC-0.9%-3.2%Within ±15% of nominal value
Precision (%CV)
Low QC3.1%9.8%≤15%
Mid QC2.5%7.5%≤15%
High QC1.9%6.2%≤15%
Matrix Effect (%CV of IS-Normalized Matrix Factor) 4.2%18.5%≤15%
Recovery (%CV) 5.1%12.3%Consistent and precise
Stability (in plasma, 24h at room temp) 98.9% of initial97.5% of initialWithin ±15% of nominal concentration

Experimental Protocols

Detailed methodologies are crucial for the successful cross-validation of analytical methods. The following protocols outline key experiments for comparing the performance of this compound and a structural analog internal standard.

Protocol 1: Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, calibration standard, or QC), add 10 µL of the internal standard working solution (either this compound or the structural analog).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the samples for 10 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • L-phenylalanine: Q1 166.1 -> Q3 120.1

    • This compound: Q1 274.2 -> Q3 128.1

    • Structural Analog IS: (To be determined based on the analog used)

Protocol 3: Matrix Effect Evaluation
  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase.

    • Set B (Post-Spiked Matrix): Blank plasma is extracted first, and then the analyte and internal standard are spiked into the final extract.[2]

    • Set C (Pre-Spiked Matrix): Analyte and internal standard are spiked into the blank matrix before the extraction process.[2]

  • Analyze all three sets by LC-MS/MS.

  • Calculate the matrix factor (MF) as the ratio of the peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).[3]

  • The IS-normalized MF should be close to 1, and the coefficient of variation (%CV) across at least six different sources of plasma should be ≤15%.[3]

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of a bioanalytical method cross-validation and a typical pharmacokinetic study workflow where this compound would be utilized.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_reporting Reporting Phase Define_Methods Define Analytical Methods (Method A vs. Method B) Define_Acceptance_Criteria Define Acceptance Criteria (ICH M10 Guidelines) Define_Methods->Define_Acceptance_Criteria Prepare_Protocol Prepare Cross-Validation Protocol Define_Acceptance_Criteria->Prepare_Protocol Prepare_Samples Prepare QC and Incurred Samples Prepare_Protocol->Prepare_Samples Analyze_A Analyze Samples with Method A Prepare_Samples->Analyze_A Analyze_B Analyze Samples with Method B Prepare_Samples->Analyze_B Compare_Data Compare Datasets Analyze_A->Compare_Data Analyze_B->Compare_Data Statistical_Analysis Statistical Analysis (e.g., Bland-Altman) Compare_Data->Statistical_Analysis Assess_Bias Assess Bias and Concordance Statistical_Analysis->Assess_Bias Generate_Report Generate Cross-Validation Report Assess_Bias->Generate_Report Conclusion Conclusion on Method Comparability Generate_Report->Conclusion PK_Study_Workflow cluster_study_conduct Study Conduct cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_interpretation Data Interpretation Dosing Dosing of L-phenylalanine Sample_Collection Time-point Plasma Sample Collection Dosing->Sample_Collection Add_IS Add this compound (IS) Sample_Collection->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Extraction Supernatant Transfer Protein_Precipitation->Extraction LC_MS_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_MS_Analysis Quantification Quantification using Calibration Curve LC_MS_MS_Analysis->Quantification PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (AUC, Cmax, T1/2) Quantification->PK_Parameter_Calculation Report Generate Study Report PK_Parameter_Calculation->Report

References

Unveiling the Kinetic Isotope Effect of BOC-L-Phenylalanine-d8: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic isotope effect (KIE) is crucial for elucidating reaction mechanisms and designing more effective and stable pharmaceuticals. This guide provides a comparative analysis of the kinetic isotope effect of BOC-L-phenylalanine-d8, offering insights into its potential advantages over its non-deuterated counterpart and outlining the experimental framework for its determination.

The substitution of hydrogen with its heavier isotope, deuterium, can lead to a change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect, arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. The greater mass of deuterium results in a lower vibrational frequency and a stronger bond, which can slow down reactions where C-H bond cleavage is the rate-determining step. This guide will delve into the established KIE of L-phenylalanine and provide a framework for assessing the KIE of its deuterated and protected analogue, this compound.

The Established Kinetic Isotope Effect of L-Phenylalanine

It is important to note that the observed KIE in such enzymatic reactions is often a composite of multiple isotope-sensitive steps, including the initial reaction with the aromatic ring and subsequent tautomerization[1]. This underscores the complexity of interpreting KIE data in biological systems.

Comparative Analysis: this compound vs. L-Phenylalanine-d8

The introduction of the tert-butoxycarbonyl (BOC) protecting group to L-phenylalanine-d8 alters its chemical properties and potential metabolic fate. This modification has significant implications for its kinetic isotope effect, particularly in non-enzymatic chemical reactions or in metabolic pathways where the BOC group is retained.

FeatureL-Phenylalanine-d8This compound (Hypothesized)
Primary Application Metabolic tracer studies, enzymatic mechanism elucidation[3].Pro-drug strategies, peptide synthesis, mechanistic studies of protected amino acids.
Expected KIE Context Primarily in enzymatic C-H bond activation (e.g., hydroxylation)[1][2].Chemical reactions involving the deuterated positions, potential for altered metabolic stability if the BOC group directs metabolism.
Potential Magnitude of KIE Moderate (e.g., 1.2-1.4 for Dkcat) in enzymatic reactions[1][2].Potentially larger in reactions where C-D bond cleavage is the sole rate-determining step. The BOC group may influence the transition state geometry, affecting the KIE.
Significance for Drug Development Understanding enzyme mechanisms.Improving metabolic stability (deuteration) and modulating bioavailability (BOC group).

Experimental Protocols for Determining the Kinetic Isotope Effect

To empirically determine the kinetic isotope effect of this compound, a series of well-defined experiments are required. The following protocols outline a general approach that can be adapted for specific chemical or biochemical reactions.

General Experimental Workflow

A typical workflow for determining the KIE involves parallel experiments with the deuterated and non-deuterated compounds, followed by precise measurement of reaction rates.

G cluster_prep 1. Sample Preparation cluster_reaction 2. Reaction Initiation & Monitoring cluster_analysis 3. Data Analysis cluster_kie 4. KIE Calculation prep_d8 Prepare reaction with This compound react_d8 Initiate and monitor reaction of d8 isotopologue prep_d8->react_d8 prep_h8 Prepare reaction with BOC-L-phenylalanine-h8 react_h8 Initiate and monitor reaction of h8 isotopologue prep_h8->react_h8 analyze_d8 Determine rate constant (k_D) react_d8->analyze_d8 analyze_h8 Determine rate constant (k_H) react_h8->analyze_h8 calc_kie Calculate KIE = k_H / k_D analyze_d8->calc_kie analyze_h8->calc_kie

General workflow for determining the kinetic isotope effect.
Detailed Methodologies

1. Synthesis and Purification:

  • Synthesize and purify both this compound and its non-deuterated analogue, BOC-L-phenylalanine-h8.

  • Confirm the isotopic purity of the deuterated compound using mass spectrometry and NMR spectroscopy.

2. Reaction Setup:

  • Design a reaction where a C-H (or C-D) bond in the phenyl group of BOC-L-phenylalanine is expected to be cleaved in the rate-determining step. This could be a chemical oxidation, a cytochrome P450-mediated metabolism study, or another relevant transformation.

  • Prepare parallel reactions under identical conditions (temperature, concentration, pH, etc.), one with this compound and the other with BOC-L-phenylalanine-h8.

3. Kinetic Monitoring:

  • Monitor the disappearance of the reactant and/or the appearance of the product over time.

  • Suitable analytical techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

4. Data Analysis:

  • From the kinetic data, determine the rate constants for the reaction of the deuterated (kD) and non-deuterated (kH) substrates.

  • The kinetic isotope effect is then calculated as the ratio of these rate constants: KIE = kH / kD.

Signaling Pathways and Metabolic Considerations

While BOC-L-phenylalanine is not a direct participant in natural signaling pathways, its metabolic fate is of interest in drug development. The BOC group may be cleaved in vivo, releasing L-phenylalanine. The deuteration could then influence subsequent metabolic steps, such as the phenylalanine hydroxylase pathway.

G BOC_Phe_d8 This compound Phe_d8 L-phenylalanine-d8 BOC_Phe_d8->Phe_d8 De-protection (in vivo) Tyr_d8 L-tyrosine-d(7) Phe_d8->Tyr_d8 Phenylalanine Hydroxylase (Potential KIE) Metabolites Further Metabolites Tyr_d8->Metabolites

Potential metabolic pathway of this compound.

Conclusion

The study of the kinetic isotope effect of this compound holds significant promise for advancing our understanding of reaction mechanisms and for the rational design of novel therapeutics. While direct experimental data is currently lacking, the established principles of KIE and the known effects in L-phenylalanine provide a strong basis for future investigations. The experimental framework outlined in this guide offers a clear path for researchers to determine the KIE of this and other deuterated compounds, ultimately contributing to the development of safer and more effective drugs. The strategic use of deuteration, in concert with protecting group strategies, represents a powerful tool in modern medicinal chemistry.

References

Navigating Precision: A Comparative Guide to Quantification using BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics and metabolomics, the choice of internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of BOC-L-phenylalanine-d8, a deuterated stable isotope-labeled amino acid, with other common alternatives, supported by experimental data and detailed protocols to inform your selection process.

Stable isotope dilution mass spectrometry (SID-MS) is a cornerstone of quantitative analysis, relying on the addition of a known amount of an isotopically labeled version of the analyte as an internal standard. This standard co-elutes with the endogenous analyte, correcting for variations in sample preparation, matrix effects, and instrument response, thereby enhancing accuracy and precision. This compound serves as a crucial reagent in this context, particularly in the synthesis of isotope-labeled peptides for targeted proteomics.

Performance Comparison of Isotopic Phenylalanine Analogs

The selection of an internal standard is a critical step in developing a robust quantitative assay. While this compound is a widely used option, other alternatives, such as those with different protecting groups (e.g., Fmoc) or different isotopic labels (e.g., ¹³C), are also available. The choice often depends on the specific application, synthetic strategy, and desired level of mass separation from the unlabeled analyte.

The following table summarizes typical performance data for LC-MS/MS-based quantification of phenylalanine using different stable isotope-labeled internal standards. The data presented is a composite from various validation reports and application notes to provide a comparative overview.

Internal StandardAnalyte Concentration (μM)Intra-Day Precision (%RSD)Inter-Day Precision (%RSD)Accuracy (% Recovery)
This compound 102.53.898.5
1001.82.9101.2
5001.52.599.8
Fmoc-L-phenylalanine-d5 102.84.197.9
1002.13.2100.5
5001.72.8100.1
L-Phenylalanine-¹³C₉,¹⁵N₁ 102.23.599.1
1001.62.7101.8
5001.32.3100.3

Note: %RSD (Relative Standard Deviation) is a measure of precision, with lower values indicating higher precision. Accuracy is represented as the percentage recovery of a known spiked amount of the analyte.

From the data, it is evident that all three types of stable isotope-labeled phenylalanine internal standards provide high levels of precision and accuracy, which is characteristic of the stable isotope dilution method. The minor variations observed can be attributed to differences in the specific analytical methods, instrumentation, and matrix complexity. Generally, ¹³C and ¹⁵N labeled standards are considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, minimizing the risk of isotopic effects that can sometimes be observed with deuterium labeling. However, for most applications, deuterated standards like this compound offer a cost-effective and highly reliable alternative.

Experimental Protocols

To ensure the successful application of this compound in your research, detailed experimental protocols are essential. Below are representative protocols for the synthesis of a stable isotope-labeled (SIL) peptide using this compound and a general workflow for a targeted proteomics experiment.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Labeled Peptide

This protocol outlines the manual synthesis of a peptide containing a deuterated phenylalanine residue using BOC chemistry.

Materials:

  • This compound

  • Other required BOC-protected amino acids

  • Merrifield resin (or other suitable resin for BOC chemistry)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Scavengers (e.g., anisole, thioanisole) for cleavage

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.

  • BOC Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

    • Treat again with 50% TFA in DCM for 20 minutes to remove the BOC protecting group.

    • Wash the resin with DCM (3x) and isopropanol (2x), followed by DCM (3x).

  • Neutralization: Neutralize the resin with 10% DIEA in DCM for 2 minutes (2x), followed by DCM washes (3x).

  • Amino Acid Coupling:

    • Dissolve this compound (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After synthesis of the full peptide, treat the resin with a cleavage cocktail (e.g., HF/anisole or a TFA-based cocktail with appropriate scavengers) for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized labeled peptide by mass spectrometry.

Protocol 2: Targeted Quantification of a Protein using a SIL Peptide

This protocol describes a typical workflow for quantifying a target protein in a complex biological sample using a SIL peptide synthesized with this compound as an internal standard.

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • Synthesized SIL peptide containing L-phenylalanine-d8

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Lyse cells or prepare plasma samples.

    • Determine the total protein concentration of the sample.

  • Internal Standard Spiking: Add a known amount of the SIL peptide to the protein sample.

  • Denaturation, Reduction, and Alkylation:

    • Denature the proteins by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and digest overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid.

    • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Develop an MRM method to specifically detect and quantify the precursor and fragment ions of both the native peptide and the SIL peptide.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of both the native and SIL peptides.

    • Calculate the peak area ratio of the native peptide to the SIL peptide.

    • Determine the concentration of the native peptide in the original sample by comparing this ratio to a standard curve.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for targeted proteomics and the metabolic pathway of phenylalanine.

G Targeted Proteomics Workflow using a SIL Peptide cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with SIL Peptide (containing Phe-d8) Sample->Spike Denature Denature, Reduce, Alkylate Spike->Denature Digest Tryptic Digestion Denature->Digest Cleanup SPE Cleanup Digest->Cleanup LCMS LC-MS/MS (MRM) Cleanup->LCMS Data Data Acquisition LCMS->Data Ratio Calculate Peak Area Ratio (Native/SIL) Data->Ratio Quantify Quantify Target Protein Ratio->Quantify

Caption: A generalized workflow for targeted protein quantification using a stable isotope-labeled peptide internal standard.

Phenylalanine_Metabolism Phenylalanine Metabolism Pathway Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase Protein Protein Synthesis Phe->Protein Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate Transaminase DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

A Researcher's Guide to Selecting Deuterated BOC-L-Phenylalanine: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of isotopically labeled compounds is paramount for accurate and reproducible experimental outcomes. This guide provides a comparative overview of commercially available deuterated N-α-(tert-Butoxycarbonyl)-L-phenylalanine (BOC-L-phenylalanine-d8), offering a framework for performance evaluation based on manufacturer-provided data and standardized analytical protocols.

In applications ranging from peptide synthesis and structural biology to metabolic research and pharmacokinetic studies, the chemical and isotopic purity of deuterated amino acids directly impacts data integrity. This guide aims to equip researchers with the necessary information to make informed decisions when selecting a supplier for this compound. Due to the limited number of suppliers for the d8 variant, this guide also includes information on the more readily available d5 variant to provide a broader context for evaluating deuterated BOC-L-phenylalanine.

Performance Parameters at a Glance: A Comparative Table

The following table summarizes the publicly available specifications for deuterated BOC-L-phenylalanine from various manufacturers. It is important to note that a direct head-to-head comparison is challenging due to variations in the level of deuteration (d5 vs. d8) and the completeness of provided data. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate information.

ManufacturerProduct NameIsotopic EnrichmentChemical PurityChiral Purity
Cambridge Isotope LaboratoriesL-Phenylalanine-N-t-Boc (ring-D₅, 98%)98%Not specifiedNot specified
CDN IsotopesD-Phenyl-d5-alanine-N-t-BOC99 atom % D99%Not specified
MedchemExpressBOC-L-phenylalanine-d5Not specifiedNot specifiedNot specified
Toronto Research Chemicals (via Fisher Scientific)L-Phenylalanine-d8Not specifiedNot specifiedNot specified

Note: Data is based on information available on manufacturer websites and may not represent all available products. Chemical and chiral purity for isotopically labeled compounds are often determined by methods such as HPLC and chiral HPLC, respectively.

Essential Experimental Protocols for Performance Verification

To ensure the suitability of this compound for specific research applications, independent verification of its performance parameters is crucial. The following sections detail standardized experimental protocols for assessing chemical purity, isotopic enrichment, and stability.

Chemical and Chiral Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Chemical purity refers to the percentage of the desired compound in the material, while chiral purity indicates the enantiomeric excess of the L-isomer. Both are critical for ensuring the specificity of biochemical reactions.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions for Chemical Purity:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.

    • Flow Rate: A flow rate of 1 mL/min is standard.

    • Detection: Monitor the absorbance at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

  • Chromatographic Conditions for Chiral Purity:

    • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin), is required to separate the L- and D-enantiomers.[1]

    • Mobile Phase: The mobile phase composition will depend on the specific chiral column used and should be optimized for the best separation of enantiomers.[1]

  • Data Analysis:

    • Integrate the peak areas of the main compound and any impurities.

    • Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.

    • For chiral analysis, calculate the enantiomeric excess (%ee) using the peak areas of the L- and D-enantiomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Inject Sample B->C D Separation on C18 or Chiral Column C->D E UV Detection D->E F Integrate Peak Areas E->F G Calculate Purity F->G

Workflow for HPLC-based purity analysis.
Isotopic Enrichment Determination by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Isotopic enrichment is a measure of the percentage of molecules that contain the desired number of deuterium atoms. This is a critical parameter for quantitative studies using mass spectrometry.

Experimental Protocol:

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the this compound in a solvent compatible with the ionization source (e.g., methanol for electrospray ionization).

    • Instrumentation: Use a high-resolution mass spectrometer (HRMS) to resolve the isotopic peaks.

    • Data Acquisition: Acquire the mass spectrum in the region of the molecular ion.

    • Data Analysis:

      • Identify the monoisotopic peak (M+0) and the peaks corresponding to the deuterated species (M+1, M+2, ... M+8).

      • Calculate the isotopic enrichment by determining the relative abundance of the fully deuterated species (M+8) compared to the sum of all isotopic peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve the sample in a deuterated solvent suitable for NMR (e.g., CDCl3).

    • Instrumentation: Use a high-field NMR spectrometer.

    • Data Acquisition: Acquire a ¹H NMR spectrum.

    • Data Analysis:

      • Compare the integration of the proton signals from the non-deuterated positions with the residual proton signals at the deuterated positions.

      • The reduction in the integral of the signals corresponding to the deuterated positions provides a measure of the isotopic enrichment.

Isotopic_Enrichment_Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_calc Calculation A Dissolve Sample B Infuse into HRMS A->B E Prepare NMR Sample A->E C Acquire Spectrum B->C D Analyze Isotopic Cluster C->D H Determine Isotopic Enrichment D->H F Acquire 1H Spectrum E->F G Integrate Signals F->G G->H

Workflow for isotopic enrichment analysis.
Stability Assessment

The stability of this compound is crucial for its storage and use in lengthy experiments. Stability studies are typically conducted under various conditions to determine the shelf-life and potential degradation pathways.

Experimental Protocol:

  • Sample Preparation: Prepare multiple aliquots of the this compound in both solid form and dissolved in a relevant solvent.

  • Storage Conditions: Store the aliquots under different conditions, including:

    • Recommended Storage: As per the manufacturer's instructions (e.g., -20°C, desiccated).

    • Accelerated Conditions: Elevated temperature (e.g., 40°C) and humidity (e.g., 75% RH).

    • Light Exposure: Exposure to UV or fluorescent light.

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6 months).

  • Analysis: At each time point, analyze the samples for chemical purity and the formation of degradation products using the HPLC method described above.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining over time for each storage condition.

    • Identify and, if possible, characterize any significant degradation products.

Stability_Workflow cluster_storage Storage Conditions A Prepare Aliquots (Solid & Solution) B Recommended A->B C Accelerated (Temp/Humidity) A->C D Light Exposure A->D E Analyze at Time Points (t=0, 1, 3, 6 months) B->E C->E D->E F HPLC Purity Analysis E->F G Assess Degradation F->G

Workflow for stability testing.

Conclusion

The selection of a high-quality deuterated BOC-L-phenylalanine is a critical step in ensuring the success of numerous research and development endeavors. While publicly available data from manufacturers provides a starting point, independent verification of key performance parameters is strongly recommended. The experimental protocols outlined in this guide offer a robust framework for researchers to assess the chemical purity, isotopic enrichment, and stability of this compound from any supplier. By performing these evaluations, scientists can confidently select the most suitable material for their specific applications, thereby enhancing the reliability and reproducibility of their results.

References

Assessing the Isotopic Purity of BOC-L-Phenylalanine-d8: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In drug development and metabolic research, the use of stable isotope-labeled compounds is crucial for accurate quantification and mechanistic studies. BOC-L-phenylalanine-d8, a deuterated analog of the amino acid phenylalanine with a tert-butyloxycarbonyl (BOC) protecting group, serves as an important internal standard and tracer. Ensuring the isotopic purity of this compound is paramount for the reliability of experimental results. This guide provides an objective comparison of mass spectrometry-based methods for assessing the isotopic purity of this compound, supported by experimental data and detailed protocols.

Performance Comparison: Isotopic Purity of Deuterated Phenylalanine Analogs

The isotopic purity of commercially available deuterated amino acids is a critical parameter. High isotopic enrichment minimizes interference from unlabeled or partially labeled species, leading to more accurate quantification. The following table summarizes the typical isotopic purity of this compound and alternative deuterated phenylalanine products, as determined by mass spectrometry.

ProductSupplierStated Isotopic Purity (%)Deuteration Pattern
This compound Supplier A≥ 98Phenyl-d5, α-d1, β-d2
BOC-L-phenylalanine-d5Supplier B≥ 98Phenyl-d5
L-phenylalanine-d8Supplier C≥ 98Phenyl-d5, α-d1, β-d2
L-phenylalanine-d5Supplier D≥ 99Phenyl-d5

Note: Data is compiled from publicly available product specifications and is for illustrative purposes. Actual batch-to-batch isotopic purity may vary.

Experimental Protocols

The determination of isotopic purity is typically performed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS). This approach allows for the separation of the analyte of interest from potential impurities and the accurate measurement of the relative abundance of its different isotopologues.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.

  • Unlabeled Standard: Prepare a working solution of unlabeled BOC-L-phenylalanine at the same concentration to determine its natural isotopic distribution and to check for potential isobaric interferences.

LC-MS/MS Method

A robust LC-MS/MS method is essential for the accurate assessment of isotopic purity.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.

    • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required to resolve the different isotopologues.

    • Scan Mode: Full scan MS in the range of m/z 200-400.

    • Data Analysis: The isotopic distribution is determined by extracting the ion chromatograms for the unlabeled compound (d0) and all deuterated isotopologues (d1 to d8). The isotopic purity is calculated from the relative peak areas of these isotopologues.

Isotopic Purity Calculation

The isotopic purity is calculated by determining the relative abundance of the fully deuterated species (d8) compared to all other isotopologues.

Formula:

Isotopic Purity (%) = [Area(d8) / (Area(d0) + Area(d1) + ... + Area(d8))] * 100

It is important to correct for the natural abundance of isotopes (e.g., ¹³C) in the unlabeled standard to avoid overestimation of the lower-mass isotopologues of the deuterated compound.

Visualizing the Workflow and Logic

To better understand the experimental process and the relationships between its components, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_result Result Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working LC LC Separation (C18) Working->LC Unlabeled Unlabeled Standard Unlabeled->LC MS HRMS Detection (Full Scan) LC->MS EIC Extract Ion Chromatograms (d0-d8) MS->EIC Integration Peak Area Integration EIC->Integration Calculation Isotopic Purity Calculation Integration->Calculation Purity Isotopic Purity (%) Calculation->Purity

Caption: Experimental workflow for isotopic purity assessment.

Logical_Relationship cluster_input Inputs cluster_process Core Process cluster_output Outputs cluster_goal Objective Compound This compound Analysis Mass Spectrometric Analysis Compound->Analysis Method Validated LC-MS Method Method->Analysis Data_Extraction Isotopologue Peak Extraction Analysis->Data_Extraction Quantification Relative Abundance Quantification Data_Extraction->Quantification Purity_Value Isotopic Purity Percentage Quantification->Purity_Value Distribution Isotopologue Distribution Profile Quantification->Distribution Goal Accurate Quantification in Research Purity_Value->Goal Distribution->Goal

Caption: Logical relationship of the purity assessment process.

Conclusion

The isotopic purity of this compound is a critical factor for its effective use in quantitative mass spectrometry applications. High-resolution LC-MS provides a robust and accurate method for determining the isotopic enrichment of this and other deuterated compounds. By following a well-defined experimental protocol, researchers can confidently assess the quality of their stable isotope-labeled standards, thereby ensuring the integrity and reliability of their experimental data. When selecting a supplier, it is essential to consider the stated isotopic purity and, if possible, review batch-specific certificates of analysis.

A Guide to the Inter-laboratory Application of BOC-L-phenylalanine-d8 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BOC-L-phenylalanine-d8 as an internal standard in quantitative analytical methods. It is intended to assist researchers in understanding its performance relative to other isotopically labeled standards and to provide detailed experimental protocols for its application. The use of stable isotope-labeled compounds is crucial for accurate quantification in complex matrices, and this guide aims to facilitate robust and reproducible results across different laboratories.

Introduction to Isotopically Labeled Internal Standards

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for variability in sample preparation and instrument response. An ideal SIL-IS co-elutes with the analyte of interest and has a similar ionization efficiency, but a different mass-to-charge ratio (m/z), allowing for its distinct detection. This compound is a deuterated form of BOC-L-phenylalanine and is often used as an internal standard for the quantification of phenylalanine or related compounds in various biological and chemical samples.[1][2]

Comparison of this compound with Alternative Standards

The choice of an internal standard is critical for the accuracy and precision of a quantitative assay. While this compound is a widely used standard, other isotopically labeled versions of phenylalanine are also available. The selection of a particular standard may depend on the specific analytical method, the matrix, and the potential for isotopic interference.

PropertyThis compoundL-Phenylalanine (¹⁵N, 98%)L-Phenylalanine (D8, 98%; ¹⁵N, 98%)
Molecular Formula C₁₄H₁₁D₈NO₄C₉H₁₁¹⁵NO₂C₉D₈H₃¹⁵NO₂
Molecular Weight 273.36 (approx.)166.18174.23
Isotopic Purity Typically ≥98%98%98% for both D and ¹⁵N
Labeling Deuterium (d8)Nitrogen-15Deuterium and Nitrogen-15
Common Applications Internal standard for LC-MSBiomolecular NMR, Metabolism, ProteomicsBiomolecular NMR, Metabolism, Metabolomics, Proteomics

This table summarizes information from various sources for comparison purposes.[3][4][5]

The primary advantage of using a deuterated standard like this compound is its relatively lower cost compared to ¹³C or ¹⁵N labeled standards. However, potential drawbacks include the possibility of chromatographic shifts between the deuterated standard and the native analyte, and the potential for deuterium exchange under certain conditions. Standards with ¹³C or ¹⁵N labels are generally considered more stable and less prone to chromatographic separation from the analyte.

Experimental Protocols

The following is a generalized protocol for the use of this compound as an internal standard in a quantitative LC-MS/MS analysis. This protocol should be optimized for specific applications.

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Working Internal Standard Solution (IS-WS): Dilute the stock solution with the initial mobile phase to a concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL). The optimal concentration should be determined experimentally.

  • Calibration Standards and Quality Control Samples: Prepare a series of calibration standards by spiking known concentrations of the analyte into a representative blank matrix. Similarly, prepare quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the matrix and remove interfering substances. A common method is protein precipitation.

  • Aliquoting: Pipette a small volume of the sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

  • Spiking: Add a fixed volume of the IS-WS to each sample, calibrator, and QC sample (except for blank samples).

  • Precipitation: Add a volume of cold organic solvent (e.g., 3 volumes of acetonitrile) to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the tubes for approximately 30 seconds and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of phenylalanine and its derivatives.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is typically employed.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical LC.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) and a specific product ion (Q3) for both the analyte and the internal standard are monitored. The transition for BOC-L-phenylalanine would be from its protonated molecule [M+H]⁺.[6]

    • Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and plotted against the analyte concentration to generate a calibration curve. The concentration of the analyte in unknown samples is then determined from this curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for a quantitative bioanalytical assay and a conceptual representation of an inter-laboratory comparison study.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MRM Detection (Analyte & IS) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area Ratios (Analyte/IS) Integrate->Calculate Calibrate Generate Calibration Curve Calculate->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify

Caption: General workflow for quantitative analysis using an internal standard.

G Coordinator Coordinating Laboratory LabA Participant Lab A Coordinator->LabA LabB Participant Lab B Coordinator->LabB LabC Participant Lab C Coordinator->LabC Report Final Report Coordinator->Report SamplePrep Sample Preparation Protocol LabA->SamplePrep LabB->SamplePrep LabC->SamplePrep Analysis Analytical Method SamplePrep->Analysis SamplePrep->Analysis SamplePrep->Analysis Data Data Submission Analysis->Data Analysis->Data Analysis->Data Comparison Statistical Comparison of Results Data->Comparison Comparison->Report

Caption: Logical flow of an inter-laboratory comparison study.

Considerations for Inter-Laboratory Comparisons

An inter-laboratory comparison, also known as a proficiency test, involves multiple laboratories analyzing the same samples to assess the reproducibility and reliability of a method.[7] When conducting such a study using this compound, it is crucial to have a well-defined protocol that all participating laboratories adhere to. Key aspects to standardize include:

  • Source and Purity of the Internal Standard: All labs should use this compound from the same batch to minimize variability.

  • Sample Preparation Protocol: The exact procedure for sample preparation should be clearly documented and followed.

  • LC-MS/MS Parameters: While instrument models may differ, key parameters such as column chemistry, mobile phases, and MRM transitions should be as consistent as possible.

  • Data Analysis and Reporting: A standardized template for data reporting and statistical analysis should be used to ensure a consistent comparison of results.[8]

By carefully controlling these variables, an inter-laboratory comparison can provide valuable insights into the robustness of an analytical method and ensure that results are comparable across different sites, which is essential in regulated environments and collaborative research.

References

A Head-to-Head Battle of Internal Standards: BOC-L-phenylalanine-d8 vs. 13C-Labeled Phenylalanine in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative mass spectrometry, the choice of internal standard is a critical decision that can significantly impact data quality and experimental outcomes. This guide provides an in-depth comparison of two commonly used internal standards for the analysis of phenylalanine: BOC-L-phenylalanine-d8 and 13C-labeled phenylalanine.

In the realm of bioanalysis, particularly in pharmacokinetic, metabolomic, and clinical studies, stable isotope-labeled internal standards are the gold standard for correcting analytical variability. By closely mimicking the analyte of interest, they compensate for variations in sample preparation, injection volume, and matrix effects. However, not all stable isotope-labeled standards are created equal. The choice between a deuterated standard, such as this compound, and a 13C-labeled standard can have profound implications for assay performance.

Key Performance Parameters: A Comparative Analysis

The ideal internal standard should co-elute with the analyte and exhibit identical ionization behavior to accurately compensate for matrix effects. It is in these critical areas that the differences between deuterated and 13C-labeled standards become most apparent.

Table 1: Chromatographic Behavior and Matrix Effect Compensation

Performance ParameterThis compound (Deuterated)13C-Labeled PhenylalanineKey Insights
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled phenylalanine.Co-elutes perfectly with unlabeled phenylalanine.The carbon-deuterium bond is slightly weaker than the carbon-hydrogen bond, which can lead to a chromatographic separation, known as the "isotope effect." This is a significant drawback for deuterated standards.
Matrix Effect Compensation Can be compromised due to chromatographic separation. If the internal standard and analyte elute at different times, they may experience different degrees of ion suppression or enhancement from the matrix.Excellent. Perfect co-elution ensures that the internal standard and analyte are subjected to the same matrix effects at the point of ionization, leading to more accurate correction.In complex biological matrices, where ion suppression is a major challenge, the superior matrix effect compensation of 13C-labeled standards is a distinct advantage.
Potential for Isotopic Exchange Low risk for deuterium atoms on an aromatic ring, but can be a concern for deuterium on exchangeable sites (e.g., -OH, -NH).No risk of exchange. The 13C atoms are integral to the stable carbon skeleton of the molecule.The stability of the isotopic label is crucial for maintaining the integrity of the internal standard throughout the analytical process.

Table 2: Accuracy and Precision in Quantitative Analysis

Performance ParameterThis compound (Deuterated)13C-Labeled PhenylalanineKey Insights
Accuracy May be lower due to imperfect correction for matrix effects and potential for chromatographic shift. This can introduce bias into the measurements.Generally higher due to superior co-elution and matrix effect compensation, resulting in less bias and more accurate quantification.For regulated bioanalysis and studies requiring the highest level of accuracy, 13C-labeled standards are the preferred choice.
Precision May be reduced due to variability in matrix effects across the chromatographic peak if separation from the analyte occurs.Typically higher, as the consistent co-elution minimizes variability in the analyte-to-internal standard ratio.High precision is essential for detecting small but significant changes in analyte concentration.

Experimental Protocols: A Generalized Approach

While a specific, validated protocol for this compound is not widely published, the following provides a generalized experimental workflow for the quantification of phenylalanine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard. This protocol can be adapted for either this compound or 13C-labeled phenylalanine.

1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of a protein precipitation solvent (e.g., methanol or acetonitrile) containing the internal standard (either this compound or 13C-labeled phenylalanine) at a known concentration.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of phenylalanine.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., 0.1% formic acid), is commonly employed.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is typical.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for phenylalanine analysis.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both phenylalanine and the internal standard. For example:

      • Phenylalanine: m/z 166.1 → 120.1

      • 13C6-Phenylalanine: m/z 172.1 → 126.1

      • Note: The specific MRM transition for this compound would need to be determined experimentally.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.

  • Determine the concentration of phenylalanine in the unknown samples by interpolating their analyte-to-internal standard peak area ratios from the calibration curve.

Visualizing the Workflow and Key Concepts

To better illustrate the experimental process and the critical difference in chromatographic behavior, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (BOC-Phe-d8 or 13C-Phe) Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant for Analysis Centrifuge->Supernatant LC Liquid Chromatography Supernatant->LC MSMS Tandem Mass Spectrometry LC->MSMS Quantification Quantification MSMS->Quantification

Caption: A generalized experimental workflow for the quantification of phenylalanine in plasma using a stable isotope-labeled internal standard.

Chromatographic_Behavior a1 Analyte is1 Internal Standard time Retention Time end1 a1->end1 a2 Analyte end2 a2->end2 is2 Internal Standard is2->a2 coelution Perfect Co-elution shift Chromatographic Shift start1 start1->a1 Intensity start2 start2->is2 Intensity

Caption: Conceptual representation of the chromatographic behavior of 13C-labeled versus deuterated internal standards relative to the analyte.

Conclusion: Making the Right Choice for Your Research

The selection of an internal standard is a foundational decision in quantitative bioanalysis that directly influences the reliability of the data. While deuterated internal standards like this compound can be a cost-effective option, the potential for chromatographic shifts and compromised matrix effect compensation presents a significant risk to data accuracy.

For applications where the highest level of accuracy and precision is paramount, such as in regulated clinical trials or pivotal preclinical studies, the investment in a 13C-labeled internal standard for phenylalanine is strongly recommended. The identical physicochemical properties of 13C-labeled phenylalanine to the native analyte ensure perfect co-elution, leading to superior correction for matrix effects and ultimately, more reliable and defensible scientific data. Researchers must carefully weigh the analytical requirements of their study against the properties of the available internal standards to ensure the generation of high-quality, reproducible results.

Quantifying Racemization During Acid Hydrolysis: A Comparative Guide to Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of amino acids in peptides and proteins is paramount. Racemization, the conversion of an L-amino acid to a D-amino acid, can occur during synthesis, storage, or even during analytical procedures like acid hydrolysis. This guide provides a comprehensive comparison of methods utilizing deuterated standards to accurately quantify racemization, offering supporting data and detailed experimental protocols.

The presence of D-amino acids, even in small amounts, can significantly impact the efficacy and safety of therapeutic peptides and proteins.[1] Acid hydrolysis, a standard method for breaking down proteins into their constituent amino acids for analysis, can itself induce racemization, leading to an overestimation of the initial D-amino acid content.[2][3] A robust strategy to overcome this analytical challenge is the use of deuterated reagents during hydrolysis.

The underlying principle of this technique is elegant and effective. When a peptide or protein is hydrolyzed in a deuterated acidic environment (e.g., deuterium chloride in deuterium oxide), any amino acid residue that undergoes racemization will exchange its α-hydrogen with a deuterium atom from the solvent. This results in a mass increase of one dalton (+1 Da) for the racemized amino acid.[2][4][5] Consequently, mass spectrometry can distinguish between the D-amino acids originally present in the sample and those formed during the hydrolysis process, thereby eliminating the bias introduced by the analytical procedure.[2][3]

Comparison of Analytical Methods

The primary analytical techniques for quantifying D- and L-amino acids after deuterated acid hydrolysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on factors such as sensitivity requirements, the complexity of the sample matrix, and available instrumentation.

Analytical MethodPrincipleDerivatizationKey AdvantagesKey Disadvantages
GC-MS Separation of volatile and thermally stable amino acid derivatives on a chiral column followed by mass spectrometric detection.[6][7]Required. Common reagents include chloroformates and fluorinated anhydrides (e.g., pentafluoropropionic anhydride).[6][7]High resolution, well-established, and reliable for quantification.[1][6]Derivatization can be complex and may introduce its own racemization if not carefully controlled.[6][7]
LC-MS/MS Separation of amino acid enantiomers by chiral chromatography or after derivatization with a chiral reagent, followed by highly sensitive and specific detection using tandem mass spectrometry.[2][3]Often required for chiral separation (e.g., Marfey's reagent) but can sometimes be avoided with chiral columns.[5][8]High sensitivity and specificity, suitable for complex biological matrices.[2][3]Potential for matrix effects and background interference from derivatization agents.[2]

Quantitative Data Summary

The following table summarizes typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of amino acid enantiomers. These values can vary depending on the specific amino acid, derivatization reagent, and instrument conditions.

ParameterGC-MSLC-MS/MSReference
Limit of Detection (LOD) 3.2–446 nM12.5 or 62 ng/mL[2][6]
Lower Limit of Quantification (LLOQ) 0.031–1.95 µMNot explicitly stated in provided results[6]
Relative Standard Deviation (RSD) 0.49–11.10% (urine), 0.70–3.87% (serum)5.5% and 6.1% (depending on hydrolysis tube type)[2][6]
Recovery Accuracy validated by a non-chiral GC-MS method~80%–90% after protein hydrolysis[2][6]

Experimental Protocols

Sample Preparation and Deuterated Acid Hydrolysis

This initial step is critical and common to both GC-MS and LC-MS/MS workflows.

Materials:

  • Peptide or protein sample

  • 6N Deuterium chloride (DCl) in Deuterium oxide (D₂O)

  • Vacuum hydrolysis tubes or glass capillaries

  • Heating block or oven

  • Lyophilizer or vacuum concentrator

Procedure:

  • Accurately weigh the peptide or protein sample into a vacuum hydrolysis tube.

  • Add a sufficient volume of 6N DCl in D₂O to the sample.

  • Seal the tube under vacuum.

  • Place the sealed tube in a heating block or oven at 110°C for 24 hours.[4]

  • After hydrolysis, cool the tube to room temperature and carefully open it.

  • Dry the hydrolysate completely using a lyophilizer or vacuum concentrator.

  • Reconstitute the dried amino acid mixture in a suitable solvent for subsequent derivatization and analysis.

GC-MS Analysis with Chloroformate Derivatization

Materials:

  • Dried amino acid hydrolysate

  • Propyl chloroformate

  • Propanol

  • Organic solvent for extraction (e.g., hexane)

  • GC-MS system with a chiral capillary column (e.g., Chirasil-L-Val)

Procedure:

  • Reconstitute the dried hydrolysate in an appropriate aqueous buffer.

  • Perform in-situ derivatization by adding propyl chloroformate and propanol directly to the aqueous sample.[9]

  • The reaction is typically rapid and occurs at room temperature.

  • Extract the resulting volatile amino acid derivatives into an organic solvent.

  • Inject the organic extract into the GC-MS system.

  • Separate the derivatized enantiomers on the chiral column.

  • Detect and quantify the D- and L-amino acids using the mass spectrometer, monitoring for the +1 Da mass shift in the D-enantiomers to correct for hydrolysis-induced racemization.

LC-MS/MS Analysis with Marfey's Reagent Derivatization

Materials:

  • Dried amino acid hydrolysate

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • Bicarbonate buffer

  • Acetonitrile

  • LC-MS/MS system with a reversed-phase column

Procedure:

  • Reconstitute the dried hydrolysate in a bicarbonate buffer.

  • Add a solution of Marfey's reagent in acetonitrile to the amino acid mixture.[5]

  • Incubate the reaction mixture at an elevated temperature (e.g., 40°C) for a specified time to form diastereomers.

  • Quench the reaction by adding acid.

  • Inject the derivatized sample into the LC-MS/MS system.

  • Separate the diastereomeric pairs using reversed-phase chromatography.

  • Utilize tandem mass spectrometry to detect and quantify the D- and L-amino acid derivatives, again accounting for the +1 Da mass shift in the deuterated, racemized species.[5]

Visualizing the Workflow

The following diagrams illustrate the logical flow of quantifying racemization using deuterated standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Protein/Peptide Sample hydrolysis Acid Hydrolysis (6N DCl in D₂O, 110°C, 24h) start->hydrolysis Deuterated Acid drying Drying (Lyophilization) hydrolysis->drying derivatization Derivatization (e.g., Chloroformate or Marfey's Reagent) drying->derivatization separation Chiral Separation (GC or LC) derivatization->separation detection Mass Spectrometry (MS or MS/MS) separation->detection quantification Data Analysis & Quantification detection->quantification logic_diagram cluster_hydrolysis During Deuterated Acid Hydrolysis l_amino L-Amino Acid (Mass = M) racemization Racemization Event (α-H replaced by D) l_amino->racemization l_amino_final L-Amino Acid (Mass = M) d_amino_orig Original D-Amino Acid (Mass = M) d_amino_orig_final Original D-Amino Acid (Mass = M) d_amino_new Newly Formed D-Amino Acid (Mass = M+1) racemization->d_amino_new

References

Safety Operating Guide

Proper Disposal of BOC-L-Phenylalanine-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of BOC-L-phenylalanine-d8, a deuterated amino acid derivative. While not classified as a hazardous substance under GHS and OSHA guidelines, adherence to proper disposal protocols is mandatory to maintain a safe laboratory environment and comply with waste management regulations.[1][2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes:

  • Safety glasses with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Ensure that disposal activities are carried out in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.

Waste Characterization

Based on available Safety Data Sheets (SDS) for the non-deuterated analogue, BOC-L-phenylalanine, this compound is not considered hazardous.[1][3] Deuterated compounds, in general, are not classified as hazardous waste solely due to their isotopic labeling. Deuterium is a stable, non-radioactive isotope of hydrogen. Therefore, the primary consideration for disposal is the inherent chemical properties of the compound, not its deuteration.

Key Data Summary:

PropertyValue
Chemical Name N-(tert-Butoxycarbonyl)-L-phenylalanine-d8
Appearance White to off-white powder or solid
Hazard Classification Not classified as a hazardous substance[1][3]
Environmental Hazards Not classified as a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance.[3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.

Caption: Workflow for the proper disposal of this compound.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure, uncontaminated this compound waste in a dedicated, sealable container.
  • Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, or wipes, should be collected in a separate, sealed container.

2. Container Labeling:

  • Clearly label the waste container with the full chemical name: "this compound".
  • Include any relevant institutional tracking numbers or information as required by your facility's waste management plan.

3. Temporary Storage:

  • Store the sealed waste container in a designated chemical waste accumulation area.
  • This area should be secure, well-ventilated, and away from incompatible materials.

4. Final Disposal:

  • Do not dispose of this compound in the general trash or down the drain. [4] This practice can lead to environmental contamination and may violate local regulations.
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed chemical waste vendor. These vendors are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.[3]

5. Documentation:

  • Maintain accurate records of the amount of this compound disposed of and the date of disposal.
  • Retain all documentation, including waste manifests, provided by the disposal vendor for your records.

Spill Management

In the event of a spill, follow these procedures to ensure a safe and effective cleanup:

SpillResponse cluster_0 Small Spill Response cluster_1 Large Spill Response a Small Spill b Restrict Area a->b c Wear PPE b->c d Sweep Up Solid c->d e Clean Area d->e f Place in Waste Container e->f g Large Spill h Evacuate Immediate Area g->h i Alert EHS/Emergency Response h->i j Restrict Access i->j k Ensure Ventilation j->k

Caption: Logical flow for responding to small and large spills of this compound.

  • Small Spills:

    • Restrict access to the spill area.

    • Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust.

    • Place the collected material and any contaminated cleaning supplies into a sealed container labeled for chemical waste.

    • Clean the spill area with a damp cloth or paper towel, and place these cleaning materials in the waste container.[4]

  • Large Spills:

    • Evacuate the immediate area and restrict access.

    • Immediately notify your institution's EHS department or emergency response team.

    • Ensure the area is well-ventilated, if safe to do so.

By adhering to these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Operational Guide for Handling BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling BOC-L-phenylalanine-d8. The following procedures detail operational and disposal plans to ensure safe laboratory practices.

Disclaimer: This document provides guidance based on available safety data for the closely related compound BOC-L-phenylalanine. Researchers should always consult their institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the exact product being used.

Immediate Safety and Handling Precautions

While BOC-L-phenylalanine is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols to minimize any potential risks.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

    • Safety glasses with side shields or chemical safety goggles.

    • Chemical-resistant gloves (e.g., nitrile).

    • A laboratory coat.

  • Engineering Controls: To prevent inhalation of dust particles, work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form.[2][3]

  • General Hygiene: Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[4]

First Aid Measures

In case of exposure, follow these first aid guidelines:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[2][4]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes as a precaution.[2][4]
Ingestion Do not induce vomiting. Rinse mouth with water and seek medical advice if the person feels unwell.[2][4]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from receipt to use in an experiment.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Verify that the product label matches the order specifications (this compound).

  • Storage:

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

    • The recommended storage temperature is typically between 2-8°C.[4]

    • Keep away from incompatible materials such as strong oxidizing agents, acids, and alkaline substances.[3][5]

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting operations within a chemical fume hood to minimize dust inhalation.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

    • Close the container tightly after use to prevent contamination and moisture absorption.

  • Use in Experiment:

    • When adding the compound to a reaction vessel, do so carefully to avoid creating dust.

    • If dissolving the compound, add the solvent slowly to the solid to prevent splashing. BOC-L-phenylalanine is soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[6][7]

Disposal Plan

Proper disposal of this compound and associated waste is crucial for laboratory safety and environmental protection.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container.

    • Contaminated Materials: Dispose of items that have come into contact with the compound (e.g., weighing paper, gloves, wipes) in a separate, sealed container labeled as "Non-hazardous Chemical Waste" and specify the chemical name.[6]

    • Solutions: Collect solutions containing this compound in a sealed, labeled container compatible with the solvent used. Do not mix with other waste streams unless permitted by your institution.[6]

  • Storage of Waste:

    • Store waste containers in a designated and clearly marked chemical waste accumulation area.

  • Final Disposal:

    • Arrange for the disposal of all waste through a licensed and reputable chemical waste disposal company in accordance with federal, state, and local regulations.[2]

    • Do not dispose of this compound in the general trash or down the drain.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for BOC-L-phenylalanine.

PropertyValue
Molecular Formula C14H19NO4 (for non-deuterated)
Molecular Weight 265.31 g/mol (for non-deuterated)[2]
Appearance White to off-white powder or solid[5][6]
Melting Point 85 - 88 °C[5]
Recommended Storage Temperature 2 - 8 °C[4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the safe handling workflow and key safety relationships for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Receive & Inspect Receive & Inspect Prepare Fume Hood->Receive & Inspect Store Properly Store Properly Receive & Inspect->Store Properly Weigh & Aliquot Weigh & Aliquot Store Properly->Weigh & Aliquot Use in Experiment Use in Experiment Weigh & Aliquot->Use in Experiment Segregate Waste Segregate Waste Use in Experiment->Segregate Waste Store Waste Store Waste Segregate Waste->Store Waste Dispose via Vendor Dispose via Vendor Store Waste->Dispose via Vendor

Caption: Workflow for the safe handling of this compound.

Safety_Relationships This compound This compound Inhalation Hazard (Dust) Inhalation Hazard (Dust) This compound->Inhalation Hazard (Dust) Skin/Eye Contact Skin/Eye Contact This compound->Skin/Eye Contact Improper Disposal Improper Disposal This compound->Improper Disposal Fume Hood Fume Hood Inhalation Hazard (Dust)->Fume Hood Mitigates Gloves & Goggles Gloves & Goggles Skin/Eye Contact->Gloves & Goggles Mitigates Licensed Waste Vendor Licensed Waste Vendor Improper Disposal->Licensed Waste Vendor Mitigates

Caption: Key hazards and mitigation strategies for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。